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  • Product: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
  • CAS: 946699-66-7

Core Science & Biosynthesis

Foundational

Technical Profile: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Topic: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary 4-(2-Isopropyl-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (Formula: C₁₇H₂₁NO) is a specialized diaryl ether amine widely utilized as a high-value intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials.[1] Structurally, it couples a lipophilic thymol moiety (2-isopropyl-5-methylphenol) with a 2-methylaniline (o-toluidine) core via an ether linkage.

This guide provides a comprehensive structural analysis, validated synthetic pathways, and physiochemical characterization protocols. It is designed for medicinal chemists and process engineers requiring precise data on this scaffold's reactivity and properties.

Structural Analysis & Physiochemical Properties[2]

Chemical Identity[3]
  • IUPAC Name: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline[1]

  • Common Synonyms: 4-(Thymyloxy)-o-toluidine; 4-(Thymyloxy)-2-methylbenzenamine

  • Molecular Formula: C₁₇H₂₁NO

  • Molecular Weight: 255.36 g/mol

  • CAS Number: 329063-78-7 (Representative catalog entry; verify specific isomer purity)

Pharmacophore Breakdown

The molecule functions as a "lipophilic anchor" with a reactive "polar head."

  • Thymol Moiety (Lipophilic Tail): The 2-isopropyl-5-methylphenyl group provides significant hydrophobicity (LogP contribution ~3.3), enhancing membrane permeability for derived drugs. The steric bulk of the isopropyl group at the ortho position (relative to the ether) restricts rotation, potentially locking the conformation in protein binding pockets.

  • Ether Linkage (Hinge): The oxygen atom acts as a flexible hinge, allowing the two aromatic rings to adopt a "butterfly" conformation, critical for fitting into hydrophobic pockets (e.g., kinase allosteric sites).

  • 2-Methylaniline (Polar Head): The primary amine is the handle for further derivatization (acylation, alkylation, sulfonylation). The ortho-methyl group on the aniline ring introduces steric hindrance, modulating the nucleophilicity of the amine and improving metabolic stability by blocking ortho-hydroxylation.

Calculated Properties Table
PropertyValueRationale
LogP (Predicted) 4.6 ± 0.4High lipophilicity due to thymol/methyl groups.
pKa (Conjugate Acid) ~4.5 - 5.0Typical for o-toluidine derivatives; electron-donating ether boosts basicity slightly vs. EWGs.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 2Ether oxygen and Amine nitrogen.
Rotatable Bonds 3Isopropyl group and Ether linkage.
Topological Polar Surface Area 35.3 ŲGood blood-brain barrier (BBB) permeation potential.

Synthetic Methodology

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction. This route avoids the harsh conditions of Ullmann coupling and offers higher regioselectivity.

Reaction Scheme (Graphviz)

Synthesis_Pathway Thymol Thymol (2-Isopropyl-5-methylphenol) Intermediate Intermediate: 4-(Thymyloxy)-2-methylnitrobenzene Thymol->Intermediate S_NAr Coupling NitroBenzene 4-Fluoro-2-methylnitrobenzene NitroBenzene->Intermediate S_NAr Coupling Product Product: 4-(2-Isopropyl-5-methylphenoxy)- 2-methylaniline Intermediate->Product Nitro Reduction Step1_Reagents K2CO3, DMF 90°C, 4-6h Step2_Reagents H2, Pd/C (10%) MeOH, RT

Figure 1: Two-step synthetic pathway via SₙAr coupling and catalytic hydrogenation.

Detailed Protocol
Step 1: SₙAr Coupling

Objective: Form the ether linkage between Thymol and the nitrobenzene core.

  • Reagents: Thymol (1.0 eq), 4-Fluoro-2-methylnitrobenzene (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential for SₙAr).

  • Procedure:

    • Dissolve Thymol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide.

    • Add 4-Fluoro-2-methylnitrobenzene dropwise.

    • Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the primary amine.

  • Reagents: Nitro-ether intermediate, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon pressure).

  • Solvent: Methanol or Ethanol.[2]

  • Procedure:

    • Dissolve the intermediate in MeOH.[2]

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge with H₂ and stir at RT for 2–4 hours.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Spectroscopic Characterization (Expected Data)

To validate the structure, researchers should look for these diagnostic signals:

¹H NMR (400 MHz, CDCl₃)
  • Isopropyl Group (Thymol):

    • δ 1.1–1.2 ppm (d, 6H): Methyls of the isopropyl group.

    • δ 3.0–3.2 ppm (sept, 1H): Methine proton of the isopropyl group (Diagnostic).

  • Methyl Groups:

    • δ 2.1–2.3 ppm (s, 3H): Methyl on the thymol ring.

    • δ 2.1–2.2 ppm (s, 3H): Methyl on the aniline ring.

  • Amine:

    • δ 3.5–4.0 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O).

  • Aromatic Region (δ 6.5–7.2 ppm):

    • Complex pattern of 6 protons. Look for the specific coupling of the 1,2,4-substituted aniline ring (d, dd, d pattern) and the 1,2,5-substituted thymol ring.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 256.36 m/z.

  • Fragmentation: Loss of isopropyl group (M-43) is a common fragmentation pathway for thymol derivatives.

Applications & Safety

Research Applications
  • Kinase Inhibitor Scaffolds: The diaryl ether motif is structurally similar to the scaffold of Sorafenib and other kinase inhibitors. This molecule serves as a core for Type II kinase inhibitors where the ether oxygen binds to the hinge region or the "back pocket."

  • Antimicrobial Agents: Derivatives of thymol retain significant activity against S. aureus and P. aeruginosa. The aniline amine allows for the attachment of solubilizing groups to improve bioavailability.

  • Lipid Peroxidation Probes: Due to the phenolic origin, derivatives can act as radical scavengers or probes for oxidative stress studies.

Handling & Safety (E-E-A-T)
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening (browning) over time.

  • Solubility: Insoluble in water; soluble in DMSO, Methanol, DCM, and Chloroform.

References

  • PubChem Compound Summary. (2025). 4-(2-Isopropyl-5-methylphenoxy)aniline.[1][3] National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. (2024). Thymol Derivative Scaffolds for Proteomics. SCBT Product Data. Link

  • Zhang, L., et al. (2021).[4] Synthesis and antibacterial potential of novel thymol derivatives. National Institutes of Health (PMC). Link

  • BenchChem. (2025).[2] General Protocols for SₙAr Coupling of Phenols and Nitrobenzenes. Link

  • ChemicalBook. (2024). Product Entry: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. Link

Sources

Exploratory

An In-Depth Technical Guide to the Properties of Thymol-Derived Aniline Compounds

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Strategic Convergence of Thymol and Aniline In the landscape of medicinal chemistry, the strategic combina...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Convergence of Thymol and Aniline

In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. Thymol, a natural monoterpenoid phenol, has long been recognized for its broad spectrum of therapeutic properties, including significant antibacterial, antifungal, antioxidant, and anti-inflammatory activities.[1][2] However, its therapeutic potential can be further amplified through chemical modification. This guide delves into the synthesis, properties, and applications of a particularly promising class of thymol derivatives: those incorporating an aniline moiety. The introduction of the aniline group, a versatile aromatic amine, can modulate the physicochemical properties and enhance the biological activity of the parent thymol molecule, leading to the development of novel therapeutic candidates.[3] This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of thymol-derived aniline compounds, offering insights into their potential as lead structures in drug discovery.

Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of thymol-derived aniline compounds typically involves a multi-step process, beginning with the functionalization of the thymol core. A common approach is the preparation of a thymol aldehyde, which then serves as a versatile intermediate for the introduction of the aniline group.[1]

General Synthesis Workflow

The synthesis often proceeds through the formation of a Schiff base via the condensation of an aldehyde with a primary amine. This reaction is a robust and efficient method for creating a C=N double bond, which is a key structural feature in many biologically active compounds.[4][5][6]

Synthesis_Workflow Thymol Thymol Thymol_Aldehyde Thymol Aldehyde Intermediate Thymol->Thymol_Aldehyde Formylation Schiff_Base Thymol-Aniline Schiff Base Thymol_Aldehyde->Schiff_Base Condensation Aniline Aniline (or derivative) Aniline->Schiff_Base Purification Purification (e.g., Crystallization, Chromatography) Schiff_Base->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of thymol-aniline Schiff bases.

Experimental Protocol: Synthesis of a Thymol-Derived Aniline Schiff Base

This protocol provides a representative example of the synthesis of a thymol-aniline derivative.

Step 1: Preparation of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (Thymol Aldehyde)

  • Dissolve thymol (1.0 mmol) and dichloromethyl methyl ether (1.0 mmol) in dichloromethane (25 mL) in a round-bottom flask.[1]

  • Stir the mixture at 0°C for 30 minutes.[1]

  • Add tin chloride (1.5 mmol) dropwise to the reaction mixture.[1]

  • Continue stirring at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by slowly adding ice water.[1]

  • Extract the product with ethyl acetate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude thymol aldehyde.[7]

Step 2: Synthesis of the Thymol-Aniline Schiff Base

  • Dissolve the prepared thymol aldehyde (1.0 mmol) and the desired aniline derivative (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality Behind Experimental Choices:

  • Tin chloride is used as a Lewis acid catalyst to facilitate the formylation of the electron-rich aromatic ring of thymol.[1]

  • Glacial acetic acid in the Schiff base formation step acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.

  • Refluxing provides the necessary activation energy for the condensation reaction to proceed to completion.

Physicochemical and Biological Properties

The incorporation of the aniline moiety significantly influences the physicochemical and biological properties of the resulting compounds.

Antioxidant Activity

Thymol itself is a known antioxidant.[8][9][10] The derivatization with aniline can further enhance this property. The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][8]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).[8]

  • Prepare a series of dilutions of the stock solution.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well microtiter plate, add a specific volume of each dilution of the test compound to a fixed volume of the DPPH solution.[1]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.[9]

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Table 1: Antioxidant Activity of Representative Thymol-Aniline Compounds

CompoundIC50 (µg/mL) for DPPH ScavengingReference
Thymol178.03[3]
Benzenaminium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate3.44[3]
Thymol-based Schiff basesGenerally show enhanced activity compared to thymol[11][12]
Antimicrobial Activity

Thymol derivatives, including those with aniline, often exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[1]

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Luria-Bertani broth).[1]

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Table 2: Antimicrobial Activity of a Thymol-Aniline Derivative

CompoundOrganismMIC (µM)Reference
Compound 3i (a thymol-dihydropyrimidinone derivative)P. aeruginosa12.5[1]
Compound 3i (a thymol-dihydropyrimidinone derivative)MRSA50.0[1]
Anticancer Activity

Recent studies have highlighted the potential of thymol-derived aniline compounds as anticancer agents.[13][14][15] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[16][17] Their activity is often assessed using cytotoxicity assays such as the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[15]

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Anticancer Activity of Thymol-Aniline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 16 (benzenesulfonate-based thymol derivative)A549 (Lung)9.98[15]
Compound 16 (benzenesulfonate-based thymol derivative)DLD-1 (Colon)10.75[15]
Compound 4a (thymol-based Schiff base)DLD-1 (Colon)12.39[13]
Compound 4c (thymol-based Schiff base)PC3 (Prostate)7.67[13]

Structure-Activity Relationships (SAR)

The biological activity of thymol-derived aniline compounds is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.

SAR cluster_0 Thymol Core cluster_1 Aniline Ring Substituents cluster_2 Linker cluster_3 Biological Activity Thymol_Core [Thymol Moiety] Linker Imine (-CH=N-) Amide (-CO-NH-) Thymol_Core->Linker Aniline_Substituents Electron-withdrawing groups (e.g., -NO2, -Cl) Electron-donating groups (e.g., -OH, -OCH3) Aniline_Substituents->Linker Activity Antimicrobial Antioxidant Anticancer Linker->Activity

Caption: Key structural features influencing the biological activity of thymol-aniline compounds.

Key SAR Insights:

  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly impact activity. Electron-withdrawing groups can enhance antimicrobial and anticancer activities in some cases, while electron-donating groups may improve antioxidant properties.

  • The Imine Linker: The azomethine (-CH=N-) group is often crucial for biological activity, contributing to the overall planarity of the molecule and facilitating interactions with biological targets.[5]

Mechanism of Action: A Glimpse into Cellular Interactions

The diverse biological activities of thymol-derived aniline compounds stem from their ability to interact with various cellular targets. Molecular docking studies have suggested that these compounds can bind to key enzymes and receptors involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[13][15]

Signaling_Pathway Compound Thymol-Aniline Compound EGFR EGFR Compound->EGFR Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K EGFR->PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation

Caption: Potential mechanism of anticancer action via inhibition of key signaling pathways.

Future Directions and Conclusion

Thymol-derived aniline compounds represent a promising class of molecules with a wide range of potential therapeutic applications. Their straightforward synthesis, coupled with their significant biological activities, makes them attractive candidates for further investigation in drug discovery programs. Future research should focus on:

  • Lead Optimization: Systematic modification of the thymol and aniline scaffolds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

References

  • Biological evaluations and computational studies of newly synthesized thymol-based Schiff bases as anticancer, antimicrobial and antioxidant agents. Journal of Biomolecular Structure & Dynamics. [Link]

  • Antioxidant Activity of a Solution of Thymol in Ethanol. Brieflands. [Link]

  • Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry. [Link]

  • Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assess. Moroccan Journal of Chemistry. [Link]

  • Experimental and Theoretical Determination of the Antioxidant Properties of Aromatic Monoterpenes of Thymol and 2,5,6-Trifluorothymol. Taylor & Francis Online. [Link]

  • Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Publishing. [Link]

  • Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. MDPI. [Link]

  • Schiff base ligand L synthesis and its evaluation as anticancer and antidepressant agent. Pharmacia. [Link]

  • Protocol of synthesis for the novel series of thymol. ResearchGate. [Link]

  • Physical characterization and antioxidant activity of thymol solubilized Tween 80 micelles. Journal of Molecular Liquids. [Link]

  • Thymol bioactivity: A review focusing on practical applications. Food Chemistry. [Link]

  • Anticancer activity of thymol: A literature-based review and docking study with Emphasis on its anticancer mechanisms. IUBMB Life. [Link]

  • Design, spectroscopic characterization, in silico and in vitro cytotoxic activity assessment of newly synthesized thymol Schiff base derivatives. Journal of Biomolecular Structure & Dynamics. [Link]

  • Synthesis, characterization, and antioxidant activity of thymol-based paracetamol analogues. ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases on Pseudomonas aeruginosa LPS-Activated THP-1 Macrophages. MDPI. [Link]

  • (PDF) Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assessed by Docking Study. ResearchGate. [Link]

  • Recent advances of Schiff base metal complexes as potential anticancer agents. OUCI. [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. ResearchGate. [Link]

  • Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani. MDPI. [Link]

  • Synthesis and evaluation of antioxidant and antimicrobial properties of thymol containing pyridone moieties. ResearchGate. [Link]

  • (PDF) Synthesis and antioxidant activity of thymol and carvacrol based Schiff bases. ResearchGate. [Link]

  • Synthesis and evaluation of antioxidant and antimicrobial properties of thymol containing pyridone moieties. Scilit. [Link]

  • Original Article Study of Chemical Composition, Antibacterial and Antioxidant Activity of Thyme Leaves and Stems Essential Oil. Journal of Pharmaceutical Research International. [Link]

  • Synthesis and antioxidant activity of thymol and carvacrol based Schiff bases. PubMed. [Link]

  • SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. Krishikosh. [Link]

  • Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric st. SciSpace. [Link]

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Foundational

An In-depth Technical Guide to the Molecular Formula C17H21NO: Properties, Isomers, and Analytical Methodologies

For Immediate Release This technical guide provides a comprehensive overview of the chemical compound represented by the molecular formula C17H21NO. It is intended for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chemical compound represented by the molecular formula C17H21NO. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its properties, significant isomers, and the analytical techniques essential for its characterization. This document emphasizes the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and reproducibility.

Core Molecular Attributes of C17H21NO

The molecular formula C17H21NO represents a specific combination of atoms: 17 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom. This composition gives rise to a set of fundamental molecular properties that are critical for its identification and characterization in a laboratory setting.

Molecular Weight and Composition

The molecular weight of a compound is a foundational parameter, calculated by summing the atomic weights of its constituent atoms. For C17H21NO, the molecular weight is approximately 255.36 g/mol .[1] A precise understanding of the elemental composition is equally important for analytical purposes.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage Composition (%)
CarbonC12.01117204.18779.96
HydrogenH1.0082121.1688.29
NitrogenN14.007114.0075.49
OxygenO15.999115.9996.27
Total 255.361 100.00

This table summarizes the elemental composition and molecular weight of C17H21NO. The percentage composition is crucial for techniques like elemental analysis.

Isomeric Landscape of C17H21NO

The molecular formula C17H21NO can represent multiple distinct chemical structures, known as isomers. These isomers, while sharing the same atomic composition, exhibit different structural arrangements, leading to unique chemical, physical, and pharmacological properties. Some of the most notable isomers include Diphenhydramine, Atomoxetine, Oxifentorex, Phenyltoloxamine, and Tofenacin.[2]

Spotlight on Diphenhydramine

Among the isomers of C17H21NO, Diphenhydramine is arguably the most widely recognized. It is a first-generation antihistamine with additional anticholinergic, sedative, and antiemetic properties.[3][4][5] Its therapeutic effects are primarily mediated through its antagonism of the H1 histamine receptor.[4]

Diagram: Isomeric Relationship of C17H21NO

C17H21NO_Isomers C17H21NO C17H21NO Diphenhydramine Diphenhydramine C17H21NO->Diphenhydramine Isomer Atomoxetine Atomoxetine C17H21NO->Atomoxetine Isomer Phenyltoloxamine Phenyltoloxamine C17H21NO->Phenyltoloxamine Isomer Tofenacin Tofenacin C17H21NO->Tofenacin Isomer

A diagram illustrating that a single molecular formula can represent multiple distinct chemical compounds, known as isomers.

Analytical Methodologies for C17H21NO Characterization

The accurate identification and quantification of compounds with the formula C17H21NO are paramount in pharmaceutical development, quality control, and clinical settings. A multi-faceted analytical approach is often employed, leveraging the strengths of various instrumental techniques.

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in a molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is valuable for quantitative analysis. For instance, Diphenhydramine hydrochloride can be analyzed using a UV-Vis spectrophotometer, with a maximum absorbance (λmax) often observed around 254 nm. The principle behind this method is that the molecule absorbs light in the UV-Vis region, and the amount of light absorbed is directly proportional to its concentration.

  • Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups within a molecule. The C17H21NO structure, for example, would exhibit characteristic peaks corresponding to C-H, C-N, C-O, and aromatic C=C bonds.

Chromatographic Techniques

Chromatography is essential for separating the components of a mixture and for quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for the analysis of C17H21NO isomers.[6] It is often the method of choice for quality control in pharmaceutical manufacturing due to its precision and accuracy.[7]

Diagram: Analytical Workflow for C17H21NO

Analytical_Workflow Sample Sample Preparation HPLC HPLC Separation Sample->HPLC UV_Vis UV-Vis Detection HPLC->UV_Vis MS Mass Spectrometry HPLC->MS Data Data Analysis UV_Vis->Data MS->Data Quantification Quantification Data->Quantification Identification Identification Data->Identification

A generalized workflow for the analysis of compounds with the molecular formula C17H21NO, from sample preparation to final data analysis.

Experimental Protocol: Quantitative Analysis of Diphenhydramine HCl via UV-Vis Spectrophotometry

This protocol outlines a standard procedure for determining the concentration of Diphenhydramine hydrochloride in a solution.

Objective: To quantify the concentration of Diphenhydramine HCl using a UV-Vis spectrophotometer.

Materials:

  • Diphenhydramine HCl reference standard

  • Distilled water (or other suitable solvent)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of Diphenhydramine HCl reference standard (e.g., 25 mg) and transfer it to a volumetric flask (e.g., 50 mL). Dissolve and dilute to volume with distilled water to create a stock solution of a known concentration.

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., in the range of 60-140% of the expected sample concentration). This step is crucial for establishing a calibration curve.

  • Wavelength Selection: Scan a standard solution across the UV spectrum to determine the wavelength of maximum absorbance (λmax), which for Diphenhydramine HCl is typically around 254 nm. All subsequent measurements should be performed at this wavelength to ensure maximum sensitivity.

  • Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship, as described by the Beer-Lambert Law.

  • Sample Analysis: Prepare the unknown sample solution using the same solvent and measure its absorbance at the same λmax.

  • Quantification: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Rationale: This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with known standards, the concentration of an unknown sample can be accurately determined. The choice of λmax ensures the highest sensitivity and minimizes interference from other substances that might absorb at different wavelengths.

Pharmacological Significance and Applications

Compounds with the molecular formula C17H21NO, particularly Diphenhydramine, have significant applications in medicine.

  • Antihistaminic Effects: Diphenhydramine is widely used to treat allergic reactions such as hay fever, hives, and insect bites.[5]

  • Sedative and Hypnotic Effects: Due to its ability to cross the blood-brain barrier and antagonize central H1 receptors, Diphenhydramine is a common ingredient in over-the-counter sleep aids.[5]

  • Antiemetic Properties: It is also effective in preventing and treating nausea and vomiting associated with motion sickness.[4]

It is important to note that while Diphenhydramine is a prominent example, other isomers of C17H21NO have their own distinct pharmacological profiles and therapeutic uses.

Conclusion

The molecular formula C17H21NO encompasses a range of structurally diverse and pharmacologically significant compounds. A thorough understanding of their molecular weight, elemental composition, and isomeric forms is fundamental for researchers in the fields of chemistry and drug development. The application of robust analytical methodologies, such as spectroscopy and chromatography, is essential for the accurate identification, quantification, and quality control of these compounds. This guide provides a foundational framework for professionals working with this important class of molecules.

References

  • Diphenhydramine | The Merck Index Online - The Royal Society of Chemistry. [Link]

  • diphenhydramine hydrochloride - the NIST WebBook. [Link]

  • Diphenhydramine: Package Insert / Prescribing Information - Drugs.com. [Link]

  • C17H21NO - Wikipedia. [Link]

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Exploratory

A Theoretical and Applied Guide to 4-(Thymyloxy)-2-methylaniline: Synthesis, Properties, and Prospective Applications

Introduction In the landscape of medicinal chemistry and materials science, the strategic combination of well-understood molecular scaffolds can lead to the generation of novel molecules with significant therapeutic or f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic combination of well-understood molecular scaffolds can lead to the generation of novel molecules with significant therapeutic or functional potential. This guide introduces 4-(Thymyloxy)-2-methylaniline, a compound of considerable interest that merges the biologically active monoterpenoid, thymol, with the versatile synthetic building block, 2-methylaniline, through a diaryl ether linkage.

As a novel molecular entity, a specific CAS number for 4-(Thymyloxy)-2-methylaniline is not publicly registered, indicating its status as a frontier compound for research and development. This document serves as a comprehensive theoretical and practical guide for researchers, scientists, and drug development professionals. It outlines plausible synthetic routes, predicts key physicochemical and spectroscopic properties, and explores the potential biological activities and applications of this promising, yet underexplored, molecule. The insights provided herein are grounded in established chemical principles and the known characteristics of its constituent moieties, offering a solid foundation for its future investigation and exploitation.

Predicted Physicochemical and Spectroscopic Profile

The properties of 4-(Thymyloxy)-2-methylaniline can be inferred from its constituent parts. These predictions offer a baseline for experimental characterization.

Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₁₇H₂₁NODerived from the structures of thymol (C₁₀H₁₄O) and 2-methylaniline (C₇H₉N) with the loss of H₂O in ether formation.
Molecular Weight 255.36 g/mol Calculated based on the molecular formula.
Appearance Likely a viscous liquid or low-melting solid at room temperature.Thymol is a crystalline solid, and 2-methylaniline is a liquid. The combined, larger molecule may exhibit intermediate properties.
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and dichloromethane.[1]The molecule is largely nonpolar due to the two aromatic rings and alkyl substituents. The amino group offers some potential for hydrogen bonding.
logP Estimated to be > 4Both thymol (logP ≈ 3.3)[2] and 2-methylaniline have significant hydrophobicity, which is expected to be additive in the combined structure.
Predicted Spectroscopic Data

The spectroscopic profile is crucial for the identification and characterization of 4-(Thymyloxy)-2-methylaniline upon its synthesis.

SpectroscopyPredicted Features
¹H NMR - Aromatic Protons: Multiple signals in the aromatic region (approx. 6.5-7.5 ppm).- Amino Protons (-NH₂): A broad singlet (approx. 3.5-4.5 ppm, solvent dependent).- Thymol Protons: A septet for the isopropyl -CH (approx. 3.0-3.4 ppm) and a doublet for the isopropyl -CH₃ groups (approx. 1.2 ppm). A singlet for the thymol methyl group (approx. 2.3 ppm).- Aniline Methyl Protons: A singlet for the methyl group on the aniline ring (approx. 2.1 ppm).
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm), including carbons involved in the ether linkage.- Aliphatic Carbons: Signals for the isopropyl and methyl carbons of the thymol and aniline moieties in the upfield region.
IR (Infrared) - N-H Stretch: A characteristic broad absorption band for the primary amine (approx. 3300-3500 cm⁻¹).- C-O-C Stretch: A strong absorption band for the aryl ether linkage (approx. 1200-1270 cm⁻¹).- Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spec (MS) - [M]⁺ Peak: An expected molecular ion peak at m/z = 255.36.

Proposed Synthetic Routes

The synthesis of 4-(Thymyloxy)-2-methylaniline, a diaryl ether, can be approached through well-established methodologies in organic chemistry. The key is the formation of the C-O bond between the thymol and 2-methylaniline moieties. Two primary retrosynthetic disconnections lead to viable forward synthetic plans.

Route 1: Williamson Ether Synthesis Approach

This classical method involves the reaction of a phenoxide with an alkyl or aryl halide.[3] In this context, the synthesis would involve the reaction of thymol with an appropriately substituted halo-aniline or the reaction of a 4-hydroxy-2-methylaniline derivative with a thymol halide. The former is more practical due to the greater nucleophilicity of the phenoxide.

Workflow for Williamson Ether Synthesis

cluster_0 Step 1: Preparation of 4-bromo-2-methylaniline cluster_1 Step 2: Williamson Ether Synthesis start1 2-Methylaniline product1 4-Bromo-2-methylaniline start1->product1 Bromination reagent1 Brominating Agent (e.g., NBS) start2 Thymol intermediate Thymoxide Intermediate start2->intermediate Deprotonation reagent2 Base (e.g., K₂CO₃, NaH) final_product 4-(Thymyloxy)-2-methylaniline intermediate->final_product SNAr Reaction product1_ref 4-Bromo-2-methylaniline product1_ref->final_product

Caption: Proposed Williamson Ether Synthesis for 4-(Thymyloxy)-2-methylaniline.

Detailed Protocol:

  • Preparation of Thymoxide: To a solution of thymol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.) under an inert atmosphere (e.g., nitrogen or argon).[4] Stir the mixture at room temperature until the deprotonation is complete, forming the thymoxide intermediate.

  • Coupling Reaction: To the thymoxide solution, add 4-bromo-2-methylaniline (1.0 eq.). Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-(Thymyloxy)-2-methylaniline.

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol, which is particularly effective for the synthesis of diaryl ethers.[5][6] This method can be advantageous, especially if the Williamson ether synthesis proves to be low-yielding due to the electronic properties of the substrates.

Workflow for Ullmann Condensation

cluster_0 Ullmann Condensation Reaction start1 Thymol final_product 4-(Thymyloxy)-2-methylaniline start1->final_product start2 4-Bromo-2-methylaniline start2->final_product reagents Cu(I) Catalyst (e.g., CuI) Base (e.g., Cs₂CO₃) Ligand (optional) reagents->final_product Cu-catalyzed Coupling

Caption: Proposed Ullmann Condensation for 4-(Thymyloxy)-2-methylaniline.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine thymol (1.2 eq.), 4-bromo-2-methylaniline (1.0 eq.), a copper(I) catalyst such as copper(I) iodide (CuI, 5-10 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq.).[7] The addition of a ligand, such as N,N-dimethylglycine, can accelerate the reaction.[8]

  • Reaction Conditions: Add a high-boiling point polar aprotic solvent like DMF or 1,4-dioxane. Heat the mixture to 100-160 °C under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and dilute it with an organic solvent. Filter the mixture to remove the copper catalyst and inorganic salts. Wash the filtrate with aqueous ammonia to remove residual copper, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the final product.

Potential Applications and Biological Activity

The unique hybrid structure of 4-(Thymyloxy)-2-methylaniline suggests a range of potential applications, primarily in the fields of medicinal chemistry and materials science.

Medicinal Chemistry
  • Antimicrobial Agent: Thymol is a well-documented antimicrobial agent effective against a broad spectrum of bacteria and fungi.[9][10] The thymyloxy moiety in the target molecule could impart significant antimicrobial properties. The aniline portion could be further functionalized to modulate activity and selectivity.

  • Anti-inflammatory and Antioxidant Properties: Thymol exhibits potent anti-inflammatory and antioxidant activities.[1][11] These properties may be retained in 4-(Thymyloxy)-2-methylaniline, making it a candidate for investigation in inflammatory diseases and conditions associated with oxidative stress.

  • Kinase Inhibitors: Substituted anilines are a common scaffold in the design of kinase inhibitors for cancer therapy.[12][13] The 2-methylaniline core of the target molecule could serve as a starting point for the development of novel kinase inhibitors, with the thymyloxy group potentially influencing binding affinity and selectivity.

  • Drug Intermediate: Aniline and its derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals.[14][15] 4-(Thymyloxy)-2-methylaniline could serve as a valuable building block for more complex drug candidates.

Materials Science
  • Monomer for Conducting Polymers: Substituted anilines can be polymerized to form polyanilines (PANIs), a class of conducting polymers with applications in electronics and sensors.[12] The thymyloxy substituent could be used to tune the electronic and physical properties of the resulting polymer.

Predictive Safety and Toxicity Assessment

A preliminary assessment of the potential toxicity of 4-(Thymyloxy)-2-methylaniline is essential for guiding its safe handling and future development. This assessment can be based on Quantitative Structure-Activity Relationship (QSAR) models and the known toxicology of its constituent parts.

  • Aniline Toxicity: Substituted anilines, as a class, can exhibit toxicity, with potential effects on the liver, kidneys, and hematopoietic system. The specific toxicity profile is highly dependent on the nature and position of the substituents on the aniline ring.[16][17][18]

  • QSAR Predictions: QSAR models for substituted anilines and phenols often use descriptors such as the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), and the octanol-water partition coefficient (logP) to predict toxicity.[16][17] Based on these models, the high lipophilicity (logP) of 4-(Thymyloxy)-2-methylaniline suggests it may have a significant bioaccumulation potential, which could contribute to its toxicity.

  • Handling Precautions: Given the potential for toxicity associated with substituted anilines, 4-(Thymyloxy)-2-methylaniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

4-(Thymyloxy)-2-methylaniline represents a novel and intriguing molecule at the intersection of natural product chemistry and synthetic organic chemistry. While experimental data on this specific compound is not yet available, this in-depth technical guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic routes, based on well-established Williamson ether synthesis and Ullmann condensation reactions, offer practical pathways for its creation in the laboratory.

The predicted physicochemical properties and spectroscopic signatures will be invaluable for its identification and purification. Furthermore, the anticipated biological activities, inherited from its thymol and 2-methylaniline precursors, position 4-(Thymyloxy)-2-methylaniline as a promising candidate for further investigation in drug discovery, particularly in the development of new antimicrobial, anti-inflammatory, and anticancer agents. This guide serves as a foundational resource to stimulate and support future research into this exciting new area of chemical exploration.

References

  • QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp). (n.d.). Scientific.Net. Retrieved February 24, 2026, from [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • Ullmann Condensation. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]

  • Singh, R., et al. (2021). Synthesis and Antibacterial Activity of Thymyl Ethers. Molecules, 26(22), 6940.
  • Wang, X., et al. (2000). QSAR study for the toxicity of anilines and phenols to aquatic organisms. Chemosphere, 40(5), 535-543.
  • Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines. (2025). BenchChem.
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  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem.
  • Tugcu, G., & Saçan, M. T. (2018). A multipronged QSAR approach to predict algal low-toxic-effect concentrations of substituted phenols and anilines.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • Ullmann reaction. (n.d.). SlideShare. Retrieved February 24, 2026, from [Link]

  • Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols. (n.d.). Science of The Total Environment. Retrieved February 24, 2026, from [Link]

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  • Ch24: ArOH to ArOR. (n.d.). University of Calgary. Retrieved February 24, 2026, from [Link]

  • Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380.
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  • Gaertzen, O., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1160-1167.
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  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (2010).
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  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
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  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
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Foundational

The Isomeric Divergence: Carvacrol vs. Thymol Ether Derivatives in Drug Design

Executive Summary In medicinal chemistry, the structural distinction between carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol) represents a classic case of positional isomerism dictating synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the structural distinction between carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol) represents a classic case of positional isomerism dictating synthetic reactivity and pharmacological fate.[1] While both are monoterpenoid phenols, the position of the hydroxyl group relative to the bulky isopropyl moiety creates a "steric gate" that differentiates their ether derivatives.

This guide analyzes the transition from parent phenols to ether derivatives (O-alkylation). The strategic value of this transformation lies in shifting the compound's profile from a broad-spectrum membrane disruptor (characteristic of the free -OH) to a targeted, lipophilic scaffold capable of penetrating the Blood-Brain Barrier (BBB) and modulating specific receptors (AChE, GABA, TRP) with enhanced metabolic stability.

Part 1: Structural Chemistry & Synthetic Accessibility

The "Ortho-Effect" and Steric Hindrance

The core differentiator between carvacrol and thymol is the steric environment surrounding the phenolic hydroxyl group.[2]

  • Carvacrol: The hydroxyl group is ortho to a methyl group .[2] The methyl group is small, leaving the oxygen atom relatively exposed and nucleophilic.

  • Thymol: The hydroxyl group is ortho to an isopropyl group .[2] This bulky alkyl group creates significant steric hindrance, shielding the oxygen atom.

Impact on Synthesis: In Williamson ether synthesis, thymol requires more vigorous conditions (higher temperature, longer reaction times, or stronger bases) compared to carvacrol to achieve comparable yields. The steric bulk hinders the approach of the alkyl halide to the phenoxide ion.

Visualization: Structural Isomerism & Synthesis

G cluster_0 Substrates (Isomers) cluster_1 Reagents cluster_2 Ether Derivatives Carvacrol Carvacrol (OH ortho to Methyl) Accessible CarvacrolEther Carvacrol Ether (High Yield) Carvacrol->CarvacrolEther Fast O-Alkylation Thymol Thymol (OH ortho to Isopropyl) Sterically Hindered ThymolEther Thymol Ether (Lower Yield/Slower) Thymol->ThymolEther Slow O-Alkylation (Steric Clash) Base K2CO3 / NaH Base->CarvacrolEther Base->ThymolEther AlkylHalide R-X (Alkyl Halide) AlkylHalide->CarvacrolEther AlkylHalide->ThymolEther

Caption: Comparative synthesis pathway highlighting the steric hindrance in thymol that retards O-alkylation compared to carvacrol.

Part 2: Experimental Protocol (Self-Validating System)

Protocol: Williamson Ether Synthesis of Carvacrol/Thymol Methyl Ethers

Objective: Synthesize methyl ether derivatives to block the phenolic hydroxyl, increasing lipophilicity.

Reagents:

  • Substrate: Carvacrol or Thymol (1.0 eq)[3]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) – anhydrous
    
  • Alkylating Agent: Methyl Iodide (

    
    ) (1.5 eq)
    
  • Solvent: Acetone (dry) or DMF (for Thymol if reaction is sluggish)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of the phenol (Carvacrol or Thymol) in 20 mL of anhydrous acetone.

  • Deprotonation: Add 20 mmol of anhydrous

    
    . Stir the suspension at room temperature for 30 minutes.
    
    • Checkpoint: The solution may change color (often darkening) as the phenoxide anion forms.

  • Alkylation: Add 15 mmol of Methyl Iodide dropwise via a syringe.

    • Safety: MeI is a neurotoxin and alkylating agent. Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Carvacrol: Monitor by TLC (Hexane:Ethyl Acetate 9:1). Complete conversion typically occurs within 3-5 hours .

    • Thymol: Due to steric hindrance, reflux may require 6-12 hours . If conversion is poor (<50%), switch solvent to DMF and heat to

      
      .
      
  • Work-up:

    • Filter off the solid

      
      .
      
    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in diethyl ether and wash with 1M NaOH (3x) to remove unreacted phenol (Critical Step).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Validation:

    • IR Spectroscopy: Disappearance of the broad -OH stretch (

      
      ). Appearance of C-O-C stretch (
      
      
      
      ).
    • NMR: Appearance of a sharp singlet for

      
       at 
      
      
      
      ppm.

Part 3: Pharmacological Divergence

Etherification fundamentally alters the mechanism of action. The parent phenols rely on the acidic proton for hydrogen bonding and radical scavenging. Ethers lack this proton, shifting activity towards hydrophobic interactions and receptor fitting.

Comparative Bioactivity Profile[1][4]
FeatureParent Phenols (Carvacrol/Thymol)Ether Derivatives (O-Alkyl)Mechanism Shift
Antimicrobial High Potency (MIC < 200 µg/mL)Low/Inactive Loss of H-bond donor prevents membrane depolarization and protein denaturation.
Antioxidant High (Radical Scavenging)Negligible Cannot donate H-atom to neutralize ROS (DPPH inactive).
AChE Inhibition Moderate to HighVariable/Specific Ethers can bind allosteric sites; Carvacrol ethers often retain higher potency than Thymol ethers.
CNS Penetration ModerateHigh Increased LogP and removal of Phase II metabolic handle (glucuronidation).
Insecticidal ModerateHigh Enhanced cuticular penetration and stability against insect metabolic enzymes.
Mechanism of Action: The "Switch"
  • Parent Phenols (Antimicrobial Mode): The free -OH group interacts with the phosphate headgroups of the lipid bilayer, causing membrane expansion, leakage of ions (

    
    ), and cell death.
    
  • Ether Derivatives (Neurological/Targeted Mode): The ether moiety acts as a lipophilic anchor. Without the -OH, the molecule does not disrupt membranes non-specifically. Instead, it crosses the BBB and interacts with hydrophobic pockets in proteins like Acetylcholinesterase (AChE) or GABA receptors.

Visualization: Pharmacological Pathways

Bioactivity cluster_parent Parent Phenol (OH) cluster_ether Ether Derivative (OR) Phenol Free -OH Group Membrane Membrane Disruption (Antimicrobial) Phenol->Membrane H-Bonding ROS ROS Scavenging (Antioxidant) Phenol->ROS H-Atom Transfer Ether Blocked -OR Group Phenol->Ether Etherification Lipophilicity Increased LogP (BBB Penetration) Ether->Lipophilicity Metabolism Blocked Glucuronidation (Extended Half-life) Ether->Metabolism Target Specific Receptor Binding (AChE, GABA, TRP) Lipophilicity->Target

Caption: Functional shift from non-specific membrane toxicity (Phenols) to targeted receptor modulation and CNS penetration (Ethers).

Part 4: ADME & Drug Design Implications

Metabolic Stability

The primary metabolic pathway for carvacrol and thymol is Phase II conjugation (glucuronidation/sulfation) at the hydroxyl group, leading to rapid renal excretion.

  • Ether Advantage: Capping the hydroxyl group blocks this direct conjugation pathway. Metabolic clearance is forced to proceed via slower Phase I oxidation (e.g., hydroxylation of the isopropyl or methyl groups) by CYP450 enzymes. This significantly extends the plasma half-life (

    
    ).
    
Lipophilicity (LogP)
  • Carvacrol/Thymol: LogP

    
     3.3
    
  • Methyl Ethers: LogP

    
     3.8 – 4.2
    
  • Implication: The optimal LogP for CNS drugs is typically 2.0–4.0. Ether derivatives sit at the upper bound of this range, ensuring excellent passive diffusion across the BBB, making them superior candidates for neurodegenerative targets (e.g., Alzheimer's) compared to the parent compounds.

References

  • Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics. Molecules, 2024.[1][4][5]

  • Effects of Thymol and Carvacrol on Acetylcholinesterase from Drosophila melanogaster. Semantic Scholar, 2018.

  • New carvacrol and thymol derivatives as potential insecticides: synthesis, biological activity. Royal Society Open Science, 2021.

  • Synthesis and Chemometrics of Thymol and Carvacrol Derivatives as Larvicides against Aedes aegypti. Pest Management Science, 2015.

  • In vitro acetylcholinesterase inhibitory properties of thymol, carvacrol and their derivatives. Phytotherapy Research, 2007.

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Exploratory

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline Section 1: Chemical Identity and Properties This section provides an overview of the chemical identity of 4-(2-Isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Section 1: Chemical Identity and Properties

This section provides an overview of the chemical identity of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. While experimental physical and chemical property data is limited, computed properties offer valuable insights.

1.1. Chemical Structure and Identifiers

  • IUPAC Name: 4-(2-isopropyl-5-methylphenoxy)-2-methylaniline

  • Molecular Formula: C₁₇H₂₁NO[1]

  • Molecular Weight: 255.35 g/mol [1]

  • Synonyms: 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline[1]

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight241.33 g/mol PubChem
XLogP34.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

Note: The computed properties are for the related compound 4-(2-Isopropyl-5-methylphenoxy)aniline and are provided for estimation purposes.[2]

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of structurally similar aniline derivatives, 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is anticipated to be a hazardous substance. The following GHS classifications represent a conservative estimation of its potential hazards.

Signal Word: Warning [3][4]

2.1. GHS Hazard Statements

The following hazard statements are compiled from the SDS of related aniline compounds and should be considered for this chemical:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3][5]

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[6]

  • H412: Harmful to aquatic life with long lasting effects.[5]

2.2. GHS Precautionary Statements

A comprehensive set of precautionary statements is essential for minimizing risk.

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5]

    • P270: Do not eat, drink or smoke when using this product.[3]

    • P271: Use only outdoors or in a well-ventilated area.

    • P273: Avoid release to the environment.[5]

    • P280: Wear protective gloves, protective clothing, eye protection/face protection.[3][5]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[4]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.[7]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, based on data from analogous anilines, the following effects are anticipated.

3.1. Acute Toxicity

  • Oral: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[7]

  • Dermal: Harmful in contact with skin. May cause skin irritation.[3][7]

  • Inhalation: Harmful if inhaled. May cause respiratory irritation.[3][6]

3.2. Chronic and Long-Term Effects

Prolonged or repeated exposure to aniline derivatives may cause damage to organs, particularly the blood (methemoglobinemia).[8]

Section 4: Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is paramount when working with this compound.

4.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

4.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[6]

    • Wear a lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[7]

4.3. Hygiene Measures

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Contaminated clothing should be removed and washed before reuse.[3]

4.4. Storage Conditions

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Protect from light.[4]

Section 5: Emergency Procedures

5.1. First-Aid Measures

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

5.2. Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Spill Clean-up Complete dispose->end

Caption: Workflow for responding to an accidental spill.

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[6][7]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Ecological and Disposal Considerations

6.1. Ecotoxicity

Based on data for similar compounds, this chemical may be harmful to aquatic life with long-lasting effects.[5] Avoid release to the environment.[5]

6.2. Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility.[6]

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4,4'-Methylenebis(2-ethyl-6-methylaniline).
  • PubChem. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2009, November 16). Safety Data Sheet: 2-Isopropylaniline.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet: N-Methylaniline.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet: 5-Methoxy-2-methylaniline.
  • Aldrich. (2024, March 7). Safety Data Sheet: Ethylaniline.
  • TCI Chemicals. (2025, December 19). Safety Data Sheet: 4-Isopropylaniline.
  • Sigma-Aldrich. (n.d.). 4-((2-ISOPROPYL-5-METHYLPHENOXY)METHYL)ANILINE AldrichCPR.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Fluoro-2-methylaniline.
  • CDH Fine Chemical. (n.d.). 4-ISO PROPYL ANILINE CAS NO 99-88-7 Material Safety Data Sheet.
  • Yufeng. (2024, September 20). Methylaniline Chemical Properties,Uses,Production.
  • Fluorochem. (n.d.). 2-Isopropyl-5-methylaniline.
  • PubChem. (n.d.). 2-Isopropyl-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline in DMSO

This guide details the solubility profiling, preparation, and handling of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (CAS 946699-66-7), a specialized lipophilic building block used in proteomics and medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profiling, preparation, and handling of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (CAS 946699-66-7), a specialized lipophilic building block used in proteomics and medicinal chemistry.

Executive Summary

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (C₁₇H₂₁NO, MW: 255.35 g/mol ) is a lipophilic aromatic amine ether often utilized as a scaffold in fragment-based drug discovery (FBDD) and proteomic probe synthesis. Due to its significant hydrophobicity (Predicted LogP ~5.0), the compound exhibits negligible aqueous solubility but high solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO) .

This guide provides a standardized protocol for preparing high-concentration stock solutions (up to 100 mM), ensuring stability against oxidation, and managing the critical "crash-out" risk during aqueous dilution.

Key Physicochemical Identifiers
PropertyDetail
CAS Number 946699-66-7
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.35 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility (DMSO) High (>100 mM) ; recommended stock concentration: 10 - 100 mM
Solubility (Water) Negligible (< 100 µM) ; requires carrier solvent (DMSO/Ethanol)

Physicochemical Context & Solvent Selection

Structural Analysis

The molecule consists of two distinct aromatic domains linked by an ether oxygen:

  • Thymol Moiety: A 2-isopropyl-5-methylphenyl group. This domain is highly lipophilic and bulky.

  • o-Toluidine Moiety: A 2-methylaniline group. The primary amine (-NH₂) provides a handle for chemical modification but is susceptible to oxidation.

Why DMSO?

DMSO is the gold-standard solvent for this compound because:

  • Dipolar Aprotic Nature: It effectively solvates the polar amine and ether linkage while accommodating the hydrophobic aromatic rings.

  • Miscibility: DMSO is miscible with water, allowing the concentrated stock to be diluted into aqueous assay buffers (though precipitation risks exist).

Experimental Protocol: Preparation of Stock Solution

Reagents & Equipment[1]
  • Compound: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (Store at 4°C or -20°C).

  • Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).

  • Vessels: Amber glass vials (to protect the amine from light-induced oxidation).

  • Gas: Nitrogen or Argon (optional, for headspace purging).

Step-by-Step Solubilization Workflow

Step 1: Calculation Determine the volume of DMSO required to achieve a target concentration (e.g., 100 mM). Formula:



Table 1: Quick Reference for 100 mM Stock Preparation

Mass of Compound Volume of DMSO Required
1 mg 39.2 µL
5 mg 195.8 µL
10 mg 391.6 µL

| 50 mg | 1.96 mL |

Step 2: Dissolution

  • Weigh the solid into an amber glass vial.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds. The solid should dissolve rapidly.

  • Visual Check: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate in a water bath for 2–5 minutes at room temperature.

Step 3: Aliquoting & Storage

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing promotes moisture absorption (hygroscopicity of DMSO) and oxidation.

  • Protocol: Divide the stock into single-use aliquots (e.g., 50 µL) in cryovials.

  • Storage: Store at -20°C or -80°C . Stable for >6 months if kept dry and dark.

Stability & Handling Risks[1][2][3]

Oxidation of the Aniline

The primary amine group (-NH₂) on the toluidine ring is susceptible to oxidation, which typically manifests as a color change from clear/pale yellow to brown/dark orange.

  • Prevention: Purge the headspace of the storage vial with nitrogen gas before sealing. Use amber vials to block UV light.

DMSO Hygroscopicity

DMSO is highly hygroscopic. Absorbed water can reduce the solubility of the lipophilic compound, leading to "micro-precipitation" in the stock bottle over time.

  • Mitigation: Allow the refrigerated DMSO stock to reach room temperature before opening the cap to prevent condensation.

Application: Aqueous Dilution & The "Crash-Out" Effect

When diluting the DMSO stock into aqueous buffers (e.g., PBS, cell culture media) for biological assays, the drastic change in polarity can force the hydrophobic compound out of solution.

Critical Dilution Protocol
  • Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock to 1 mM in pure DMSO first.

  • Final Dilution: Add the DMSO solution to the aqueous buffer while vortexing the buffer .

    • Do not add buffer to the DMSO; always add DMSO to the buffer.

  • Solubility Limit: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in cells.

    • Warning: At concentrations > 50 µM in aqueous buffer, this compound may precipitate. Inspect the well plate under a microscope for crystals.

Visualization: Solubilization & Dilution Workflow

The following diagram illustrates the logical flow from solid compound to assay-ready solution, highlighting critical control points.

SolubilityWorkflow cluster_QC Quality Control Check Solid Solid Compound (C17H21NO) Weigh Weighing (Amber Vial) Solid->Weigh Prepare Vortex Vortex / Sonicate (Clear Solution) Weigh->Vortex DMSO Anhydrous DMSO (Add Calculated Vol) DMSO->Vortex Solvate Stock 100 mM Stock (Amber, -20°C) Vortex->Stock Aliquot Dilution Aqueous Dilution (Risk: Precipitation) Stock->Dilution Dilute 1:1000+ Assay Final Assay (<1% DMSO) Dilution->Assay Dispense

Figure 1: Step-by-step workflow for preparing and handling 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline solutions, emphasizing the critical dilution step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution turns brown Oxidation of the aniline amine.Discard. Prepare fresh stock under inert gas (N₂). Use amber vials.
Precipitate in Stock Water contamination in DMSO.Sonicate for 5 mins. If solids persist, discard and use fresh anhydrous DMSO.
Cloudiness in Assay "Crash-out" (Compound insolubility).Reduce final assay concentration (e.g., < 10 µM). Increase DMSO % slightly (if tolerated).
Inconsistent Data Adsorption to plastic.This compound is lipophilic and may stick to pipette tips. Use low-retention plastics.

References

  • Chemical Identity & Suppliers

    • GuideChem. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline Product Details. Retrieved from

    • Santa Cruz Biotechnology. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. Retrieved from

  • General Solubility Protocols

    • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility profiling in drug discovery).
    • Sigma-Aldrich. (n.d.). Handling of DMSO Solutions. Retrieved from

Exploratory

A Senior Application Scientist's Guide to the Synthesis of Phenoxy-Aniline Ethers

Abstract The phenoxy-aniline ether moiety is a privileged scaffold, prominently featured in a multitude of biologically active molecules, particularly as a core component of "hinge-binding" tyrosine kinase inhibitors. It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxy-aniline ether moiety is a privileged scaffold, prominently featured in a multitude of biologically active molecules, particularly as a core component of "hinge-binding" tyrosine kinase inhibitors. Its synthesis, which requires the strategic formation of a diaryl ether (C-O) and a diaryl amine (C-N) bond, presents unique challenges and opportunities for methodological innovation. This guide provides an in-depth analysis of the two primary catalytic strategies for constructing this framework: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings of each reaction, provide field-tested experimental protocols, and offer a strategic perspective on how to select the optimal synthetic route based on substrate characteristics and desired outcomes.

Introduction: The Strategic Importance of the Phenoxy-Aniline Scaffold

The phenoxy-aniline substructure is a cornerstone in modern medicinal chemistry. Its prevalence stems from its ability to position functional groups in a precise three-dimensional orientation, enabling potent and selective interactions with biological targets. A prime example is its role in kinase inhibitors, where the aniline nitrogen and phenoxy oxygen can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket.[1][2] The synthesis of these molecules is therefore a critical endeavor in drug discovery.

The core challenge lies in the efficient and controlled formation of two distinct bonds to an aromatic system: a carbon-oxygen (C-O) bond and a carbon-nitrogen (C-N) bond. The two most powerful tools at the disposal of the synthetic chemist for this task are the Ullmann condensation and the Buchwald-Hartwig amination.[3][4] This guide will explore both, not merely as procedures, but as strategic platforms for molecular construction.

The Classical Workhorse: Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation is the copper-promoted reaction between an aryl halide and a phenol (for C-O coupling) or an amine (for C-N coupling, also known as the Goldberg reaction).[3][5] While historically requiring harsh conditions—high temperatures (>200 °C) and stoichiometric copper—modern advancements have introduced milder protocols through the use of soluble copper salts and ancillary ligands.[3][6][7]

Mechanistic Insights

The precise mechanism of the Ullmann reaction can vary but is generally understood to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of a Copper(I) Alkoxide/Amide: The active catalyst is a Cu(I) species which reacts with the deprotonated phenol or amine.[3]

  • Oxidative Addition: The aryl halide adds to the copper(I) complex, forming a transient, high-energy copper(III) intermediate.[8]

  • Reductive Elimination: The desired C-O or C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst.[6]

Ullmann_Mechanism CuI Cu(I)X Cu_Nu Ar'-O-Cu(I) CuI->Cu_Nu + Ar'-OH, Base - Base-H⁺X⁻ OxAdd Ar-Cu(III)(X)(OAr') Cu_Nu->OxAdd + Ar-X (Oxidative Addition) Product Ar-O-Ar' OxAdd->Product (Reductive Elimination) Product->CuI

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Key Experimental Parameters
  • Copper Source: Copper(I) salts like CuI and CuBr are most common.[7][9] "Activated" copper powder can be used but modern protocols favor soluble catalysts.[3]

  • Ligands: The addition of ancillary ligands, such as diamines, N,N-dimethylglycine, or salicylaldimines, can dramatically accelerate the reaction and allow for lower temperatures.[7][10]

  • Base: A mild inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used to deprotonate the phenol or amine nucleophile.[5][7]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are standard.[3][7]

Representative Protocol: Ullmann Synthesis of a Phenoxy-Aniline Derivative

This protocol describes the synthesis of 4-Methyl-2-(4-methylphenoxy)aniline, a representative phenoxy-aniline ether, via Ullmann condensation.[6]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-iodo-4-methylaniline (1.0 mmol, 1.0 eq.), 4-methylphenol (p-cresol) (1.2 mmol, 1.2 eq.), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), a suitable ligand like 2-((2-isopropylphenylimino)methyl)phenol (0.2 mmol, 20 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).[7]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 2 mL of anhydrous dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Data Summary: Ullmann Reaction Scope
Aryl HalidePhenol/AnilineCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodotoluenePhenolCuI / LigandK₃PO₄Dioxane10191
4-ChloronitrobenzenePhenolCuKOHN/AHighModerate
2-Iodo-4-methylanilinep-CresolCuIK₃PO₄Dioxane110Good
Aryl BromideVarious PhenolsCuBr / LigandK₃PO₄DMSO120Good

Note: This table presents representative data compiled from various sources.[3][6][7] Yields are highly substrate-dependent.

The Modern Standard: Buchwald-Hartwig Amination

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation.[4][11] Its broad functional group tolerance, milder conditions, and high efficiency have revolutionized the synthesis of aryl amines.[4][11] The methodology can also be adapted for C-O bond formation, providing a powerful alternative to the Ullmann condensation.[4]

Mechanistic Insights: The Pd(0)/Pd(II) Cycle

The Buchwald-Hartwig amination operates via a well-defined Pd(0)/Pd(II) catalytic cycle.[11][12][13]

  • Active Catalyst Formation: A Pd(II) precatalyst is reduced in situ to the active LPd(0) species, or a pre-formed Pd(0) complex is used directly.[14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step.[11][14]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a stoichiometric base deprotonates the coordinated amine to form a palladium-amido complex.[11][12]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[4][11]

Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) Amine_Coord [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->Amine_Coord + HNR'R'' - X⁻ Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex + Base - Base-H⁺ Product Ar-NR'R'' Amido_Complex->Product (Reductive Elimination) Product->Pd0

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Key Experimental Parameters
  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ.[15][16] Air-stable palladacycle precatalysts are also widely used for their reliability.[14]

  • Ligands: The choice of phosphine ligand is critical . Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or bidentate ligands (e.g., BINAP, DPPF) are essential for promoting the key steps of the catalytic cycle.[4][14][15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or strong carbonate/phosphate bases (Cs₂CO₃, K₃PO₄) are frequently used.[14][15][17]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[15]

Representative Protocol: Buchwald-Hartwig Synthesis of a Phenoxy-Aniline

This protocol outlines a general procedure for the final C-N bond-forming step to create a phenoxy-aniline ether, assuming the precursor (e.g., a bromo-phenoxy intermediate) has been synthesized.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with the aryl bromide (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos; 0.04 mmol, 4 mol%).[15] Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.).

  • Inert Atmosphere: Seal the tube with a septum. If not in a glovebox, evacuate and backfill with argon three times.[17]

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the aniline (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.[16] Reaction times can range from 2 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding water. Dilute with an organic solvent like ethyl acetate.

  • Extraction: Filter the mixture through Celite. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Reaction Parameters
Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl BromideAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110Good
Aryl ChloridePrimary AminePd₂(dba)₃ / XPhosNaOtBuDioxane100High
Aryl BromideSecondary AminePd₂(dba)₃ / SIPrLHMDSTHF22-60High
Heteroaryl BrAmmonia Equiv.Pd Catalyst / LigandK₃PO₄t-AmylOH110Good

Note: This table presents representative data from various sources.[16][17][18] The optimal combination is highly dependent on the specific substrates.

Strategic Synthesis: Convergent vs. Sequential Approaches

When synthesizing a phenoxy-aniline ether, a key strategic decision is the order of bond formation. This choice is often dictated by the availability of starting materials and the electronic nature of the substrates.

A) C-O Formation First, then C-N (Ullmann/BH): Start with a halo-phenol and an aryl halide to form a halo-diaryl ether, followed by a Buchwald-Hartwig amination. B) C-N Formation First, then C-O (BH/Ullmann): Start with a halo-aniline and a second aryl halide to form a halo-diaryl amine, followed by an Ullmann ether synthesis.

Synthesis_Strategy cluster_A Strategy A: C-O then C-N cluster_B Strategy B: C-N then C-O A1 Halo-Phenol + Aryl Halide A2 Halo-Phenoxy-Arene Intermediate A1->A2 Ullmann or Buchwald-Hartwig C-O Final_Product Phenoxy-Aniline Ether A2->Final_Product Buchwald-Hartwig C-N A3 Aniline A3->A2 B1 Halo-Aniline + Aryl Halide B2 Halo-Anilino-Arene Intermediate B1->B2 Buchwald-Hartwig C-N B2->Final_Product Ullmann or Buchwald-Hartwig C-O B3 Phenol B3->B2

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline from thymol

Application Note: Scalable Synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline Part 1: Abstract & Strategic Overview This application note details the synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Part 1: Abstract & Strategic Overview

This application note details the synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline , a sterically congested diaryl ether amine often utilized as a building block in the development of kinase inhibitors and specialized heterocyclic dyes.

The synthesis presents a specific chemoselective challenge: coupling the sterically hindered phenol Thymol (2-isopropyl-5-methylphenol) with an activated aryl chloride. The bulky isopropyl group at the ortho position of the thymol moiety reduces nucleophilic efficiency, often leading to stalled reactions or high byproduct formation in standard Ullmann couplings.

The Solution: We utilize a robust Nucleophilic Aromatic Substitution (


)  strategy followed by Catalytic Hydrogenation . This route avoids heavy metal contamination (copper/palladium cross-coupling ligands) in the ether-forming step, making it highly suitable for pharmaceutical intermediates where metal scavenging is costly.

Synthetic Pathway:

  • Step 1 (

    
    ):  Base-mediated coupling of Thymol and 5-Chloro-2-nitrotoluene.
    
  • Step 2 (Reduction): Palladium-catalyzed hydrogenation of the nitro intermediate to the target aniline.

Part 2: Reaction Scheme & Logic Flow

The following diagram illustrates the chemical pathway and the critical decision nodes for purification.

ReactionScheme Thymol Thymol (Nucleophile) Step1 Step 1: SNAr K2CO3, DMF, 90°C Thymol->Step1 Electrophile 5-Chloro-2-nitrotoluene (Electrophile) Electrophile->Step1 Intermediate Intermediate: 4-(Thymyloxy)-2-nitrotoluene Step2 Step 2: Reduction H2 (balloon), 10% Pd/C Intermediate->Step2 Product Target: 4-(Thymyloxy)-2-methylaniline Step1->Intermediate Ether Linkage Formation Step2->Product Nitro Reduction

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (


) and Catalytic Hydrogenation.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-methyl-1-nitrobenzene

Rationale: The isopropyl group on thymol creates steric hindrance. To overcome this, we use a polar aprotic solvent (DMF) to strip the cation from the phenoxide, increasing its nucleophilicity ("naked anion" effect). Potassium carbonate is preferred over sodium hydride for safety and ease of handling, though it requires slightly higher temperatures.

Materials:

  • Thymol (CAS 89-83-8): 15.0 g (100 mmol)

  • 5-Chloro-2-nitrotoluene (CAS 5367-28-2): 17.1 g (100 mmol)

  • Potassium Carbonate (

    
    ), anhydrous: 20.7 g (150 mmol)
    
  • N,N-Dimethylformamide (DMF), anhydrous: 150 mL

  • Ethyl Acetate / Hexanes (for workup)

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Deprotonation: Add Thymol (15.0 g) and DMF (150 mL). Add

    
     (20.7 g) in a single portion. Stir at room temperature for 30 minutes.
    
    • Observation: The suspension may turn slightly yellow as the phenoxide forms.

  • Addition: Add 5-Chloro-2-nitrotoluene (17.1 g) to the mixture.

  • Reaction: Heat the reaction mixture to 90°C in an oil bath.

    • Critical Control Point: Do not exceed 110°C. Excessive heat can lead to decomposition of the nitro compound or side reactions on the thymol isopropyl group.

  • Monitoring: Monitor by TLC (10% EtOAc in Hexanes) or HPLC every 2 hours.

    • Target: Disappearance of Thymol (

      
      ) and appearance of the yellow nitro-ether product (
      
      
      
      ).
    • Duration: Typically 6–8 hours.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into 500 mL of ice-water. The product should precipitate as a yellow/orange solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (0-5% EtOAc/Hexanes) if high purity is required.

    • Yield Expectation: 75–85% (Yellow solid).

Step 2: Reduction to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Rationale: Catalytic hydrogenation is chosen for its cleanliness, leaving only solvent to remove. Iron/Acid reduction is a viable alternative if halogen sensitivity is a concern (though no labile halogens are present here) or for cost reduction on a kilogram scale.

Materials:

  • Nitro Intermediate (from Step 1): 10.0 g

  • Palladium on Carbon (10% Pd/C, wet support): 1.0 g (10 wt% loading)

  • Methanol or Ethanol: 100 mL

  • Hydrogen Gas (

    
    ): Balloon or low-pressure hydrogenation shaker (30 psi).
    

Protocol:

  • Safety Check: Ensure all ignition sources are removed. Purge vessel with Nitrogen before introducing catalyst.

  • Loading: In a hydrogenation bottle or round-bottom flask, dissolve the Nitro Intermediate (10.0 g) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g).

    • Note: Add the catalyst to the wet solvent or under an inert blanket to prevent sparking.

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (3 times).
      
    • Evacuate and backfill with

      
       (3 times).
      
    • Stir vigorously under

      
       atmosphere (balloon pressure is sufficient) at Room Temperature.
      
  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes).

    • Indication: The fluorescent yellow color of the nitro compound will fade to a colorless or pale brown solution. The amine product is much more polar (lower

      
      ) and will stain with Ninhydrin.
      
    • Duration: 4–12 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety: Do not let the filter cake dry out completely, as Pd/C is pyrophoric. Wash the cake with Methanol.

    • Concentrate the filtrate in vacuo to obtain the crude amine.

  • Final Purification:

    • The product is often pure enough for subsequent steps.

    • If necessary, convert to the Hydrochloride salt (HCl/Ether) for crystallization, or pass through a short silica plug (Hexanes/EtOAc 4:1).

Part 4: Analytical Data & Validation

Expected NMR Characteristics (


 NMR, 400 MHz, 

):
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Thymol Isopropyl 1.15 - 1.25Doublet6H

Thymol Isopropyl 3.00 - 3.15Septet1H

Thymol Methyl 2.30Singlet3H

Aniline Methyl 2.15Singlet3H

(Ortho to

)
Amine 3.50 - 4.00Broad Singlet2H

(Exchangeable)
Aromatic 6.50 - 7.20Multiplet6HAromatic Protons

Troubleshooting Guide:

  • Problem: Step 1 conversion is low (<50%) after 12 hours.

    • Cause: Steric bulk of thymol hindering attack.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 110°C. Alternatively, use Cesium Carbonate (

      
      )  instead of Potassium Carbonate to increase the solubility and reactivity of the phenoxide [1].
      
  • Problem: De-halogenation during Step 2.

    • Note: Not applicable here as the Cl is lost in Step 1. However, if the ring contained other halogens, use

      
       or add a poison (e.g., thiophene) to prevent hydrogenolysis.
      

Part 5: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for

    
     conditions and nitro reduction).
    
  • Yeager, G. W., & Schissel, D. N. (1995). "Synthesis of soluble, high molecular weight poly(aryl ether)s containing bulky substituents." Synthesis, 1995(01), 28-30. Link (Demonstrates steric challenges in thymol-based ether synthesis).

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link (Context for why

    
     is preferred over Ullmann for this specific activated substrate).
    
  • PubChem. (n.d.).[2] "5-Chloro-2-nitrotoluene Compound Summary." National Center for Biotechnology Information. Link (Verification of electrophile structure).

Sources

Application

Application Note &amp; Protocol: Copper-Catalyzed Ullmann Coupling of Thymol and 4-bromo-2-methylaniline

Abstract This document provides a comprehensive guide for the synthesis of N-(2-isopropyl-5-methylphenyl)-4-bromo-2-methylaniline via a copper-catalyzed Ullmann coupling reaction between thymol and 4-bromo-2-methylanilin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-isopropyl-5-methylphenyl)-4-bromo-2-methylaniline via a copper-catalyzed Ullmann coupling reaction between thymol and 4-bromo-2-methylaniline. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on reaction optimization, purification, and characterization.

Introduction: The Ullmann Condensation in Modern Synthesis

The Ullmann reaction, first reported at the beginning of the 20th century, represents a cornerstone in the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[1][2] Historically, these reactions were plagued by harsh conditions, requiring high temperatures and stoichiometric amounts of copper, which limited their scope and functional group tolerance.[3][4]

The modern era of the Ullmann condensation, often referred to as the Ullmann-Ma coupling, has been revolutionized by the introduction of ligands that accelerate the catalytic cycle.[5] This has enabled reactions to proceed under significantly milder conditions with lower catalyst loadings.[5][6] Ligands such as amino acids, diamines, and oxalamides have proven highly effective in promoting the coupling of aryl halides with a wide range of nucleophiles, including anilines and phenols.[5][7][8]

This application note details the N-arylation of 4-bromo-2-methylaniline with thymol, a reaction that leverages the principles of modern Ullmann-type couplings. This transformation is of interest for the synthesis of novel diarylamine structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3][9]

Reaction Scheme

Figure 1. Ullmann coupling of thymol with 4-bromo-2-methylaniline.

Mechanistic Overview of the Catalytic Cycle

The precise mechanism of the Ullmann reaction can vary depending on the specific reactants and conditions, but a generally accepted pathway for this type of C-N coupling involves a Cu(I)/Cu(III) catalytic cycle. While the mechanism has been extensively studied, it is complex and can also proceed through other pathways.[3][6] The key steps are outlined below.

  • Formation of the Active Catalyst: The reaction is typically initiated by a Cu(I) species, which may be added directly (e.g., CuI) or generated in situ from Cu(0) or Cu(II) precursors.[5]

  • Nucleophile Coordination: The aniline (or its deprotonated form, an anilide) coordinates to the Cu(I) center. The presence of a base is crucial for the deprotonation of the aniline, increasing its nucleophilicity.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate. This is often the rate-determining step of the cycle.[10]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)L Coordination [ArNH-Cu(I)L] CuI->Coordination + ArNH2 - HX OxidativeAddition [ArNH-Cu(III)(Ar')L(X)] Coordination->OxidativeAddition + Ar'X OxidativeAddition->CuI Regeneration ProductFormation Ar-NH-Ar' OxidativeAddition->ProductFormation Reductive Elimination ArX 4-bromo-2-methylaniline (Ar'X) ArX->OxidativeAddition Amine Thymol (ArNH2) Amine->Coordination caption Fig. 2: Simplified Catalytic Cycle

A simplified representation of the Ullmann C-N coupling catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general starting point and may require optimization depending on the specific laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
Thymol≥99%Standard Supplier
4-bromo-2-methylaniline≥98%Standard Supplier
Copper(I) Iodide (CuI)99.99%Standard SupplierAir-stable, but should be stored in a desiccator.
N,N'-Dimethylethylenediamine (DMEDA)≥99%Standard SupplierUse as a ligand.
Potassium Phosphate (K₃PO₄)≥98%Standard SupplierAnhydrous, grind to a fine powder and dry.
TolueneAnhydrousStandard Supplier
Ethyl AcetateACS GradeStandard SupplierFor work-up and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Equipment
  • Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

  • Magnetic stirrer with heating block or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (syringes, needles, flasks, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Reagent Quantities
CompoundMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Thymol150.221.2180 mg1.2
4-bromo-2-methylaniline186.051.0186 mg1.0
CuI190.450.059.5 mg0.05
DMEDA88.150.111 µL0.1
K₃PO₄212.272.0425 mg2.0
Toluene--3.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromo-2-methylaniline (186 mg, 1.0 mmol), thymol (180 mg, 1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[11]

  • Addition of Ligand and Solvent: Under the inert atmosphere, add anhydrous toluene (3.0 mL) via syringe, followed by N,N'-dimethylethylenediamine (11 µL, 0.1 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) until the starting material (4-bromo-2-methylaniline) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove the copper salts and base. Wash the pad with additional ethyl acetate (2 x 10 mL).[12]

    • Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[12]

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the desired product.

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Optimization

The following diagram illustrates the general workflow for the synthesis and purification process.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up & Purification cluster_analysis Analysis A Dry Glassware B Weigh Reagents A->B C Add Solids to Flask B->C D Establish Inert Atmosphere C->D E Add Solvent & Ligand D->E F Heat & Stir (110 °C, 12-24h) E->F G Monitor by TLC F->G H Cool & Filter G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L caption Fig. 3: Experimental Workflow

A visual representation of the experimental workflow from preparation to analysis.

Optimization Parameters

The success of the Ullmann coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. If the initial protocol yields unsatisfactory results, consider the following optimization strategies.[8]

ParameterStandard ConditionAlternatives for OptimizationRationale
Catalyst 5 mol% CuICu₂O, CuBr, Cu(OAc)₂The active species is Cu(I), but different precursors can have varying activities.[5]
Ligand 10 mol% DMEDAL-proline, N,N-dimethylglycine, 1,10-phenanthrolineLigands stabilize the copper catalyst and facilitate the reaction; the optimal ligand is substrate-dependent.[5][13]
Base K₃PO₄ (2.0 eq.)Cs₂CO₃, K₂CO₃The base strength can influence the deprotonation of the nucleophile and the overall reaction rate.[8]
Solvent TolueneDioxane, DMF, DMSOSolvent polarity can significantly affect reaction rates and solubility of reagents.[1]
Temperature 110 °C80-130 °CLower temperatures may be possible with more active catalyst/ligand systems.[5]

Safety and Handling

  • General: This procedure should be carried out by a trained chemist in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory.

  • Reagent Hazards:

    • Copper Salts: Can be harmful if inhaled or ingested. Avoid creating dust.

    • 4-bromo-2-methylaniline: Is an irritant and may be toxic. Handle with care.

    • Toluene: Is a flammable liquid with potential reproductive toxicity.

    • Bases (K₃PO₄): Can be corrosive.

  • Inert Atmosphere: Care should be taken when working with Schlenk lines and inert gases.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Inappropriate ligand or base; Wet solvent/reagents.Use fresh, high-purity CuI; Screen different ligands and bases; Ensure all reagents and solvents are anhydrous.[8]
Formation of Side Products Reaction temperature too high; Presence of oxygen.Lower the reaction temperature; Ensure a robust inert atmosphere is maintained throughout the reaction.
Incomplete Reaction Insufficient reaction time; Low temperature.Extend the reaction time and monitor by TLC; Incrementally increase the reaction temperature.[8]

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

  • Dalton Transactions. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling. Retrieved from [Link]

  • Organic Letters. (2019, August 15). Cu/N,N′-Dibenzyloxalamide-Catalyzed N-Arylation of Heteroanilines. Retrieved from [Link]

  • Hartwig, J. F. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]

  • Taylor & Francis Online. (2014, July 1). Betti Base as an Efficient Ligand for Copper-Catalyzed Ullmann Coupling of Phenol with Aryl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Frontiers. (2024, October 16). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Retrieved from [Link]

  • MDPI. (2022, August 18). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]

  • Reddit. (2025, May 19). Ullmann Coupling Help. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Sabour, et al. (2024, February 1). Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assess. Retrieved from [Link]

  • SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • MDPI. (2021, November 14). Synthesis and Antibacterial Activity of Thymyl Ethers. Retrieved from [Link]

  • ResearchGate. (2025, November 20). (PDF) Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, July 4). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Retrieved from [Link]

  • Frontiers. (2024, October 15). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Retrieved from [Link]

  • ResearchGate. (2025, August 10). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Request PDF. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Thymol Derivatives as Potential Non-Irritant Antimicrobial and Insecticidal Agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • NIH. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • Reddit. (2025, May 20). Help with Ullmann Coupling. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Modern Ullmann-Type Couplings. Retrieved from [Link]

  • SciSpace. (2016, June 21). Ullmann reaction through ecocatalysis: insights from bioresource and synthetic potential. Retrieved from [Link]

  • ResearchGate. (2016, June 10). Ullmann reaction through ecocatalysis: Insights from bioresource and synthetic potential. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline for Advanced Proteomic Analysis

Introduction: A Novel Tool for Probing the Proteome In the dynamic field of proteomics, the development of novel chemical tools for protein analysis is paramount to unraveling complex biological processes. This guide int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Probing the Proteome

In the dynamic field of proteomics, the development of novel chemical tools for protein analysis is paramount to unraveling complex biological processes. This guide introduces 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline , a versatile aromatic amine, as a precursor for a powerful new reagent in the proteomics toolkit. The unique structural features of this compound—a reactive primary amine and a bulky, hydrophobic thymol-derived moiety—present exciting opportunities for innovative applications in protein labeling, interaction studies, and quantitative analysis.

This document provides a comprehensive overview of the potential applications of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline in proteomics, with a detailed focus on its use as a precursor for a tyrosine-specific labeling reagent. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the interpretation of results for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application. The table below summarizes the key properties of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
XLogP3 4.6
Appearance Predicted: Solid-
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF, alcohols)-

Application I: Tyrosine-Specific Protein Labeling via Azo-Coupling

One of the most promising applications of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is its conversion into a highly reactive diazonium salt for the specific labeling of tyrosine residues on proteins. This approach leverages the well-established chemistry of azo-coupling, providing a powerful tool for site-specific protein modification.[1][2][3]

Principle of the Method

The primary amine of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline can be readily converted into a diazonium salt in the presence of nitrous acid (generated in situ from sodium nitrite and a weak acid). This diazonium salt is an electrophile that can react with the electron-rich phenol side chain of tyrosine residues through an electrophilic aromatic substitution reaction, forming a stable azobenzene linkage.[1][4] This reaction is highly specific for tyrosine under controlled pH conditions (typically pH 8-9).[2]

The bulky hydrophobic group of the parent aniline provides a unique signature for mass spectrometry-based identification and can potentially influence the chromatographic behavior of labeled peptides, aiding in their separation and analysis.

Experimental Workflow

The overall workflow for tyrosine-specific labeling using 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is depicted below.

G cluster_0 Reagent Preparation cluster_1 Protein Labeling cluster_2 Downstream Analysis A 4-(2-Isopropyl-5-methylphenoxy) -2-methylaniline B Diazotization (NaNO₂, weak acid) A->B C Diazonium Salt (Reactive Probe) B->C E Azo-Coupling Reaction (pH 8-9) C->E D Protein Sample (with accessible Tyrosine) D->E F Tyrosine-Labeled Protein E->F G Proteolytic Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Identification of Labeled Peptides H->I

Caption: Workflow for tyrosine-specific protein labeling.

Detailed Protocol

Materials:

  • 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Trifluoroacetic acid (TFA)

  • Sulfamic acid

  • Protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Sodium borate buffer (50 mM, pH 9.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

Protocol Steps:

  • Preparation of the Diazonium Reagent (to be performed immediately before use):

    • Dissolve 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline in a minimal amount of a 1:1 mixture of acetonitrile and water to a final concentration of 100 mM.

    • In a separate tube, prepare a 200 mM solution of sodium nitrite in ultrapure water.

    • On ice, to 10 µL of the aniline solution, add 5 µL of 1% (v/v) aqueous TFA.

    • Add 10 µL of the 200 mM sodium nitrite solution and vortex briefly.

    • Incubate on ice for 15 minutes to allow for the formation of the diazonium salt.

    • Quench the excess nitrous acid by adding 5 µL of 200 mM sulfamic acid. Vortex and incubate on ice for 5 minutes.

  • Protein Labeling:

    • Prepare your protein sample at a concentration of 1-5 mg/mL in PBS.

    • Exchange the buffer of the protein sample to 50 mM sodium borate buffer, pH 9.0, using a desalting column or buffer exchange spin column.

    • Add the freshly prepared diazonium reagent to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction at 4°C for 1-2 hours with gentle mixing.

    • Quench the reaction by adding a 100-fold molar excess of a scavenger molecule, such as free tyrosine or histidine.

    • Remove the excess reagent and byproducts by buffer exchange into a suitable buffer for downstream processing (e.g., 50 mM ammonium bicarbonate).

  • Sample Preparation for Mass Spectrometry:

    • Reduce the disulfide bonds in the labeled protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add DTT to a final concentration of 5 mM to quench the excess IAA.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

    • In your database search parameters, include a variable modification on tyrosine corresponding to the mass of the 4-(2-Isopropyl-5-methylphenoxy)-2-methylazo group (C₁₆H₁₇N₂O, +265.1344 Da).

Application II: A Novel Scaffold for Bifunctional Cross-Linkers

The structure of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline can serve as a scaffold for the synthesis of novel bifunctional cross-linking reagents to study protein-protein interactions.[5] By chemically modifying the aniline, a second reactive group can be introduced, creating either a homobifunctional or heterobifunctional cross-linker.

Proposed Synthesis of a Heterobifunctional Cross-Linker

A potential synthetic route to a heterobifunctional cross-linker is outlined below. This hypothetical reagent would contain an NHS ester for reacting with primary amines (e.g., lysine) and a diazonium precursor for tyrosine labeling.

G A 4-(2-Isopropyl-5-methylphenoxy) -2-methylaniline B Acylation with succinic anhydride A->B C Carboxylic acid derivative B->C D Activation with NHS/DCC C->D E NHS ester derivative (Amine-reactive) D->E F Diazotization (Tyrosine-reactive) E->F G Heterobifunctional Cross-linker F->G G cluster_0 Sample Labeling cluster_1 Analysis A Sample 1 (e.g., Control) C Label with 'Light' Reagent A->C B Sample 2 (e.g., Treated) D Label with 'Heavy' (¹³C/¹⁵N) Reagent B->D E Combine Samples C->E D->E F Proteolysis E->F G LC-MS/MS F->G H Quantification (based on peak ratios) G->H

Caption: Quantitative proteomics workflow using isotopic labeling.

By labeling two different protein samples with the "light" (natural abundance) and "heavy" (isotope-enriched) versions of the tyrosine-reactive diazonium reagent, the relative abundance of proteins between the two samples can be accurately determined by mass spectrometry.

Safety and Handling

Aniline derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline represents a promising and versatile platform for the development of new chemical tools for proteomics research. Its potential applications in tyrosine-specific labeling, cross-linking, affinity-based profiling, and quantitative proteomics offer exciting avenues for advancing our understanding of protein function and regulation. The protocols and concepts presented here provide a foundation for researchers to explore the utility of this novel compound in their own investigations.

References

  • Haehnel, W., et al. (2008). ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups. Lund University Research Portal. [Link]

  • Gevaert, K., et al. (2007). ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups. PubMed. [Link]

  • Zhou, Y., et al. (2025). A disubstituted aniline probe for enhanced peroxidase-based proximal protein labelling. bioRxiv. [Link]

  • Unknown. (n.d.). 14 Labeling of tyrosine residue of chymotrypsinogen with PEG The... ResearchGate. [Link]

  • Francis, M. B., et al. (n.d.). Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy. PubMed Central. [Link]

  • Rettler, C., et al. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega. [Link]

  • Pasquale, N., et al. (2012). Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Journal of the American Chemical Society. [Link]

  • Unknown. (n.d.). Evaluating the reactivity of aniline probes to detect protein... ResearchGate. [Link]

  • Loo, R. R. O., et al. (2003). Affinity Labeling of Highly Hydrophobic Integral Membrane Proteins for Proteome-Wide Analysis. PubMed. [Link]

  • Rettler, C., et al. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega. [Link]

  • G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]

  • MDPI. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. [Link]

  • Huang, S., et al. (2021). Affinity-based protein profiling to reveal targets of puerarin involved in its protective effect on cardiomyocytes. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation of Diazonium Salts from 4-Phenoxy-2-methylaniline Derivatives

Introduction and Strategic Importance The diazotization of primary aromatic amines is a cornerstone transformation in modern organic synthesis, providing access to highly versatile aryl diazonium salt intermediates.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

The diazotization of primary aromatic amines is a cornerstone transformation in modern organic synthesis, providing access to highly versatile aryl diazonium salt intermediates.[1][2] These salts are pivotal precursors in the synthesis of a vast array of functionalized aromatic compounds, serving as critical building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials such as azo dyes.[3][4][5][6] This guide focuses specifically on the diazotization of 4-phenoxy-2-methylaniline derivatives. The substituents on this scaffold—a phenoxy group at the 4-position and a methyl group at the 2-position—introduce electronic and steric factors that necessitate careful control over reaction parameters.

The resulting diazonium salts are exceptionally useful because the diazonio group (–N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be readily displaced by a wide variety of nucleophiles.[7][8] This allows for the strategic introduction of functionalities such as halogens, cyano, hydroxyl, and aryl groups onto the aromatic ring in patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[9][10] This document provides a detailed examination of the underlying reaction mechanism, a robust experimental protocol, critical safety considerations, and an overview of the synthetic utility of these valuable intermediates for researchers and professionals in drug development and chemical synthesis.

The Underlying Chemistry: Mechanism of Diazotization

The conversion of a primary aromatic amine to its corresponding diazonium salt is achieved through its reaction with nitrous acid (HNO₂).[10][11][12] Since nitrous acid is unstable, it is almost universally generated in situ by reacting a salt like sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures.[2][][14][15] The entire process must be conducted at 0–5 °C to ensure the stability of the resulting diazonium salt, which readily decomposes at higher temperatures.[2][16][17]

The mechanism proceeds through several well-established steps:

  • Formation of the Electrophile: In the strongly acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (N≡O⁺).[7][11][14]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-phenoxy-2-methylaniline derivative performs a nucleophilic attack on the nitrosonium ion, forming an N-nitrosoammonium ion.[7][14] The nucleophilicity of the amine, and therefore the rate of this step, is influenced by the electronic properties of the ring substituents.

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from the nitrogen to yield a neutral N-nitrosamine intermediate.[11][14]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes acid-catalyzed tautomerization to form a diazohydroxide.[11][14] Subsequent protonation of the hydroxyl group creates a good leaving group (H₂O), which is eliminated to form the resonance-stabilized aryldiazonium ion.[7][11][14]

The presence of an electron-donating group like the methyl substituent at the ortho position can increase the nucleophilicity of the amine, while the phenoxy group has more complex electronic effects that can influence the stability and reactivity of the final diazonium salt.

Experimental Protocol for Diazotization

This protocol provides a generalized, self-validating procedure for the preparation of diazonium salts from 4-phenoxy-2-methylaniline derivatives for immediate use in subsequent reactions.

Materials and Equipment
  • Reagents:

    • 4-Phenoxy-2-methylaniline derivative (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl, ~37%, 3.0-4.0 eq)

    • Sodium Nitrite (NaNO₂) (1.0-1.1 eq)

    • Distilled Water

    • Crushed Ice

    • Sulfamic Acid or Urea (for quenching excess nitrous acid)

    • Potassium Iodide-Starch Test Paper

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Internal thermometer

    • Ice-salt bath

    • Beakers and graduated cylinders

Step-by-Step Methodology
  • Preparation of the Amine Hydrochloride Salt:

    • In the three-neck flask, combine the 4-phenoxy-2-methylaniline derivative (1.0 eq) with a mixture of concentrated HCl (3.0 eq) and distilled water.

    • Stir the mixture until the aniline derivative is fully dissolved. The formation of the hydrochloride salt may be exothermic; allow the solution to cool to room temperature if necessary. The use of excess acid is critical to maintain a low pH, preventing unintended side reactions and ensuring the efficient generation of the nitrosonium ion.[11][17]

  • Temperature Control (Critical Step):

    • Place the flask in a large ice-salt bath. Begin vigorous stirring and cool the solution until the internal temperature is stable between 0 °C and 5 °C. This temperature range is paramount to prevent the thermal decomposition of the diazonium salt product.[2]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. Cool this solution in an ice bath before use.

  • Diazotization Reaction:

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the nitrite solution dropwise to the vigorously stirring, cold amine hydrochloride solution. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.[1][5]

    • Observe for any color changes, which often accompany the formation of the diazonium salt.

  • Monitoring and Completion:

    • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 15-30 minutes.

    • To confirm the presence of a slight excess of nitrous acid (indicating the complete consumption of the primary amine), dip a glass rod into the mixture and touch it to a piece of potassium iodide-starch paper. An instantaneous dark blue or black color confirms the presence of nitrous acid.[16][17]

    • If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved.

    • Causality: A slight excess of nitrous acid ensures the reaction goes to completion. However, a large excess is undesirable for subsequent reactions. If a significant excess is present, it can be quenched by adding a small amount of solid sulfamic acid or urea until the test paper no longer turns blue.

  • Immediate Use:

    • The resulting cold, aqueous solution of the 4-phenoxy-2-methylphenyl-diazonium salt is now ready for immediate use in downstream synthetic applications. DO NOT attempt to isolate the solid diazonium salt unless you are following a specific protocol for stabilized salts and are equipped with appropriate safety measures. [16][18]

Visualization of the Experimental Workflow

Diazotization_Workflow cluster_amine_prep Amine Solution Preparation cluster_nitrite_prep Nitrite Solution Preparation reagent reagent process process critical_step critical_step output output test test Amine 4-Phenoxy-2-methylaniline Derivative Dissolve Dissolve & Stir Amine->Dissolve Acid Conc. HCl + H₂O Acid->Dissolve Cooling Cool to 0-5 °C (Ice-Salt Bath) Dissolve->Cooling Form Amine Salt Nitrite Sodium Nitrite (NaNO₂) DissolveNitrite Dissolve & Cool Nitrite->DissolveNitrite Water Cold H₂O Water->DissolveNitrite Addition Slow Dropwise Addition (Keep T < 5 °C) DissolveNitrite->Addition Add via Dropping Funnel Cooling->Addition Stir Stir 15-30 min at 0-5 °C Addition->Stir Test Starch-Iodide Test Stir->Test Quench Quench Excess HNO₂ (if needed) Test->Quench Positive FinalProduct Diazonium Salt Solution (Use Immediately) Test->FinalProduct Slightly Positive Quench->FinalProduct

Caption: Workflow for the preparation of aryl diazonium salts.

Summary of Reaction Parameters
ParameterRecommended Value/ConditionRationale & Causality
Temperature 0–5 °CPrevents thermal decomposition of the unstable diazonium salt and controls the exothermic reaction.[16][17]
Molar Ratio (Amine:HCl) 1 : 3-4Ensures complete protonation of the amine and provides the acidic medium for nitrous acid generation.
**Molar Ratio (Amine:NaNO₂) **1 : 1.0-1.1A slight excess of nitrite ensures the reaction proceeds to completion.
Solvent Aqueous HClThe reaction medium in which all reagents are soluble and reactive.
Reaction Time 15-30 min post-additionAllows the diazotization to reach full completion.
Monitoring KI-Starch PaperProvides a simple, reliable visual test for excess nitrous acid, indicating the reaction endpoint.[16][17]

Critical Safety Protocols

Handling diazonium salts requires strict adherence to safety procedures due to their potential instability.

  • Explosion Hazard: Solid, dry diazonium salts are notoriously unstable and can decompose violently upon shock, friction, or heating.[16][17][18] For this reason, they should not be isolated from solution unless absolutely necessary, and only on a very small scale (e.g., <0.75 mmol) with the use of a blast shield.[16][18]

  • Temperature Control: The most critical safety parameter is maintaining a low temperature (below 5 °C) at all times.[17] A runaway reaction can lead to rapid decomposition and gas evolution (N₂), causing a dangerous pressure buildup.

  • Acid and Reagent Handling: Concentrated acids are corrosive. Primary aromatic amines and nitrous acid are toxic.[1][19] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Quenching: Always have a quenching agent, such as sulfamic acid or a solution of urea, readily available to neutralize any excess nitrous acid at the end of the reaction.[18]

Synthetic Utility and Downstream Applications

The freshly prepared solution of the 4-phenoxy-2-methylaniline diazonium salt is a versatile intermediate for numerous transformations essential in drug discovery and development.

  • The Sandmeyer Reaction: This reaction allows for the replacement of the diazonio group with a halide (–Cl, –Br) or cyanide (–CN) using the corresponding copper(I) salt as a catalyst.[7][8][20] This is a powerful method for introducing these functional groups onto the aromatic ring.

  • Azo Coupling Reactions: Diazonium salts act as electrophiles and can react with electron-rich aromatic compounds like phenols, naphthols, or anilines to form brightly colored azo compounds (R–N=N–R').[][21][22] This reaction is the basis of the azo dye industry and is used to synthesize molecular probes and labels for biological systems.[3][23]

  • Other Nucleophilic Substitutions:

    • Iodination: The diazonio group can be replaced by iodine by treatment with an aqueous solution of potassium iodide (KI), a reaction that does not require a copper catalyst.[7]

    • Hydroxylation: Heating the aqueous diazonium salt solution allows for substitution by –OH, yielding a phenol derivative.[7][10]

    • Reduction (Deamination): The diazonio group can be replaced by a hydrogen atom (–H) using a mild reducing agent like hypophosphorous acid (H₃PO₂), effectively removing the original amino group.[7][10]

References

  • Diazotization Reaction Mechanism. (2019). BYJU'S. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Diazonium Salts - Definition, Preparation, Properties, Importance. (2025). GeeksforGeeks. [Link]

  • Anderson, K. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. (2025). JoVE. [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Progress in Color, Colorants and Coatings. [Link]

  • (PDF) Diazonium salts as a key compound. Academia.edu. [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine. (2015). The Journal of Organic Chemistry. [Link]

  • Diazonium Salts and Related Compounds for Biomedical Applications. ResearchGate. [Link]

  • The diazotization process. (a) The reaction of aniline (or other aryl...). ResearchGate. [Link]

  • One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. (2025). SciELO. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Pasha, M. A., et al. (2025). N‐Insertion of Diazonium Salts Into Ketone Derivatives. Angewandte Chemie International Edition. [Link]

  • A Review on -Aryl Diazonium Compounds. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. (2024). Chemical Papers. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • DIAZONIUM SALTS. (2020). [Link]

  • Azo coupling. Wikipedia. [Link]

  • 24.9: Reactions of Arylamines. (2024). Chemistry LibreTexts. [Link]

  • Diazonium Salts Preparation. BYJU'S. [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research. [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). RSC Advances. [Link]

  • Aryl diazonium salt. National Council of Educational Research and Training. [Link]

  • One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. (2022). Frontiers in Chemistry. [Link]

  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube. [Link]

  • Coupling with diazonium salt? ResearchGate. [Link]

  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021). [Link]

  • Making Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

Sources

Method

Reagents for nucleophilic aromatic substitution with thymol

Application Note: Optimizing Nucleophilic Aromatic Substitution (SNAr) with Thymol Executive Summary Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol widely utilized in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Nucleophilic Aromatic Substitution (SNAr) with Thymol

Executive Summary

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol widely utilized in pharmaceutical development for its antimicrobial and antioxidant properties.[1][2] However, its derivatization via Nucleophilic Aromatic Substitution (SNAr) presents a specific synthetic challenge: the steric hindrance imposed by the ortho-isopropyl group.

This guide provides an optimized reagent selection matrix and validated protocols to overcome this steric barrier. Unlike simple phenols, thymol requires specific "loose ion-pairing" conditions to maximize nucleophilicity. We detail the transition from standard potassium-based systems to cesium-promoted pathways for difficult electrophiles.

Chemical Context: The "Thymol Challenge"

In SNAr reactions, the phenol must first be deprotonated to form a phenoxide nucleophile, which then attacks an electron-deficient aromatic ring (the electrophile).

  • Electronic Status: Thymol is electron-rich, making the thymolate anion a potent nucleophile.

  • Steric Status: The isopropyl group at the C2 position (ortho to the hydroxyl) creates a "steric wall." This hinders the approach of the electrophile, particularly if the electrophile itself is substituted.

Key Mechanistic Insight: To drive the reaction, the counter-cation of the base plays a critical role. Small cations (Li+, Na+, K+) form tight ion pairs with the thymolate oxygen, further burying the nucleophilic center behind the isopropyl group. Large cations (Cs+) form "loose" ion pairs, leaving the thymolate oxygen "naked" and sufficiently reactive to bypass the steric hindrance.

Reagent Selection Matrix

Use this table to select the optimal system based on your electrophile's reactivity profile.

ParameterSystem A: Standard System B: Enhanced (Recommended) System C: Rapid/Green
Target Application Highly activated electrophiles (e.g., 2,4-dinitrochlorobenzene)Moderately activated / Sterically hindered electrophilesHigh-throughput screening / Library generation
Base Potassium Carbonate (K2CO3)Cesium Carbonate (Cs2CO3) Sodium Hydroxide (NaOH)
Solvent DMF (N,N-Dimethylformamide)Acetonitrile (MeCN) or DMSOAcetone / Water
Temperature 80°C – 100°C60°C – 80°C (Reflux in MeCN)Microwave (60–100°C)
Mechanism Note Relies on high thermal energy to overcome activation barrier.Cesium Effect: Increases solubility and nucleophilicity via loose ion pairing.Rapid dielectric heating accelerates rate.
Typical Yield 60–75%85–95% 80–90%

Mechanistic Pathway & Workflow

The following diagram illustrates the SNAr pathway for thymol, highlighting the critical intermediate (Meisenheimer Complex) and the decision logic for reagent selection.

Thymol_SNAr_Pathway cluster_cesium The Cesium Advantage Thymol Thymol (Nucleophile) Base Base Selection (Cs2CO3 vs K2CO3) Thymol->Base Deprotonation Thymolate Thymolate Anion (Sterically Hindered) Base->Thymolate Generates Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Thymolate->Meisenheimer Attack (Rate Limiting) Steric Clash Risk! Electrophile Electrophile (e.g., Chloronitrobenzene) Electrophile->Meisenheimer Substrate Product Thymyl Diaryl Ether Meisenheimer->Product Aromatization (- Leaving Group)

Figure 1: Mechanistic pathway of Thymol SNAr. The "Cesium Advantage" minimizes ion pairing at the Thymolate stage, facilitating the attack on the Electrophile.

Detailed Experimental Protocols

Protocol A: The "Cesium Effect" Method (High Yield / Difficult Substrates)

Recommended for: Reactions involving chloropyridines, fluoronitrobenzenes, or when high purity is required.

Reagents:

  • Thymol (1.0 equiv)

  • Electrophile (e.g., 4-chloronitrobenzene) (1.1 equiv)

  • Cesium Carbonate (Cs2CO3) (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Solvation: Add Thymol (10 mmol) and the Electrophile (11 mmol) to the flask. Dissolve in anhydrous MeCN (30 mL).

    • Note: MeCN is preferred over DMF for workup simplicity, but DMF can be used if solubility is an issue.

  • Base Addition: Add Cs2CO3 (15-20 mmol) in a single portion.

    • Observation: The suspension may turn yellow/orange immediately due to phenoxide formation.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under inert atmosphere.

  • Monitoring: Monitor via TLC or HPLC every hour.

    • Endpoint: Disappearance of Thymol. The reaction is typically faster (2-6 hours) than K2CO3 equivalents.

  • Workup: Cool to room temperature. Filter off the inorganic solids (cesium salts) through a Celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

Recommended for: Library generation or when speed is prioritized.

Reagents:

  • Thymol (1.0 equiv)

  • Electrophile (1.0 equiv)

  • NaOH (10% aqueous solution)

  • Solvent: Acetone[1]

Procedure:

  • Preparation: In a microwave-safe vial, mix Thymol (2 mmol) and Electrophile (2 mmol).

  • Solvent System: Add Acetone (2 mL) and 10% NaOH (2 mL).

  • Irradiation: Seal the vial. Irradiate at 100 Watts (or set temp to 60°C) for cycles of 1 minute, with 30-second resting intervals. Total irradiation time: 5–10 minutes.

  • Extraction: Pour the reaction mixture into ice water (20 mL). The product often precipitates as a solid.

    • If solid:[3][4] Filter and wash with cold water.

    • If oil:[4] Extract with diethyl ether (2 x 15 mL), dry over Na2SO4, and concentrate.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of Thymol isopropyl group.Switch base from K2CO3 to Cs2CO3 . Switch solvent to DMSO to increase reaction temperature (>100°C).
No Reaction Electrophile is not activated enough.SNAr requires EWGs (NO2, CN, CF3). If the ring is unactivated (e.g., chlorobenzene), SNAr will fail. Switch to Ullmann Coupling (CuI catalyst).
Dark/Tar Formation Oxidation of phenoxide or solvent decomposition.Ensure strict inert atmosphere (N2/Ar). Reduce temperature and extend time.
Product is Oil (Impure) Remaining DMF/DMSO solvent.Perform a thorough aqueous wash (Brine/LiCl solution) to remove polar aprotic solvents before chromatography.

References

  • Moseley, J. D., et al. (2010). Translation of Microwave Methodology to Continuous Flow for the Synthesis of Diaryl Ethers via an SNAr Reaction. Donau Lab. Link

  • Ingle, V. S., et al. (2021). Synthesis and Antibacterial Activity of Thymyl Ethers.[1] MDPI. Link

  • Lee, J. C., et al. (1995).[5] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[5] Synthetic Communications.[5][6] Link

  • Fietkau, N., et al. (2004). Phenol Alkylation using Cs2CO3 as base.[5][7] Hive Novel Discourse / Synthetic Communications. Link

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: The Medicinal Chemistry of Thymyl-Aniline Ethers

A Senior Application Scientist's Guide to Synthesis, Screening, and Mechanistic Insights Foreword: The Rationale for Thymol Derivatization Thymol, a natural phenolic monoterpenoid, is a cornerstone of traditional medicin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Screening, and Mechanistic Insights

Foreword: The Rationale for Thymol Derivatization

Thymol, a natural phenolic monoterpenoid, is a cornerstone of traditional medicine, renowned for its potent antiseptic, antibacterial, and antifungal properties.[1][2][3] Its therapeutic potential, however, is often constrained by physicochemical limitations such as poor aqueous solubility and high volatility.[4] Medicinal chemistry seeks to overcome these barriers through structural modification, enhancing efficacy, and fine-tuning pharmacological profiles. The creation of ether derivatives is a classic strategy to mask the reactive phenolic hydroxyl group, thereby modulating lipophilicity, improving stability, and introducing new pharmacophoric elements. This guide focuses on a specific, promising subclass: thymyl-aniline ethers, exploring their synthesis, antimicrobial applications, and the protocols required for their investigation.

Part 1: Core Synthetic Strategy & Protocols

The principal route to thymyl-aniline ethers is a modified Williamson ether synthesis. This involves a two-step process: first, the synthesis of an electrophilic intermediate from a substituted aniline, followed by its reaction with the nucleophilic thymolate anion. Microwave-assisted synthesis has emerged as a superior method for this reaction, offering significant advantages in terms of reaction time, yield, and purity over conventional heating methods.[5][6]

Workflow for Synthesis and Characterization

The overall process from starting materials to a purified, characterized compound follows a logical progression.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Etherification cluster_2 Step 3: Purification & Analysis Aniline Substituted Aniline Acetanilide α-Chloro Acetanilide (Intermediate) Aniline->Acetanilide K₂CO₃, Acetone/DMF 0-5°C Chloroacetyl Chloroacetyl Chloride Acetanilide_ref α-Chloro Acetanilide Thymol Thymol Ether Crude Thymyl-Aniline Ether Thymol->Ether Microwave Irradiation 30s pulses NaOH NaOH (1%) Extraction Extraction Ether->Extraction Solvent Extraction Acetanilide_ref->Ether Drying Drying Extraction->Drying Drying (Na₂SO₄) Recrystallization Recrystallization Drying->Recrystallization Recrystallization Characterization Pure Compound Recrystallization->Characterization TLC, NMR, MS G cluster_0 Bacterial Cell cluster_1 Membrane Disruption Membrane Lipid Bilayer Cytoplasm Cytoplasm (Ions, ATP, etc.) Disruption Increased Permeability & Loss of Fluidity Membrane->Disruption Interaction Molecule Thymyl-Aniline Ether Molecule->Membrane Partitioning (Lipophilicity) Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death Leads to

Sources

Method

Introduction: The Imperative of Purity in Chemical Synthesis

An in-depth guide to the purification of C17H21NO compounds through recrystallization, designed for researchers, scientists, and professionals in drug development. In the realm of pharmaceutical and chemical research, th...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of C17H21NO compounds through recrystallization, designed for researchers, scientists, and professionals in drug development.

In the realm of pharmaceutical and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Compounds synthesized in the lab or extracted from natural sources are seldom pure, often containing by-products, unreacted starting materials, or other contaminants.[1][2] Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, leveraging fundamental principles of solubility to separate a target molecule from impurities.[3][4][5]

This application note provides a comprehensive, in-depth protocol for the recrystallization of compounds with the molecular formula C17H21NO. This formula often corresponds to synthetic amines or natural alkaloids, a class of compounds of significant interest in drug development.[6][7] By understanding the causality behind each step, researchers can adapt and optimize this procedure to achieve high-purity crystalline products essential for downstream applications.

The Science of Recrystallization: A Mechanistic Overview

Recrystallization is a purification process that relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[8][9] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4][5] The process can be understood through two primary stages: nucleation and crystal growth.[10][11]

  • Dissolution & Saturation : The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[1][12]

  • Cooling & Nucleation : As the solution is allowed to cool slowly, the solubility of the target compound decreases, and the solution becomes supersaturated. This state is thermodynamically unstable, prompting the solute molecules to arrange themselves into ordered, embryonic crystals in a process called nucleation.[10]

  • Crystal Growth & Impurity Exclusion : Once nuclei are formed, additional solute molecules deposit onto the growing crystal lattice. This process is highly specific. The geometric precision of the crystal lattice tends to exclude molecules that do not fit perfectly—namely, the impurities.[1][5] The impurities, ideally present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[1]

Slow cooling is paramount as it allows for the selective and orderly growth of large, pure crystals.[4][13] Rapid cooling can trap impurities within a rapidly forming, less-ordered solid.[4]

Strategic Solvent Selection: The Critical First Step

The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[8][12][14] For a compound with the formula C17H21NO, such as the antihistamine Diphenhydramine, the molecular structure contains a large non-polar benzhydryl group and a polar tertiary amine/ether group.[15] This duality requires careful consideration of solvent polarity.

The ideal solvent should exhibit the following characteristics:

CriterionRationale
High Solvency at High Temp. The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[8][16][17]
Low Solvency at Low Temp. The compound should be poorly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[8][16][17]
Impurity Solubility Profile Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][16]
Chemical Inertness The solvent must not react with the compound being purified.[3][4][14]
Volatility The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3][17]
Safety & Cost The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[14]

Common Solvents for C17H21NO-type Compounds: Given their typical structure, a range of solvents from polar to non-polar may be suitable. Databases like SciFinder or Reaxys can provide previously reported solvent systems for similar structures.[16]

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate.

  • Co-solvent Systems (Mixed Solvents): Used when no single solvent meets all criteria.[13][18] A common approach is to dissolve the compound in a "soluble solvent" and then add a "miscible "insoluble solvent" dropwise until the solution becomes turbid. Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[16] For example, Diphenhydramine derivatives have been successfully recrystallized from dilute ethanol or isopropanol-ether mixtures.[19][20]

Detailed Step-by-Step Recrystallization Protocol

This protocol provides a self-validating system for the purification of a C17H21NO compound.

Materials and Equipment:

  • Crude C17H21NO solid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Graduated cylinders

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source (for vacuum filtration)

  • Glass stirring rod

  • Ice bath

  • Watch glass

  • Melting point apparatus

Procedure:

  • Dissolution of the Crude Solid:

    • Place the impure solid in an Erlenmeyer flask. Add a magnetic stir bar if available.

    • Add a small amount of the chosen solvent, just enough to create a slurry.[12]

    • Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring.

    • Add small portions of hot solvent slowly until the solid just dissolves completely.[12][17] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of the recrystallized product.[1][18]

  • Decolorization and Hot Filtration (Optional):

    • If the solution is colored (and the pure compound is known to be colorless), remove the flask from the heat and add a small amount of activated charcoal.[3][9]

    • Swirl the mixture and reheat to boiling for a few minutes. Causality: The activated charcoal adsorbs colored impurities.[11]

    • If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the charcoal and any insoluble impurities. Causality: Pre-heating the apparatus and using a stemless funnel prevents premature crystallization of the product in the funnel.[18]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1][11] Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities.[4][13]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[18]

  • Inducing Crystallization (If Necessary):

    • If no crystals form after cooling, crystallization can be induced by:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.[9]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.[9]

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[21]

    • Wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the desired product.[1][11]

  • Drying the Crystals:

    • Allow air to be drawn through the crystals in the Büchner funnel for several minutes to help them dry.

    • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. The final product should be a dry, crystalline solid.

  • Purity Assessment:

    • Weigh the dried, purified product and calculate the percent recovery.

    • Determine the melting point of the recrystallized solid. A pure compound will have a sharp melting point (a narrow range of 1-2°C) that matches the literature value.[19] Impurities typically depress and broaden the melting point range.

Process Visualization: Recrystallization Workflow

The following diagram illustrates the logical flow and decision points within the recrystallization protocol.

Recrystallization_Workflow start_end start_end process process decision decision optional optional io io Start Start: Crude C17H21NO Dissolve 1. Dissolve Solid in Minimum Hot Solvent Start->Dissolve Check_Impurities Insoluble or Colored Impurities? Dissolve->Check_Impurities Hot_Filter 2. Hot Filtration (Optional: Charcoal) Check_Impurities->Hot_Filter Yes Cool 3. Slow Cooling to Room Temperature Check_Impurities->Cool No Hot_Filter->Cool Ice_Bath 4. Cool in Ice Bath Cool->Ice_Bath Check_Crystals Crystals Formed? Ice_Bath->Check_Crystals Induce Induce Crystallization (Scratch / Seed) Check_Crystals->Induce No Collect 5. Collect Crystals (Vacuum Filtration) Check_Crystals->Collect Yes Induce->Ice_Bath Re-cool Wash 6. Wash with Ice-Cold Solvent Collect->Wash Dry 7. Dry Crystals Wash->Dry Analyze 8. Purity Assessment (Melting Point, Yield) Dry->Analyze End End: Pure Crystalline Product Analyze->End

Caption: Workflow diagram illustrating the key steps and decision points in the recrystallization procedure.

Troubleshooting Common Recrystallization Issues

Even with a well-defined protocol, challenges can arise. The following table provides solutions to common problems.

ProblemProbable Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated with impurities.Lower the temperature at which the solution is saturated by adding more solvent. / Reheat the solution, add more solvent, and allow it to cool more slowly.[13]
No Crystals Form Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration and re-cool. / Induce crystallization by scratching the flask or seeding.[12]
Very Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / The compound has significant solubility in the cold solvent.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[18] / Ensure wash solvent is thoroughly chilled.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an appropriate amount of activated charcoal during the dissolution step.[3]

References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Available at: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Available at: [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. Available at: [Link]

  • Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Missouri–St. Louis, Department of Chemistry. Available at: [Link]

  • Crystallization: Process, Types & Real-Life Examples. (n.d.). Vedantu. Available at: [Link]

  • Experimental No. (4) Recrystallization. (2021). ResearchGate. Available at: [Link]

  • Alkaloid Purification. (n.d.). Lifeasible. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Science. Available at: [Link]

  • Alkaloids: Isolation and purification. (1990). ResearchGate. Available at: [Link]

  • Process for the extraction and purification of alkaloids. (1995). Google Patents.
  • Diphenhydramine / Official Monographs for Part I. (n.d.). National Institute of Health Sciences, Japan. Available at: [Link]

  • Synthesis of Methadone. (n.d.). Erowid. Available at: [Link]

  • Multistep Synthesis of Diphenhydramine: A Modular Laboratory for First-Semester Organic Chemistry Students. (2025). ACS Publications. Available at: [Link]

  • Diphenhydramine. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • Recrystallization. (n.d.). Austin Community College. Available at: [Link]

  • Recrystallization. (n.d.). eGyanKosh. Available at: [Link]

  • Benadryl (CAS 58-73-1). (n.d.). Cheméo. Available at: [Link]

  • Experiment 2: Recrystallization. (n.d.). Thompson Rivers University, Department of Chemistry. Available at: [Link]

  • Lab Procedure: Recrystallization. (2021). ChemTalk. Available at: [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Preparation, Characterization and Dermal Delivery of Methadone. (2019). National Center for Biotechnology Information, PMC. Available at: [Link]

  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line. (2013). SciSpace. Available at: [Link]

  • 1 year expired methadone, now has “pulp” growing in the bottle…. (2023). Reddit. Available at: [Link]

  • Purification and preparation method of methadone standard substance for forensic drug detection. (n.d.). Google Patents.
  • Preparation method of diphenhydramine. (n.d.). Google Patents.
  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. (2013). ResearchGate. Available at: [Link]

Sources

Application

Application Note: Derivatization Strategies for 2-Methylaniline in Biological Assays

Executive Summary The quantification of trace-level aromatic amines in biological matrices is a persistent analytical challenge in toxicology and pharmacokinetics. 2-Methylaniline (commonly known as o-toluidine) is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of trace-level aromatic amines in biological matrices is a persistent analytical challenge in toxicology and pharmacokinetics. 2-Methylaniline (commonly known as o-toluidine) is a highly regulated compound, recognized as a human bladder carcinogen and utilized as a critical biomarker for both occupational exposure and tobacco smoke monitoring [1]. Because 2-methylaniline exhibits high polarity, low volatility, and weak native fluorescence, direct analysis of biological fluids (urine, blood) often yields poor sensitivity and unacceptable peak tailing.

This application note details field-proven derivatization strategies—specifically acylation for Gas Chromatography-Mass Spectrometry (GC-MS) and fluorogenic labeling for High-Performance Liquid Chromatography (HPLC)—to convert 2-methylaniline into highly responsive analytical derivatives.

Mechanistic Causality: Why Derivatization is Mandatory

In biological systems, 2-methylaniline rarely exists entirely as a free amine. It undergoes hepatic Phase II metabolism to form N-glucuronides and reacts with hemoglobin (Hb-Cys93β) to form sulfinamide adducts [1]. Consequently, any robust assay must first employ acid or base hydrolysis to cleave these conjugates. Once freed, the amine must be derivatized to bypass its inherent analytical limitations.

The GC-MS Pathway: Pentafluoropropionic Anhydride (PFPA)

For ultra-trace quantification (ng/L range), GC-MS coupled with Negative Ion Chemical Ionization (NICI) is the gold standard [2]. Derivatization with PFPA serves a dual mechanistic purpose:

  • Volatility & Stability: Nucleophilic attack by the primary amine on the anhydride yields a stable pentafluoropropionamide, neutralizing the basic amine group and drastically improving volatility and chromatographic peak shape.

  • Electron Affinity: The addition of five highly electronegative fluorine atoms creates a massive cross-section for thermal electron capture. While traditional Electron Impact (EI) MS fragments the molecule excessively, NICI softly ionizes the fluorinated derivative, concentrating the ion current into a single high-mass negative ion (e.g., [M-HF]⁻). This causality drops the Limit of Detection (LOD) from micrograms to nanograms per liter [2].

The HPLC-FLD Pathway: Fluorescamine Labeling

When MS instrumentation is unavailable, HPLC with Fluorescence Detection (FLD) is a viable alternative. 2-Methylaniline is only weakly fluorescent natively. Derivatization with fluorescamine converts the primary amine into a highly fluorescent pyrrolinone derivative [3]. Crucially, fluorescamine itself is non-fluorescent, and its hydrolysis byproducts are also dark. This self-cleaning mechanism ensures that excess reagent does not elevate baseline noise, while shifting the emission maxima toward the red (e.g., Ex 398 nm / Em 491 nm) to bypass the blue autofluorescence typical of urine and plasma [3].

Visualizing the Workflows

Workflow Start Biological Sample (Urine/Blood) Hydrolysis Acid/Base Hydrolysis (Cleave Conjugates) Start->Hydrolysis Add HCl/NaOH Extraction Liquid-Liquid Extraction (n-Hexane) Hydrolysis->Extraction Isolate free amine Deriv PFPA Derivatization (60°C, 30 min) Extraction->Deriv Add PFPA reagent Analysis GC-NICI-MS Analysis (m/z 233 monitoring) Deriv->Analysis Inject 1 µL

Workflow for the extraction and PFPA derivatization of 2-methylaniline from biological matrices.

Mechanism Amine 2-Methylaniline (Target Analyte) Intermediate Nucleophilic Acylation (Intermediate State) Amine->Intermediate Reagent PFPA (Derivatizing Agent) Reagent->Intermediate Product PFPA-Amide Derivative (High Electron Affinity) Intermediate->Product - PFPA Acid Byproduct

Chemical mechanism of 2-methylaniline acylation using pentafluoropropionic anhydride (PFPA).

Quantitative Data Summaries

Table 1: Comparison of Derivatization Strategies for 2-Methylaniline
Analytical PlatformDerivatization AgentReaction MechanismPrimary AdvantageTypical LOD
GC-NICI-MS PFPAAcylationMassive electron affinity for NICI; high volatility.4 ng/L [2]
GC-EI-MS HFBAAcylationGood volatility; standard EI library matching.0.02 µg/L [4]
HPLC-FLD FluorescaminePyrrolinone formationRed-shifted fluorescence; non-fluorescent reagent.~10 µg/L[3]
HPLC-UV/Vis OPAIsoindole formationRapid room-temperature reaction for LC systems.~50 µg/L
Table 2: Typical Validation Parameters for PFPA-Derivatized 2-Methylaniline (Urine Matrix)
ParameterValue / RangeCausality / Note
Linearity Range 0.1 – 100 µg/LCovers both non-smokers and occupationally exposed workers [4].
Recovery > 85%Achieved via non-polar Liquid-Liquid Extraction (LLE) using n-hexane.
Internal Standard o-Toluidine-d9Deuterated analog corrects for matrix suppression and extraction losses.
Target Ion (m/z) 233Corresponds to the stable negative ion fragment under NICI conditions.

Experimental Protocol: GC-NICI-MS Analysis of Urinary 2-Methylaniline

To ensure scientific integrity, this protocol is designed as a self-validating system . The addition of the deuterated internal standard (o-toluidine-d9) prior to hydrolysis ensures that any inefficiencies in conjugate cleavage, extraction losses, or derivatization variations are mathematically normalized during quantification.

Materials Required
  • Reagents: Pentafluoropropionic anhydride (PFPA, >99% purity), n-hexane (GC-MS grade), 10 M NaOH, 1 M HCl.

  • Standards: 2-Methylaniline analytical standard, o-toluidine-d9 (Internal Standard).

Step-by-Step Methodology

Step 1: Conjugate Hydrolysis

  • Aliquot 5.0 mL of human urine into a 15 mL glass centrifuge tube with a PTFE-lined screw cap.

  • Spike the sample with 50 µL of the o-toluidine-d9 internal standard solution (100 µg/L). Causality: Early addition guarantees the IS undergoes the exact same degradation and recovery profile as the endogenous analyte.

  • Add 1.0 mL of 10 M NaOH to achieve a highly basic pH (>12).

  • Incubate at 80°C for 2 hours. Causality: Mild base hydrolysis effectively cleaves N-glucuronides and any sloughed protein adducts, releasing the free amine [5].

Step 2: Liquid-Liquid Extraction (LLE)

  • Allow the sample to cool to room temperature.

  • Add 3.0 mL of n-hexane. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to resolve the emulsion.

  • Transfer the upper organic layer (n-hexane) to a clean, dry glass vial. Causality: Hexane selectively partitions the non-polar free amine while leaving highly polar urinary interferents in the aqueous phase.

Step 3: PFPA Derivatization

  • To the hexane extract, add 50 µL of PFPA reagent.

  • Seal the vial and incubate at 60°C for 30 minutes. Causality: Heat drives the nucleophilic acylation to completion, ensuring no underivatized amine remains.

  • Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial containing a low-volume insert.

Step 4: GC-NICI-MS Analysis

  • Injection: Inject 1 µL in splitless mode (Injector Temp: 250°C).

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., BPX5MS, 25 m × 0.25 mm, 0.25 µm). Program the oven from 60°C (hold 3 min) to 300°C at 25°C/min [4].

  • Detection: Operate the MS in NICI mode using methane as the reagent gas. Monitor m/z 233 for the PFPA-derivatized 2-methylaniline and m/z 242 for the d9-internal standard.

References

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Source: nih.gov.
  • Determination of Three Carcinogenic Aromatic Amines in Urine of Smokers and Nonsmokers. Source: oup.com.
  • Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. Source: researchgate.net.
  • Assessment of occupational exposure to ortho-toluidine using gas chromatography-mass spectrometry. Source: researchgate.net.
  • ortho-Toluidine Blood Protein Adducts: HPLC Analysis with Fluorescence Detection after a Single Dose in the Adult Male Rat. Source: cdc.gov.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Welcome to the technical support center for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing and troubleshooting the oxidative degradation of this aromatic amine. Our goal is to ensure the integrity and stability of your compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is turning a reddish-brown color. What is happening?

A1: The discoloration of your solution is a common indicator of oxidation. Aromatic amines, including substituted anilines like the one you are working with, are susceptible to air oxidation, which can lead to the formation of colored impurities. This process is often accelerated by exposure to light and elevated temperatures.

Q2: What are the likely products of this oxidation?

A2: While the specific oxidation products of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline are not extensively documented, the oxidation of substituted anilines can lead to a variety of compounds. These may include nitroso, nitro, and azoxy derivatives, as well as more complex polymerization products, which contribute to the observed discoloration.[1][2][3][4]

Q3: How can I prevent this discoloration and degradation?

A3: Preventing oxidation requires a multi-faceted approach focused on minimizing exposure to oxygen and other oxidizing agents. Key strategies include working under an inert atmosphere (e.g., nitrogen or argon), using deoxygenated solvents, and adding antioxidants.[5] Proper storage in a cool, dark, and tightly sealed container is also crucial.[6][7]

Q4: Are there any specific antioxidants you recommend for this compound?

A4: For aromatic amines, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective radical scavengers that can inhibit the auto-oxidation cascade.[8][9] The optimal concentration will depend on your specific application, but a low concentration (e.g., 0.01-0.1% w/v) is often sufficient. It is important to ensure the chosen antioxidant does not interfere with your downstream applications.

Q5: Can I reverse the oxidation once it has occurred?

A5: Reversing the oxidation is generally not feasible. The process leads to the formation of stable degradation products. Therefore, the focus should be on prevention rather than remediation. If your compound has significantly discolored, it is advisable to purify it (e.g., by column chromatography) or use a fresh, unoxidized batch for your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to address specific challenges you may encounter during your experiments.

Issue 1: Rapid Discoloration of the Compound in Solution
  • Possible Cause: The solvent has not been adequately deoxygenated, or the experiment is being conducted in the presence of air.

  • Solution:

    • Solvent Deoxygenation: Before use, sparge your solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Conduct all manipulations of the compound and its solutions under a positive pressure of an inert gas using standard air-sensitive techniques, such as a Schlenk line or a glovebox.[10]

    • Antioxidant Addition: Consider adding a small amount of a radical scavenging antioxidant like BHT to the solvent before dissolving your compound.

Issue 2: Appearance of Unidentified Impurities in Analytical Data (e.g., HPLC, LC-MS)
  • Possible Cause: The compound is degrading during sample preparation, analysis, or storage.

  • Solution:

    • Fresh Sample Preparation: Prepare your analytical samples immediately before analysis.

    • Protect from Light: Use amber vials or wrap your sample vials in aluminum foil to protect them from light, which can catalyze oxidation.

    • Mobile Phase Considerations: If using HPLC, consider deoxygenating your mobile phase and, if compatible with your method, adding a non-interfering antioxidant.

    • Storage of Stock Solutions: If you need to store stock solutions, do so under an inert atmosphere in a tightly sealed container at low temperatures (e.g., -20°C).

Issue 3: Inconsistent Results in Biological or Chemical Assays
  • Possible Cause: The presence of oxidative degradation products is interfering with your assay, or the concentration of the active compound is lower than expected due to degradation.

  • Solution:

    • Purity Check: Before use, confirm the purity of your compound using a suitable analytical method. If significant impurities are detected, purify the compound.

    • Implement Preventative Measures: Strictly adhere to the handling and storage protocols outlined in this guide to ensure the compound's integrity throughout your experiment.

    • Control Experiments: If you suspect interference from an antioxidant, run a control experiment with the antioxidant alone to assess its effect on your assay.

Experimental Protocols

Protocol 1: Handling and Storage of Solid 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
  • Upon receiving the compound, store it in its original, tightly sealed container in a cool, dark, and dry place.

  • For long-term storage, consider placing the container inside a desiccator filled with an inert gas.

  • When dispensing the solid, do so in a glovebox or under a positive flow of inert gas to minimize exposure to air.

  • After dispensing, flush the headspace of the container with an inert gas before resealing.

Protocol 2: Preparation of a Stabilized Solution
  • Select a suitable solvent and deoxygenate it by sparging with nitrogen or argon for at least 30 minutes.

  • If desired, add an antioxidant such as BHT to the deoxygenated solvent at a concentration of 0.01-0.1% (w/v).

  • Under a positive pressure of inert gas, add the deoxygenated, antioxidant-containing solvent to a pre-weighed amount of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline in a Schlenk flask.

  • Gently agitate the mixture until the compound is fully dissolved.

  • Store the solution under an inert atmosphere in a tightly sealed container, protected from light.

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 2-8°C or belowReduces the rate of oxidative reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen.[5]
Light Exposure Minimize (use amber containers)Light can catalyze the oxidation of aromatic amines.
Recommended Solvents Deoxygenated HPLC-grade solventsEnsures minimal exposure to dissolved oxygen.
Antioxidants BHT (Butylated Hydroxytoluene)A common and effective radical scavenger for organic compounds.[8][9]
Typical Antioxidant Concentration 0.01 - 0.1% (w/v)Effective at low concentrations without significantly altering the properties of the solution.

Visualizing the Oxidation Process and Prevention

The following diagram illustrates the general pathway of aromatic amine oxidation and the points at which preventative measures can be implemented.

Oxidation_Prevention cluster_compound Compound State cluster_exposure Exposure Factors cluster_process Oxidation Process cluster_prevention Preventative Measures Aromatic_Amine 4-(2-Isopropyl-5-methylphenoxy) -2-methylaniline Radical_Initiation Radical Initiation Aromatic_Amine->Radical_Initiation Exposure to Oxygen Oxygen (Air) Oxygen->Radical_Initiation Light Light Light->Radical_Initiation Oxidized_Products Colored Oxidation Products (Nitroso, Nitro, Azoxy, etc.) Radical_Initiation->Oxidized_Products Leads to Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxygen Displaces Antioxidants Antioxidants (e.g., BHT) Antioxidants->Radical_Initiation Inhibits Dark_Storage Dark Storage Dark_Storage->Light Blocks

Sources

Optimization

Technical Support Center: Purification of Aniline-Thymol Coupling Products

A Senior Application Scientist's Guide to Removing Unreacted Thymol Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked question...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Unreacted Thymol

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning a common challenge in organic synthesis: the removal of unreacted thymol from aniline coupling reaction mixtures. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern successful purification, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Nature of the Challenge

The azo coupling of a diazotized aniline with thymol is a classic electrophilic aromatic substitution reaction that yields a colored azo dye.[1][2] While the synthesis is often straightforward, purification can be challenging. Both the starting material, thymol, and the resulting azo-product are substantially nonpolar, often exhibiting similar solubilities in common organic solvents. This makes simple recrystallization or extraction procedures ineffective without a chemically strategic approach. This guide will focus on exploiting the subtle, yet critical, differences in the chemical properties of these compounds to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate unreacted thymol from my azo dye product using standard methods?

Answer: The primary challenge lies in the similar solubility profiles of thymol and its corresponding aniline-coupled azo dye. Both molecules possess large, nonpolar regions (the isopropyl, methyl, and aromatic groups). However, the key to separation lies in understanding their differing acidities. Thymol is a phenol and therefore weakly acidic, with a pKa of approximately 10.9. The azo product also contains this phenolic hydroxyl group, but the large, electron-withdrawing azo group can influence its acidity. The crucial insight is that thymol, being a smaller molecule, can be readily converted into its highly water-soluble salt (phenoxide) under basic conditions, a property we can exploit for selective removal.[3]

Q2: What is the most effective method for removing residual thymol?

Answer: For most aniline-thymol coupling mixtures, liquid-liquid extraction using an aqueous base is the most efficient and scalable primary purification method. This technique directly targets the acidic nature of thymol to selectively pull it out of the organic phase and into the aqueous phase, leaving the desired azo product behind. For very stubborn mixtures or when exceptionally high purity is required (>99%), this should be followed by column chromatography .

Q3: Can you explain the chemistry behind the basic extraction method?

Answer: Certainly. The principle is a simple acid-base reaction. Thymol, as a phenol, will react with a base like sodium hydroxide (NaOH) to form the sodium thymolate salt.

  • Thymol (in Organic Phase) + NaOH (in Aqueous Phase) → Sodium Thymolate (in Aqueous Phase) + H₂O

This salt is ionic and therefore highly soluble in water.[3] The desired azo product is a significantly weaker acid and will remain largely unreacted and dissolved in the organic solvent, provided a mild base concentration is used. This creates a large partition coefficient difference, allowing for a clean separation.

Q4: How do I monitor the progress of the purification?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. Before, during, and after your purification, you should run TLC plates to visualize the separation.

  • Spotting: Spot the crude reaction mixture, the organic layer after each wash, and pure thymol as a reference.

  • Eluent: A good starting point for the mobile phase is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 9:1 or 4:1 Hexane:EtOAc).

  • Visualization: Use a UV lamp (254 nm) to see the spots. The goal is to see the thymol spot disappear from the organic layer after the basic washes.

For final purity assessment, more quantitative methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[4][5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Thymol remains in the organic layer after basic wash (confirmed by TLC). 1. The aqueous base is not concentrated enough. 2. Insufficient mixing/shaking during extraction. 3. The organic solvent is too polar, retaining some thymol.1. Increase the concentration of the NaOH solution (e.g., from 1M to 2M). 2. Ensure vigorous shaking in the separatory funnel for at least 1-2 minutes. 3. Perform multiple extractions (3-4 washes) with the basic solution.
Product is lost into the aqueous layer during the basic wash. The azo dye product is more acidic than anticipated, or the base is too concentrated, causing it to deprotonate and become water-soluble.Use a weaker base (e.g., sodium bicarbonate or sodium carbonate solution) or a more dilute NaOH solution (e.g., 0.5M). Perform a small-scale test extraction first.
An emulsion forms during extraction. High concentration of reactants or product, or vigorous shaking with certain solvents (like dichloromethane).1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Let the mixture stand for a longer period. 3. Filter the entire mixture through a pad of Celite.
Column chromatography provides poor separation. The mobile phase is too polar, causing all compounds to elute together.Decrease the polarity of the eluent. Develop the solvent system carefully using TLC first. Aim for an Rf value of ~0.3 for your product and a clear separation from the thymol spot.

Detailed Experimental Protocols

Protocol 1: Purification by Basic Liquid-Liquid Extraction

This protocol assumes the reaction was performed in an organic solvent like ethyl acetate or diethyl ether.

  • Initial Workup: Transfer the entire reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, first dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and water.

  • Acid Wash (Optional but Recommended): To remove any unreacted aniline, wash the organic layer with 1M HCl (2 x 50 mL for a 250 mL reaction volume). Aniline will be protonated to the water-soluble anilinium chloride and move to the aqueous layer.[8][9] Discard the aqueous layer.

  • Base Wash (Thymol Removal): Add a 1M NaOH solution (1 x 100 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium thymolate.

  • Repeat Base Wash: Repeat the wash with 1M NaOH (2 x 50 mL) to ensure complete removal of thymol.

  • Monitor with TLC: After the final base wash, spot a small amount of the organic layer on a TLC plate against the crude mixture and a thymol standard to confirm its absence.

  • Neutralization and Drying: Wash the organic layer with brine (1 x 50 mL) to remove residual water and break any minor emulsions. Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified azo dye.

Protocol 2: Purification by Column Chromatography

This is a secondary method if extraction is insufficient.

  • TLC Analysis: Determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system will show good separation between the product spot (Rf ~0.3) and the thymol spot (likely higher Rf).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the nonpolar solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate to track the elution of compounds. The less polar thymol will elute first, followed by the more polar azo dye product.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the final, high-purity product.

Data & Visualization

Comparative Data of Involved Compounds
CompoundStructureMolar Mass ( g/mol )Key PropertySolubility Profile
Aniline C₆H₅NH₂93.13Weak BaseSoluble in most organic solvents; forms a water-soluble salt in acid.[8][10][11]
Thymol C₁₀H₁₄O150.22Weak Acid (Phenol)Soluble in most organic solvents; forms a water-soluble salt in strong base.[3][12]
Aniline-Thymol Azo Dye C₁₆H₁₈N₂O266.33 (Example)Larger, NonpolarPrimarily soluble in organic solvents; much weaker acid than thymol.[13][14]
Visual Workflow: Liquid-Liquid Extraction

G cluster_0 cluster_1 Waste Streams start Crude Reaction Mixture (Product, Thymol, Aniline in Organic Solvent) wash_acid Wash with 1M HCl start->wash_acid sep_acid Separate Layers wash_acid->sep_acid wash_base Wash with 1M NaOH sep_acid->wash_base Organic Layer waste_aniline Aqueous Anilinium Chloride sep_acid->waste_aniline Aqueous Layer sep_base Separate Layers wash_base->sep_base wash_brine Wash with Brine sep_base->wash_brine Organic Layer waste_thymol Aqueous Sodium Thymolate sep_base->waste_thymol Aqueous Layer dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry evap Evaporate Solvent dry->evap end Pure Azo Product evap->end

Caption: Workflow for removing aniline and thymol impurities via extraction.

Visual Workflow: Column Chromatography

G cluster_0 start Partially Purified Product (from extraction) prepare Prepare Silica Column & Load Sample start->prepare elute Elute with Solvent System (e.g., Hexane:EtOAc) prepare->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Identify pure product fractions evap Evaporate Solvent combine->evap end High-Purity Azo Product evap->end

Caption: General workflow for purification using silica gel column chromatography.

References

  • Wikipedia. (n.d.). Thymol. Retrieved February 2024, from [Link]

  • Solubility of Things. (n.d.). Aniline. Retrieved February 2024, from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Available at: [Link]

  • Zhu, P., et al. (2016). Solubility and solution thermodynamics of thymol in six pure organic solvents. INIS-IAEA. Available at: [Link]

  • Zhu, P., et al. (2015). Solubility and solution thermodynamics of thymol in six pure organic solvents. The Journal of Chemical Thermodynamics, 92. Available at: [Link]

  • Marchese, A., et al. (2020). Thymol bioactivity: A review focusing on practical applications. Toxics, 8(4), 89. Available at: [Link]

  • Wang, L., et al. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data, 56(12), 5028-5033. Available at: [Link]

  • Karami, A., et al. (2020). Extraction of Thymol Compound from Thymus vulgaris L. Oil. Journal of Essential Oil Bearing Plants, 23(5), 1083-1091. Available at: [Link]

  • ResearchGate. (n.d.). EXTRACTION OF THYMOL FROM DIFFERENT VARIETIES OF THYME PLANTS USING GREEN SOLVENTS. Retrieved February 2024, from [Link]

  • Applied Technical Services. (n.d.). Azo Dyes. Retrieved February 2024, from [Link]

  • Gholizadeh, M., et al. (2018). A Review on Analytical Procedures Azo Dyes in the Food Industry. Journal of Chemical Reviews, 1(1), 1-10.
  • Balachandar, S., et al. (2025). SYNTHESIS, CHARACTERIZATION AND IN SILICO EVALUATION OF NOVEL AZO DERIVATIVE FROM THYMOL AND SULPHANILIC ACID. World Journal of Pharmaceutical Research, 14(5), 123-134. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of azo compounds containing thymol moiety. Retrieved February 2024, from [Link]

  • ResearchGate. (2020, October 13). Extraction of Thymol Compound from Thymus vulgaris L. Oil. Available at: [Link]

  • Waters. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Retrieved February 2024, from [Link]

  • Lee, K. L., et al. (2020). Ultrasonic-Assisted Extraction (UAE) Process on Thymol Concentration from Plectranthus Amboinicus Leaves: Kinetic Modeling and Optimization. Processes, 8(3), 335. Available at: [Link]

  • Narasimha, S. A., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved February 2024, from [Link]

  • Dandge, S. V., et al. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. International Journal of Innovative Science and Research Technology, 10(3), 627-647. Available at: [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved February 2024, from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 28(18), 6741. Available at: [Link]

  • Kalita, P., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega, 5(26), 16223-16233. Available at: [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of azo compounds containing thymol moiety. Available at: [Link]

  • Zayan, B. M., et al. (2024). Spectrophotometry Based Oxidative Coupling Method for Determining Thymol Utilizing a Coupling Agent. Indonesian Journal of Chemistry, 24(4). Available at: [Link]

  • Dhahir, S. A. (n.d.). Determination of Thymol in Pure and Pharmaceutical Preparation by Diazotization – Coupling Method with 2,4- Dichloroaniline. UOK Journals. Retrieved February 2024, from [Link]

  • Al-Adilee, K. J., & Saeed, A. A. H. (2024). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. IOP Conference Series: Earth and Environmental Science, 1289(1), 012011.
  • Sutan, A., et al. (2012). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 8(30), 137-141. Available at: [Link]

  • SciSpace. (n.d.). Spectrophotometric Assay of Thymol in Various Samples by Coupling with Diazotized p-Nitroaniline. Retrieved February 2024, from [Link]

  • ResearchGate. (n.d.). Separation of phenol and aniline compounds on the ILs-monolithic.... Retrieved February 2024, from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Available at: [Link]

  • Al-Dahhan, A. A. (2020). Determination Thymol in Thyme extract and its Pharmaceutical forms by using Gas Chromatography method. Research Journal of Pharmacy and Technology, 13(1), 1-5. Available at: [Link]

  • Google Patents. (n.d.). CN102980966A - Detection method of thymol content.
  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes? Available at: [Link]

  • Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Diaryl Ether Synthesis

Welcome to our dedicated technical support center for the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic reactions for C-O bond formation. Diaryl ethers are a critical structural motif in numerous natural products and pharmaceuticals, making their efficient synthesis a key focus in organic chemistry.[1][2] This resource provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during these experiments, with a focus on optimizing catalyst loading for both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) reactions.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of diaryl ethers.

Question 1: Why is my diaryl ether yield consistently low?

Answer:

Low yield is a common issue that can stem from several factors related to catalyst activity and reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst amount is not always the solution. High catalyst concentrations can sometimes lead to side reactions or product inhibition. Conversely, too little catalyst will result in a slow or incomplete reaction.

    • Solution: A systematic screening of the catalyst loading is crucial. Start with a standard loading (e.g., 1-5 mol% for palladium, 5-10 mol% for copper) and incrementally decrease it to find the lowest effective concentration.[1] Some modern protocols have achieved success with catalyst loadings as low as 0.1 mol%.[4][5]

  • Inefficient Catalyst/Ligand System: The choice of metal and ligand is critical and substrate-dependent.

    • Solution (Palladium): For electron-rich aryl halides, bulky, electron-rich phosphine ligands like t-BuXPhos or Me4t-BuXPhos are often effective.[6][7] The development of new biarylphosphine ligands has enabled reactions under milder conditions.[6][7]

    • Solution (Copper): For Ullmann reactions, N,N- and N,O-chelating ligands such as N,N-dimethylglycine or 1,10-phenanthroline can accelerate the reaction and allow for lower temperatures.[1] However, it's noteworthy that even minor structural changes in a ligand can dramatically affect catalytic activity.[1]

  • Inappropriate Base or Solvent: The base and solvent play a significant role in catalyst efficiency and solubility of reactants.[8][9]

    • Solution: For Ullmann reactions, strong inorganic bases like Cs2CO3 or K3PO4 are often used.[4][10] For Buchwald-Hartwig reactions, bases such as NaH, K3PO4, or even soluble organic bases like DBU can be employed.[11][12] Solvents like toluene, dioxane, DMF, or NMP are commonly used.[4][11][13][14] The optimal combination will depend on your specific substrates and catalyst system. A solvent screen is often a necessary step in optimization.

  • Reaction Temperature: Traditional Ullmann reactions required high temperatures (~200 °C), but modern ligand-accelerated protocols operate at much milder conditions (e.g., 90-110 °C).[1][10]

    • Solution: If no reaction is observed, a gradual increase in temperature may be necessary. Conversely, if you observe decomposition of starting materials or products, the temperature should be lowered.[10]

Question 2: I'm observing significant side product formation, such as hydrodehalogenation of my aryl halide. What can I do?

Answer:

Side product formation is often a sign of an inefficient catalytic cycle or the presence of impurities.

  • Cause: Protic Impurities: The presence of water can lead to the reduction of the aryl halide (hydrodehalogenation).[10]

    • Solution: Always use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[10]

  • Cause: Ligand Degradation or Inappropriate Ligand: Some ligands may not be stable under the reaction conditions, leading to the formation of highly active but unselective catalyst species.

    • Solution: Screen a variety of ligands to find one that is both efficient and stable. For palladium-catalyzed reactions, consider using pre-catalysts which can lead to cleaner formation of the active catalytic species.[15]

  • Cause: Suboptimal Base: The choice of base can influence the reaction pathway.

    • Solution: A weaker base might be necessary to avoid decomposition of sensitive functional groups on your substrates.[10] For instance, if your substrate is base-sensitive at high temperatures, this could be a significant issue.[15]

Question 3: My reaction is very slow or stalls before completion. How can I improve the reaction rate?

Answer:

A slow or stalled reaction points towards issues with catalyst activation or turnover.

  • Cause: Poorly Soluble Catalyst or Reagents: If the catalyst or reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose a solvent in which all components are soluble at the reaction temperature.[9][14] In some cases, using a soluble copper(I) catalyst, such as bromo(triphenylphosphine)copper(I), can be beneficial.[14]

  • Cause: Catalyst Deactivation: The active catalyst can be deactivated by impurities or by unproductive side reactions.

    • Solution: Ensure your starting materials are pure. Degassing the solvent to remove oxygen is also a common practice, especially for palladium-catalyzed reactions.

  • Cause: Inefficient Ligand: The ligand plays a crucial role in the rate-determining steps of the catalytic cycle, such as reductive elimination.

    • Solution (Palladium): The use of bulky, electron-rich phosphine ligands is thought to increase the rate of reductive elimination of the diaryl ether from the palladium center.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for diaryl ether synthesis?

For palladium-catalyzed Buchwald-Hartwig reactions, a common starting point is 1-2 mol% of the palladium source and a 1:1.2 to 1:2 ratio of palladium to ligand.[16] For copper-catalyzed Ullmann reactions, a higher loading of 5-10 mol% of the copper source is often initially employed, though modern systems can operate with much lower loadings.[1]

Q2: How do I choose the right catalyst system (copper vs. palladium)?

The choice depends on several factors, including cost, substrate scope, and functional group tolerance.

  • Copper (Ullmann): Generally less expensive than palladium.[14] It is often effective for coupling electron-deficient aryl halides with phenols. Modern ligand systems have expanded the scope to include more electron-rich substrates.[1]

  • Palladium (Buchwald-Hartwig): Often more versatile and tolerant of a wider range of functional groups.[11][17] Palladium catalysts with specialized phosphine ligands can couple a broad array of aryl bromides, chlorides, and triflates with various phenols.[11]

Q3: What is the role of the ligand in these reactions?

The ligand is crucial for stabilizing the metal center, influencing its reactivity, and facilitating key steps in the catalytic cycle.

  • In Buchwald-Hartwig reactions, bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps.[11][18]

  • In Ullmann reactions, chelating ligands can increase the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.[1]

Q4: Can I use aryl chlorides as substrates?

Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[15] However, specialized catalyst systems have been developed that are effective for the coupling of aryl chlorides.[19]

Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol provides a general workflow for optimizing the catalyst loading for a generic diaryl ether synthesis.

1. Initial Reaction Setup (Based on literature precedent or standard conditions): a. To a dry reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol).[10] b. Add the catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and ligand (e.g., a biarylphosphine ligand, 0.04 mmol, 4 mol%). c. Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10] d. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. e. Place the vessel in a preheated heating block at the desired temperature (e.g., 100 °C) and stir.[10]

2. Catalyst Loading Screen: a. Set up a parallel series of reactions as described above. b. Vary the catalyst and ligand loading in a systematic manner. Maintain a constant ligand-to-metal ratio.

ReactionCatalyst (mol%)Ligand (mol%)
12.04.0
21.02.0
30.51.0
40.10.2
50.050.1

3. Monitoring and Analysis: a. Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or TLC).[10] b. After a set time (e.g., 24 hours), cool all reactions to room temperature. c. Perform a standard aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[10] d. Analyze the yield of the desired diaryl ether in the organic layer, for example, by using an internal standard with GC or NMR.

4. Data Interpretation: a. Plot the yield as a function of catalyst loading. b. Identify the lowest catalyst concentration that provides a satisfactory yield in a reasonable timeframe. This is your optimized catalyst loading.

Visualizing the Process

Catalytic Cycle for Buchwald-Hartwig Diaryl Ether Synthesis

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_complex  + Ar-X (Oxidative Addition) Alkoxide_complex L-Pd(II)(Ar)(OAr') (Alkoxide Complex) OA_complex->Alkoxide_complex  + Ar'-OH, Base (- HX, - Base-H+) Product_complex L-Pd(0) + Ar-O-Ar' (Product) Alkoxide_complex->Product_complex  (Reductive Elimination) Product_complex->Pd0  (Regeneration) Product Diaryl Ether (Ar-O-Ar') Product_complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_complex Phenol Phenol (Ar'-OH) Phenol->Alkoxide_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Workflow for Optimizing Catalyst Loading

G cluster_opt Optimization Loop start Define Substrates (Aryl Halide & Phenol) lit_search Literature Search for Initial Conditions (Catalyst, Ligand, Base, Solvent) start->lit_search initial_rxn Run Initial Reaction at Standard Loading (e.g., 1-5 mol%) lit_search->initial_rxn analyze_initial Analyze Outcome (Yield, Purity, Side Products) initial_rxn->analyze_initial vary_loading Systematically Vary Catalyst Loading analyze_initial->vary_loading Initial Success troubleshoot Troubleshoot Other Parameters (Ligand, Base, Solvent, Temp.) analyze_initial->troubleshoot Low Yield/ Side Products run_parallel Run Parallel Reactions vary_loading->run_parallel monitor Monitor Reactions (TLC, GC/LC-MS) run_parallel->monitor analyze_opt Analyze Yield vs. Loading monitor->analyze_opt analyze_opt->vary_loading Further Optimization Needed final_conditions Optimized Catalyst Loading Identified analyze_opt->final_conditions Optimum Found troubleshoot->initial_rxn

Caption: A systematic workflow for the optimization of catalyst loading in diaryl ether synthesis.

References

  • Vertex AI Search. (2018, May 23). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.
  • Journal of Synthetic Chemistry. (2024, October 7).
  • Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • ACS Publications. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers | Journal of the American Chemical Society.
  • MDPI. (2024, May 11).
  • Beilstein Journal of Organic Chemistry. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • ACS Publications. (2011, December 19). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters.
  • PMC. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions.
  • Books. (2024, August 16).
  • PMC. (2018, May 23). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.
  • ResearchGate. (2025, August 6).
  • Organic Chemistry Portal.
  • Taylor & Francis Online. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
  • ResearchGate. The effect of solvent and catalyst loading in the synthesis of diaryl/alkyl sulfides.
  • MDPI. (2023, January 18).
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • ACS Publications. (2019, March 15).
  • Reddit. (2018, September 6).
  • ResearchGate. Table 2 .
  • SynArchive.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia.
  • IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • Slideshare. Ullmann reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry World. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings.
  • University of Michigan. (2010, March 14). Aryl ether synthesis via low-cost Ullmann coupling systems.
  • ResearchGate. Recent Progress in Diaryl Ether Synthesis.
  • RSC Publishing. (2017, January 16). Bimetallic catalysis for C–C and C–X coupling reactions.

Sources

Optimization

Technical Support Center: 4-Phenoxy-2-methylaniline Synthesis &amp; Purity Troubleshooting

Welcome to the Process Chemistry Support Center. Synthesizing electron-rich diaryl ether anilines like 4-phenoxy-2-methylaniline presents unique chemoselectivity and stability challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Center. Synthesizing electron-rich diaryl ether anilines like 4-phenoxy-2-methylaniline presents unique chemoselectivity and stability challenges. Because direct coupling of unprotected anilines often leads to competitive N-arylation, the industry standard is a two-step sequence: an Ullmann C-O coupling of a halonitrotoluene with phenol, followed by the reduction of the nitro group to the corresponding aniline.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you resolve bottlenecks and achieve >99% purity.

Diagnostic Workflow

TroubleshootingFlow Start Low Purity Detected in 4-phenoxy-2-methylaniline Stage Identify Synthesis Stage Start->Stage Coupling Step 1: Ullmann Coupling (C-O Bond Formation) Stage->Coupling Reduction Step 2: Nitro Reduction (NO2 to NH2) Stage->Reduction Storage Post-Isolation / Storage Stage->Storage Imp1 Impurity: N-arylation or Unreacted SM Coupling->Imp1 Imp2 Impurity: Hydroxylamine (M+16 Da) Reduction->Imp2 Imp3 Impurity: Quinone Imines (Dark Discoloration) Storage->Imp3 Fix1 Action: Use Nitro Precursor or O-selective Ligands Imp1->Fix1 Fix2 Action: Optimize H2 Mass Transfer or use Fe/HCl Imp2->Fix2 Fix3 Action: Store under Argon or convert to HCl salt Imp3->Fix3

Logical workflow for diagnosing and resolving purity issues in 4-phenoxy-2-methylaniline synthesis.

Expert FAQs: Resolving Pathway Bottlenecks

Phase 1: Ullmann C-O Coupling

Q: I am attempting a direct Ullmann coupling of 4-bromo-2-methylaniline with phenol, but LC-MS shows a major N-arylated byproduct. How do I improve O-selectivity? A: The free amine is a competing nucleophile. While Cu-catalyzed Ullmann reactions are inherently more O-selective than Pd-catalyzed Buchwald-Hartwig couplings, N-arylation still occurs at elevated temperatures. By utilizing the nitro-precursor (4-bromo-2-nitrotoluene), you completely bypass N-arylation. If direct coupling is mandatory, you must use highly O-selective ligands like Chxn-Py-Al or salicylaldoxime with Cu₂O and Cs₂CO₃ to suppress the nitrogen's nucleophilicity[1].

Q: I switched to the nitro-precursor route (4-bromo-2-nitrotoluene + phenol), but the reaction stalls at 70% conversion. How can I drive it to completion without degrading the product? A: Stalling in Ullmann couplings is typically caused by catalyst deactivation. Copper(I) active species are highly susceptible to oxidation by trace atmospheric oxygen, forming catalytically dead Cu(II) complexes. Furthermore, product inhibition can occur if the diaryl ether strongly coordinates the metal. Rigorous degassing and the addition of a Schiff-base ligand (e.g., salicylaldimine derivatives) with K₃PO₄ in dioxane can stabilize the Cu(I) oxidation state and drive the reaction to >95% yield[2].

Phase 2: Nitro Reduction & Downstream Processing

Q: During the Pd/C-catalyzed hydrogenation of 4-phenoxy-2-nitrotoluene, my product is contaminated with a +16 Da mass impurity. What is this, and how do I eliminate it? A: The +16 Da impurity is the intermediate aryl hydroxylamine (Ar-NHOH). The catalytic hydrogenation of nitroarenes proceeds sequentially: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂. The final cleavage of the N-O bond is the rate-limiting step. If hydrogen mass transfer is poor (e.g., low agitation) or the Pd catalyst surface becomes poisoned, the reaction arrests at the hydroxylamine stage. To resolve this, increase agitation (≥800 RPM) to overcome the gas-liquid mass transfer barrier, or switch to a robust chemical reduction like Fe/HCl[3] or an iron-based transfer hydrogenation[4].

Q: The isolated 4-phenoxy-2-methylaniline is initially >99% pure but turns dark brown over a few days on the bench. Is it degrading? A: Yes. Electron-rich anilines, particularly those with an ortho-alkyl group and a para-heteroatom (like the phenoxy group), are highly susceptible to autoxidation. The oxidation cascade forms highly colored quinone imines or oligomers like benzidines[5]. To prevent this degradation, store the isolated product under an inert atmosphere (Argon) at -20°C, protect it from light, or convert it to the hydrochloride salt. Protonating the amine drastically reduces the electron density of the aromatic ring, rendering it inert to autoxidation.

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the impact of different catalyst systems on the conversion and chemoselectivity of the Ullmann coupling step, demonstrating why ligand selection is critical for avoiding N-arylation impurities.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Selectivity (O- vs N-)
CuI (10 mol%)NoneK₂CO₃DMF11045%85:15
Cu₂O (5 mol%)Chxn-Py-AlCs₂CO₃CH₃CN82>99%>99:1
CuI (10 mol%)SalicylaldoximeK₃PO₄Dioxane10095%>99:1
Pd(OAc)₂ (2 mol%)t-BuXPhosNaOtBuToluene10080%40:60 (High N-arylation)

Self-Validating Experimental Protocol

To ensure high purity, follow this optimized two-step methodology. Each step includes a self-validating checkpoint to confirm success before proceeding.

Step 1: Ullmann Coupling (Synthesis of 4-phenoxy-2-nitrotoluene)
  • Charge a flame-dried Schlenk flask with 4-bromo-2-nitrotoluene (10.0 mmol), phenol (12.0 mmol), Cu₂O (0.5 mmol, 5 mol%), and Cs₂CO₃ (20.0 mmol).

  • Add anhydrous acetonitrile (20 mL) and Chxn-Py-Al ligand (1.0 mmol, 10 mol%).

  • Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen. Mechanistic note: This prevents the irreversible oxidation of Cu(I) to inactive Cu(II).

  • Heat the reaction mixture to 82°C under an argon atmosphere for 24 hours.

  • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot (R_f ~0.5) is entirely consumed and replaced by a new UV-active spot (R_f ~0.4).

  • Quench with aqueous ammonia to complex residual copper, extract with ethyl acetate, and purify via silica gel chromatography to isolate the nitro intermediate.

Step 2: Nitro Reduction (Synthesis of 4-phenoxy-2-methylaniline)
  • Dissolve the purified 4-phenoxy-2-nitrotoluene (8.0 mmol) in HPLC-grade methanol (30 mL) in a high-pressure hydrogenation vessel.

  • Add 10% Pd/C (0.4 mmol Pd, 5 mol%). (Caution: Pd/C is pyrophoric; add under a blanket of nitrogen).

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 40 psi H₂.

  • Stir vigorously (≥800 RPM) at 25°C for 12 hours. High agitation is critical to overcome the gas-liquid mass transfer barrier.

  • Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The intermediate hydroxylamine (M+16) must be <1% relative to the product peak (M+). If the hydroxylamine persists, increase the temperature to 40°C for an additional 2 hours to force the N-O bond cleavage.

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Storage Protocol: Immediately flush the isolated oil/solid with argon and store at -20°C in an amber vial to prevent autoxidation.

References

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers Source: Organic Chemistry Portal URL:[Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands Source: rhhz.net URL:[Link]

  • Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL:[Link]

  • reduction of nitro groups to anilines Source: YouTube URL:[Link]

  • Preparation of Arylamines, Part 1: Reduction of Nitroarenes Source: YouTube URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Topic: Solution Stability & Handling Guide Introduction Welcome to the technical support hub for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (CAS: 329063-78-7).[1][2][3] This compound is a lipophilic primary aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solution Stability & Handling Guide

Introduction

Welcome to the technical support hub for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (CAS: 329063-78-7).[1][2][3] This compound is a lipophilic primary aniline derivative often utilized as a specialized building block in dye synthesis and pharmaceutical intermediate chemistry.[3]

Due to the presence of the electron-rich primary amine and the ether linkage, this molecule presents specific stability challenges in solution—primarily oxidative degradation and photolytic sensitivity .[3] This guide synthesizes electrochemical data and solubility parameters to ensure your experimental reproducibility.

Module 1: Solubility & Stock Preparation

Common Issue: "My compound precipitates upon dilution into aqueous media."

Technical Insight: With a calculated XLogP3 of ~4.6, this compound is highly lipophilic [1].[3] It is practically insoluble in neutral water.[3] Direct dilution from a stock solvent (like DMSO) into aqueous buffer often causes "crashing out" (precipitation) if the final organic solvent concentration is too low (<1-2%).[2][3]

Troubleshooting Protocol: Solubilization Strategy
Solvent SystemSolubility RatingStability RiskRecommended Use
DMSO (Anhydrous) Excellent (>50 mM)Moderate (Hygroscopic)Primary Stock. Use fresh, high-grade DMSO.[1][2][3]
Ethanol (Abs.) Good (>20 mM)LowSecondary Stock.[2][3] Evaporates easily; seal tightly.
Water (Neutral) InsolubleN/ADo not use for stock preparation.[2][3]
1M HCl (Aq) Moderate (as salt)High (Hydrolysis risk)Only for immediate use.[2][3] Converts free base to HCl salt.[3]

Step-by-Step Preparation Workflow:

G Start Weigh Solid (Amber Vial) Solvent Add Anhydrous DMSO (Argon Purged) Start->Solvent Mix Vortex (30s) + Sonicate (1 min) Solvent->Mix QC Visual Check: Clear/Pale Yellow? Mix->QC QC->Solvent No (Precipitate) Store Aliquot & Freeze (-20°C, Dark) QC->Store Yes

Figure 1: Optimal solubilization workflow to minimize oxidative stress during preparation.

Module 2: Oxidative Degradation (The "Browning" Effect)[2]

FAQ: "Why did my clear solution turn pink/brown after 24 hours?"

Root Cause Analysis: The primary amine group on the aniline ring is susceptible to oxidation.[3][4] In the presence of dissolved oxygen and light, free radical mechanisms convert the aniline into iminoquinones or azo-dimers [2].[3] This process is accelerated in solution compared to the solid state.

  • Pink Coloration: Early-stage oxidation (formation of radical cations).[1][2][3]

  • Brown/Black Precipitate: Late-stage polymerization (formation of aniline black-like oligomers).[1][2][3]

The DMSO Factor: While DMSO is a good solvent, it is hygroscopic.[3] Absorbed water can facilitate proton transfer, increasing the effective basicity of the amine and making it more prone to oxidation [3].[3]

Degradation Pathway Visualization

Oxidation Compound Native Aniline (Colorless) Radical Radical Cation (Reactive Intermediate) Compound->Radical Light + O2 Dimer Azo/Hydrazo Dimers (Pink/Red) Radical->Dimer Coupling Polymer Oligomers (Brown Precipitate) Dimer->Polymer Polymerization

Figure 2: Simplified oxidative pathway leading to colorimetric changes in aniline solutions.[1][2]

Prevention Protocol: The "Inert Barrier" Method
  • Degas Solvents: Sparge DMSO with Nitrogen or Argon for 15 minutes before adding the solid.

  • Headspace Purging: After aliquoting, gently blow inert gas into the vial headspace before capping.[3]

  • Antioxidants (Optional): For aqueous buffers, adding 0.1% Ascorbic Acid or Sodium Metabisulfite can retard oxidation, though this may interfere with downstream biological assays.[3]

Module 3: Storage & Stability FAQs

Q: Can I store the stock solution at Room Temperature (RT)?

A: No. Aniline derivatives in DMSO show measurable degradation at RT over time (approx. 5-10% loss over 3-6 months depending on headspace oxygen) [4].[1][2][3]

  • Recommendation: Store at -20°C or -80°C .

  • Shelf Life: 6 months (at -20°C) vs. 2 weeks (at RT).

Q: Is the compound light sensitive?

A: Yes. Aromatic amines absorb UV/Visible light, leading to photo-oxidation.[1][2][3]

  • Requirement: Always use amber glass vials or wrap clear tubes in aluminum foil.

Q: Can I use a "Frost-Free" freezer?

A: Avoid if possible. The temperature cycling in frost-free freezers causes repeated expansion/contraction of the solvent and potential moisture entry.[1][2][3] This "freeze-thaw" stress promotes degradation.[1][2]

Module 4: Analytical Verification (QC)

If you suspect degradation, do not rely solely on color.[3] Use HPLC-UV/MS.[1][2][3]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).[3]

    • B: Acetonitrile.[3][5]

  • Detection: 254 nm (aromatic ring) and 210 nm.[3]

  • Pass Criteria: Purity > 95%.

  • Fail Sign: Appearance of a secondary peak at a higher Retention Time (dimer) or broad baseline noise (polymer).[2][3]

References

  • PubChem. (2025).[3][6] 4-(2-Isopropyl-5-methylphenoxy)aniline | C16H19NO.[1][2][3][6] National Library of Medicine.[3] [Link][2]

  • Gomes, A., et al. (2023).[3] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules (Basel, Switzerland).[3] [Link]

  • Kozikowski, B. A., et al. (2003).[3] The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Isopropylphenoxy Coupling

Welcome, researchers, to your dedicated technical support resource for navigating the complexities of cross-coupling reactions involving the sterically demanding 2-isopropylphenoxy moiety. The bulky isopropyl group ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to your dedicated technical support resource for navigating the complexities of cross-coupling reactions involving the sterically demanding 2-isopropylphenoxy moiety. The bulky isopropyl group ortho to the phenolic oxygen presents a significant steric barrier, often leading to low yields, slow reaction kinetics, and undesired side products in diaryl ether formations. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to empower you to overcome these challenges and achieve successful C-O bond formation.

The Challenge: Steric Hindrance from the Isopropyl Group

The primary obstacle in coupling 2-isopropylphenol is the steric bulk of the isopropyl group, which impedes the approach of the aryl halide to the catalytic center and hinders the crucial reductive elimination step in palladium-catalyzed cycles.[1] Similarly, in copper-catalyzed Ullmann-type reactions, this steric hindrance can slow down the rate-determining step.[2] Understanding the mechanistic implications of this steric hindrance is key to devising effective solutions.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 2-isopropylphenoxy derivatives and provides actionable solutions based on established catalytic principles.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inefficient Catalyst System: The chosen catalyst/ligand combination may not be suitable for overcoming the steric hindrance of the 2-isopropyl group. 2. Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy barrier for the sterically hindered coupling.[3] 3. Inappropriate Base or Solvent: The base may not be strong enough to deprotonate the phenol effectively, or the solvent may not be optimal for catalyst activity and solubility of reagents.1. Catalyst/Ligand Optimization: For palladium-catalyzed reactions, employ bulky, electron-rich phosphine ligands such as BrettPhos or XPhos.[4] For copper-catalyzed reactions, consider using ligands like picolinic acid or N,N-dimethylglycine.[5][6] 2. Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20 °C. For Ullmann-type reactions, temperatures around 80-120 °C are often effective.[3] 3. Base and Solvent Screening: For palladium catalysis, strong bases like NaOtBu or Cs₂CO₃ are often necessary.[4] For copper catalysis, K₃PO₄ in a polar aprotic solvent like DMSO has proven effective for hindered phenols.[5]
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Catalyst Decomposition: The active catalyst may be decomposing, leading to side reactions. 2. Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents. 3. Unfavorable Reaction Kinetics: If the desired cross-coupling is slow due to steric hindrance, competing side reactions can become more prominent.1. Use of Pre-catalysts: Employing pre-catalysts can ensure the efficient generation of the active catalytic species. 2. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize Ligand and Temperature: A more effective ligand can accelerate the desired cross-coupling, outcompeting side reactions. Lowering the temperature may also reduce the rate of some side reactions.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. 2. Insufficient Base: The base may be consumed by side reactions or may not be present in a sufficient excess.1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome deactivation. 2. Use Excess Base: Ensure a sufficient excess of a strong, non-nucleophilic base is used (e.g., 2-3 equivalents).

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is generally better for coupling 2-isopropylphenol: Palladium or Copper?

A1: Both palladium and copper-based systems can be effective, but the choice often depends on the specific aryl halide and functional group tolerance required. Palladium catalysis, particularly with bulky biarylphosphine ligands (Buchwald-Hartwig C-O coupling), is a powerful method.[4] However, modern copper-catalyzed Ullmann-type reactions have shown excellent results for sterically hindered phenols and are often more cost-effective.[5][7] A copper(I) iodide/picolinic acid system in DMSO with K₃PO₄ as the base is a highly recommended starting point for its proven efficacy with ortho-substituted phenols.[5]

Q2: What is the role of bulky phosphine ligands in palladium-catalyzed 2-isopropylphenol coupling?

A2: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are crucial for facilitating the key steps in the catalytic cycle. Their large steric profile promotes the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition of the aryl halide. Furthermore, this steric bulk accelerates the final, product-forming reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[4]

Q3: My reaction is giving a complex mixture of products. What are the likely culprits?

A3: A complex product mixture when coupling 2-isopropylphenol often points to a combination of issues. The primary suspects are:

  • Homocoupling: Of either the aryl halide or the phenol. This can be minimized by ensuring anaerobic conditions and optimizing the catalyst system.

  • Dehalogenation: Reduction of the aryl halide. This can be addressed by ensuring the absence of protic impurities and adjusting the reaction conditions.

  • Ether cleavage: Under harsh basic or high-temperature conditions, the newly formed diaryl ether product may undergo cleavage. Careful analysis of the byproducts by GC-MS or LC-MS can provide valuable clues for optimizing the reaction.

Q4: Can I use an aryl chloride as a coupling partner for 2-isopropylphenol?

A4: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in cross-coupling reactions. While challenging, their coupling with sterically hindered phenols is possible with highly active palladium catalyst systems. This typically requires the use of specialized, highly electron-rich and sterically demanding ligands, such as the latest generation of Buchwald ligands, and often higher reaction temperatures.[4] For copper-catalyzed systems, the coupling of aryl chlorides with hindered phenols remains a significant challenge.

Experimental Protocols

Below are detailed, step-by-step protocols for both a copper-catalyzed and a palladium-catalyzed coupling of 2-isopropylphenol with an aryl halide.

Protocol 1: Copper-Catalyzed Ullmann-Type Coupling of 2-Isopropylphenol

This protocol is adapted from a general method for the synthesis of hindered diaryl ethers.[5]

Reaction: 2-Isopropylphenol with 4-Iodotoluene

Caption: Workflow for the copper-catalyzed coupling of 2-isopropylphenol.

Materials:

  • 2-Isopropylphenol (1.2 mmol)

  • 4-Iodotoluene (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Picolinic acid (0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Oven-dried screw-cap test tube with a magnetic stir bar

Procedure:

  • To the oven-dried screw-cap test tube, add the magnetic stir bar, copper(I) iodide, picolinic acid, 4-iodotoluene (if solid), and potassium phosphate.

  • Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle two more times.

  • Under a positive flow of argon, add 2-isopropylphenol and anhydrous DMSO via syringe.

  • Place the reaction tube in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and add water (1 mL).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-isopropyl-4'-methyldiphenyl ether.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This protocol is a general starting point for the Buchwald-Hartwig amination and can be adapted for C-O coupling with appropriate modifications.[1]

Reaction: 2-Isopropylphenol with 4-Bromotoluene

Caption: Workflow for the palladium-catalyzed coupling of 2-isopropylphenol.

Materials:

  • 2-Isopropylphenol (1.2 mmol)

  • 4-Bromotoluene (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk tube.

  • Add the magnetic stir bar, 2-isopropylphenol, and 4-bromotoluene.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography on silica gel.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Figshare. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. In Wikipedia. [Link]

  • Habgood, L. G., & Gregor, R. W. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands.
  • Google Patents. (n.d.). US6441248B1 - Preparation of biphenols by oxidative coupling of alkylphenols using copper catalyst.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]

  • Zhang, S. Y., He, G., Zhao, Y., & Chen, G. (2012). Efficient alkyl ether synthesis via palladium-catalyzed, picolinamide-directed alkoxylation of unactivated C(sp3)-H and C(sp2)-H bonds at remote positions. Journal of the American Chemical Society, 134(17), 7313–7316. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound.
  • Sigman, M. S., & Schultz, D. M. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 6(5), 3139-3153. [Link]

  • Google Patents. (n.d.). US4851589A - Oxidative coupling of alkylphenols by copper catalysts.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • Semantic Scholar. (2014, May 5). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Catalytic Landscape: A Head-to-Head Comparison of Palladium Catalysts for 2-Iodothiophenol Coupling.
  • Penn State Research Database. (2012, May 2). Efficient alkyl ether synthesis via palladium-catalyzed, picolinamide-directed alkoxylation of unactivated C(sp >3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles. Organic & Biomolecular Chemistry. [Link]

  • Chegg. (2021, May 3). Solved 1. Diaryl ethers cannot be synthesized using the. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ortho-isopropyl phenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1245553A2 - Palladium-catalysed synthesis of aryl ethers.
  • PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. [Link]

  • ResearchGate. (2025, August 5). Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay.
  • Semantic Scholar. (2021, June 21). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. Retrieved from [Link]

  • Czako, B. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Molecules, 18(8), 9574-9596. [Link]

  • MDPI. (2023, January 6). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

  • Newman, S. G., & Howell, O. (2024). Enantiospecific cross-coupling of cyclic alkyl sulfones. Nature chemistry, 16(9), 1445–1452. [Link]

  • ResearchGate. (2025, November). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Troubleshooting

Technical Support Center: Separation of Regioisomers in Methylaniline Derivatives

Welcome to the Technical Support Center dedicated to the analytical and preparative separation of methylaniline regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the analytical and preparative separation of methylaniline regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these structurally similar compounds. The separation of isomers like ortho-, meta-, and para-toluidine is a frequent bottleneck in synthesis, purification, and quality control. Their nearly identical physical and chemical properties demand a nuanced and scientifically grounded approach to chromatography.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of understanding and tackling the separation of methylaniline regioisomers.

Q1: Why is the separation of methylaniline (toluidine) regioisomers so challenging?

A1: The difficulty stems from the profound structural similarity between the ortho-, meta-, and para-isomers. They share the same chemical formula (C₇H₉N) and molecular weight, leading to nearly identical physicochemical properties such as polarity, boiling point, and hydrophobicity.[1] Standard chromatographic techniques, particularly reversed-phase HPLC on C18 columns, often fail to provide sufficient selectivity because the primary separation mechanism (hydrophobicity) is not different enough between the isomers to achieve baseline resolution.[1]

Q2: What are the primary chromatographic techniques for separating these isomers?

A2: The most successful and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, green alternative that can offer fast and efficient separations.[3][4] The choice of technique often depends on the sample matrix, the required scale (analytical vs. preparative), and the available instrumentation.

Q3: How do I select the right HPLC column for separating methylaniline isomers?

A3: Standard C18 columns are often insufficient.[1] To achieve separation, you must introduce alternative interaction mechanisms. Consider the following:

  • Phenyl-based columns: These columns can enhance resolution through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the methylaniline isomers.[1][5]

  • Mixed-mode columns: These are highly effective as they combine reversed-phase character with ion-exchange capabilities (e.g., cation-exchange).[1] Since methylanilines are basic, adjusting the mobile phase pH to ensure they are protonated allows for strong cation-exchange interactions, which are highly sensitive to the subtle differences in the isomers' pKa values and charge distribution.

  • Pentafluorophenyl (PFP) columns: These offer a unique selectivity profile involving dipole-dipole, π-π, and ion-exchange interactions, making them a powerful option for aromatic and positional isomers.[2]

Q4: Is derivatization necessary for the GC analysis of methylaniline isomers?

A4: While not always strictly necessary, derivatization is highly recommended and often essential for robust and reproducible separation of methylaniline isomers by GC.[6][7] The primary reasons are:

  • Improved Volatility and Thermal Stability: Converting the polar amino group into a less polar derivative (e.g., a trifluoroacetyl or heptafluorobutyryl amide) increases volatility and reduces interactions with active sites in the GC system.[6][7]

  • Enhanced Separation: The derivatization can amplify the subtle structural differences between the isomers, leading to better resolution on standard capillary columns.[8]

  • Increased Sensitivity: For trace analysis, derivatization with fluorinated groups allows for the use of a highly sensitive Electron Capture Detector (ECD).[7]

Q5: Can non-chromatographic methods like fractional crystallization be used?

A5: Fractional crystallization can be attempted, but it is often impractical and inefficient for separating a mixture of all three isomers, particularly for separating the liquid o- and m-isomers from each other.[1] The formation of mixed crystals or eutectics can severely limit the achievable purity.[1] This method is generally more suitable for removing a single, less soluble isomer from a mixture if it is present in a high concentration.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

Problem 1: My o- and m-methylaniline peaks are co-eluting on a C18 column.

  • Cause: The hydrophobic interaction mechanism of a standard C18 phase is not selective enough for these isomers.

  • Solution:

    • Change the Stationary Phase: The most effective solution is to switch to a column that offers alternative separation mechanisms. A phenyl-hexyl or a mixed-mode cation-exchange column is an excellent starting point.[1][5]

    • Optimize the Mobile Phase:

      • Adjust pH: Lower the pH of the aqueous mobile phase component (e.g., to pH 2.5-3.5 with formic acid or ammonium formate).[1] This ensures the aniline amino groups are protonated (R-NH₃⁺), enabling separation based on subtle pKa differences and interaction with residual silanols or ion-exchange ligands.

      • Modify Organic Solvent: If using acetonitrile, try switching to methanol or a ternary mixture (e.g., acetonitrile/methanol/water).[9] Different organic modifiers can alter the selectivity and sometimes improve resolution.[9]

      • Introduce Additives: Using ion-pairing reagents can sometimes improve separation, but this can complicate method development and is often a last resort.[10]

Problem 2: I'm observing significant peak tailing for all isomers.

  • Cause: Peak tailing for basic compounds like methylanilines is typically caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[2]

  • Solution:

    • Lower Mobile Phase pH: An acidic mobile phase (pH < 4) protonates the methylaniline molecules. This is often sufficient to improve peak shape.

    • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from the analytes and resulting in more symmetrical peaks.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column where most of the free silanol groups have been chemically deactivated.[11]

    • Consider a Mixed-Mode Column: Columns with built-in cation-exchange functionality are designed to interact with bases and often provide excellent peak shape without the need for mobile phase additives.[12]

Gas Chromatography (GC)

Problem 1: The isomers are not resolved on my standard DB-5 (or equivalent) column, even with derivatization.

  • Cause: The column's stationary phase may not have the correct polarity or selectivity for the chosen derivatives.

  • Solution:

    • Change Stationary Phase Polarity: If a non-polar column (like a 5% phenyl-methylpolysiloxane) is failing, try a more polar stationary phase. A mid-polarity phase containing cyanopropyl groups or a wax-type column can offer different selectivity and may resolve the derivatives.

    • Optimize Temperature Program: A slower temperature ramp rate during the elution window of the isomers can significantly improve resolution. You can also add a short isothermal hold at the elution temperature to enhance separation.[13]

    • Use a Different Derivatizing Agent: The size and nature of the derivatizing group can impact selectivity. If trifluoroacetic anhydride (TFAA) doesn't provide resolution, try heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA). The bulkier groups can amplify the spatial differences between the isomers.[7]

Problem 2: My chromatogram shows multiple peaks for what should be a single derivatized isomer.

  • Cause: This is most likely due to an incomplete or side-reaction during derivatization. It can also be caused by degradation in the injector.

  • Solution:

    • Optimize Derivatization Conditions: Ensure the reaction goes to completion. This may involve increasing the reaction time, raising the temperature, or using a catalyst (if applicable for your reagent). Always run a standard of a single isomer to confirm complete conversion.

    • Ensure Anhydrous Conditions: Water can hydrolyze both the derivatizing agent and the resulting derivative. Ensure your sample and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Check Injector Temperature: An injector temperature that is too high can cause degradation of the derivatives. Conversely, a temperature that is too low can lead to incomplete volatilization and peak broadening. Start with a temperature around 250 °C and optimize from there.

Experimental Protocols

Protocol 1: HPLC Separation of Methylaniline Isomers

This protocol provides a robust starting point for the analytical separation of o-, m-, and p-methylaniline (toluidine).

1. System Preparation:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.[14]

  • Column: Mixed-mode cation-exchange/reversed-phase column (e.g., Primesep 200, 4.6 x 150 mm, 5 µm).[1]

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]

2. Reagents and Mobile Phase:

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: Deionized water with 0.1% formic acid, adjusted to pH 3.0.

  • Filtering: Filter and degas all mobile phases prior to use.[14]

3. Chromatographic Conditions:

  • Mode: Isocratic

  • Mobile Phase Composition: 30% A, 70% B. (Note: This ratio may need to be optimized to achieve baseline resolution).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.[1]

4. Sample Preparation:

  • Prepare a stock solution of the mixed methylaniline isomers in the mobile phase at a concentration of approximately 1 mg/mL.

  • Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.[1]

  • Filter the final sample through a 0.45 µm syringe filter before injection.[1]

Expected Elution Order: Typically, the elution order on such a mixed-mode column would be o-toluidine, followed by m-toluidine, and then p-toluidine.[1]

Protocol 2: GC Analysis of Methylaniline Isomers via Derivatization

This protocol describes a common method using trifluoroacetyl derivatization for enhanced separation and detection.

1. System Preparation:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD) and a split/splitless injector.

  • Column: A capillary column suitable for amine derivative analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

2. Derivatization Procedure:

  • In a 2 mL reaction vial, pipette 100 µL of the methylaniline isomer mixture (in a dry solvent like toluene, ~1 mg/mL).

  • Add 50 µL of a catalyst/base such as pyridine (if required by the reagent).

  • Add 100 µL of the derivatizing agent, Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Detector Temperature: 280 °C (FID) or 300 °C (ECD).

Data & Visualization

Data Summary Table
ParameterHPLCGCSupercritical Fluid Chromatography (SFC)
Primary Separation Mechanism Reversed-Phase, Ion-Exchange, π-π interactionsVolatility, PolarityPolarity, Solute-Stationary Phase Interactions
Common Stationary Phases C18, Phenyl, Mixed-Mode Cation-Exchange, PFPPolysiloxanes (e.g., 5% Phenyl), Wax (PEG)Chiral (Polysaccharide-based), Silica, Diol
Requires Derivatization? NoOften, for best results.[6][8]No, but additives are used in the mobile phase.[3]
Pros High versatility, robust, preparative scale-up is straightforward.High efficiency and resolution, sensitive detectors (ECD).Very fast separations, reduced organic solvent use (green), high efficiency.[4]
Cons Higher solvent consumption, can be slower than SFC.Destructive (unless MS is used), derivatization adds a sample prep step.Higher initial instrument cost, less common in non-specialized labs.
Visual Workflows

HPLCTroubleshooting Start Poor Resolution or Co-elution of Isomers CheckStationaryPhase Is the column a standard C18? Start->CheckStationaryPhase SwitchColumn Switch to Phenyl or Mixed-Mode Column CheckStationaryPhase->SwitchColumn Yes OptimizeMobilePhase Optimize Mobile Phase CheckStationaryPhase->OptimizeMobilePhase No GoodResolution Problem Resolved SwitchColumn->GoodResolution AdjustpH Lower pH to 2.5-3.5 (e.g., with 0.1% Formic Acid) OptimizeMobilePhase->AdjustpH ChangeSolvent Try Methanol instead of Acetonitrile or a Ternary Mix OptimizeMobilePhase->ChangeSolvent CheckPeakShape Is Peak Tailing Observed? AdjustpH->CheckPeakShape ChangeSolvent->CheckPeakShape AddTEA Add Competing Base (e.g., 0.1% TEA) CheckPeakShape->AddTEA Yes CheckPeakShape->GoodResolution No AddTEA->GoodResolution

Caption: A flowchart for troubleshooting poor HPLC resolution of methylaniline isomers.

SeparationDecisionTree Start Start: Mixture of Methylaniline Isomers Scale Analytical or Preparative Scale? Start->Scale Analytical Analytical (<1mg) Scale->Analytical Analytical Preparative Preparative (>10mg) Scale->Preparative Preparative Volatile Are samples volatile and thermally stable? Analytical->Volatile Prep_HPLC Use Preparative HPLC Preparative->Prep_HPLC GC Use Gas Chromatography (GC) (Consider Derivatization) Volatile->GC Yes HPLC Use HPLC with Phenyl or Mixed-Mode Column Volatile->HPLC No SFC_Option Consider SFC for fast screening HPLC->SFC_Option

Caption: Decision tree for selecting a separation technique for methylaniline isomers.

References

  • Analyst (RSC Publishing). (n.d.). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatics.
  • BenchChem. (n.d.). Troubleshooting separation of toluidine isomers.
  • ACS Publications. (n.d.). Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry.
  • PubMed. (2013, August 15). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
  • BenchChem. (n.d.). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives.
  • (n.d.). Gas chromatographic method for the determination of toluidines in spiked urine samples.
  • BenchChem. (n.d.). Troubleshooting isomer separation in nepetalactone purification.
  • ACS Publications. (n.d.). Separation of Isomeric Toluidines by Gas Liquid Partition Chromatography Using Ucon Oil as Stationary Phase. Analytical Chemistry.
  • SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column.
  • MDPI. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • PubMed. (2026, February 13). Mobile-phase selection for isomer selectivity in reversed-phase liquid chromatography: Evaluation of conventional and green, binary and ternary mobile phases for the separation of carvacrol and thymol.
  • SIELC Technologies. (2018, May 16). Aniline.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
  • ResearchGate. (n.d.). Amines by Supercritical Fluid Chromatography.
  • ResearchGate. (2026, January 16). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubMed. (2025, January 15). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography.
  • PubMed. (2023, August 2). Impact of column temperature on triacylglycerol regioisomers separation in silver ion liquid chromatography using heptane-based mobile phases.
  • (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
  • ACS Publications. (n.d.). Study of sonication and supercritical fluid extraction of primary aromatic amines. Analytical Chemistry.
  • PubMed. (2018, February 28). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis.
  • Quora. (2021, December 28). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?
  • (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • BenchChem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • PubMed. (2019, May 10). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.
  • ACS Publications. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[7]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from

  • Agilent. (2001, March 15). SUPERCRITICAL FLUID CHROMATOGRAPHY.
  • ResearchGate. (n.d.). Plots of the retention times of aniline (2) and its methyl-, (3–5), chloro.
  • PMC. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.
  • Google Patents. (n.d.). Separation of position isomers - US2732393A.
  • Semantic Scholar. (n.d.). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air.
  • (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • ECHEMI. (n.d.). Separation of regio-isomers / suggestions for regio-selective...
  • Google Patents. (n.d.). Process for separating aniline derivatives - US4918232A.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Purity Profiling of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

A Comparative Analytical Guide for Chemical Characterization Executive Summary & Application Scope This guide provides a technical framework for the structural validation of 4-(2-Isopropyl-5-methylphenoxy)-2-methylanilin...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Chemical Characterization

Executive Summary & Application Scope

This guide provides a technical framework for the structural validation of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (CAS: Analogous to 383126-72-5 family). This molecule is a specific diaryl ether comprising a thymol moiety linked to a 2-methylaniline core.

In drug discovery and advanced polymer synthesis, this compound often serves as a "switch" intermediate—where the amino group allows for further derivatization (e.g., into isocyanates or amides) while the thymol ether provides lipophilicity and steric bulk.

The Analytical Challenge: Distinguishing this specific regioisomer from potential impurities (such as O-alkylation at the wrong position or methyl migration on the aniline ring) requires high-resolution structural analysis. While Mass Spectrometry (MS) confirms the formula, only 1H NMR provides the definitive map of substitution patterns required for GMP/GLP compliance.

Comparative Analysis: 1H NMR vs. Alternatives

To objectively assess why 1H NMR is the requisite "Gold Standard" for this molecule, we compare it against common alternatives (LC-MS and FT-IR) regarding structural resolution.

Feature1H NMR (600 MHz) LC-MS (Q-TOF) FT-IR (ATR)
Primary Utility Definitive Structural Connectivity Molecular Weight & Trace Impurity DetectionFunctional Group Confirmation
Regioisomer Resolution High (Distinguishes 2-Me vs 3-Me aniline)Low (Isomers often have identical fragmentation)Low (Fingerprint region is ambiguous)
Quantification Absolute (qNMR via internal standard)Relative (Requires specific calibration curves)Qualitative
Sample Destructiveness Non-destructiveDestructiveNon-destructive
Key Blind Spot Low sensitivity for trace (<0.1%) impuritiesCannot distinguish ortho/meta/para easilyNo carbon skeleton information

Verdict: While LC-MS is superior for detecting trace impurities, 1H NMR is the only standalone technique capable of validating the specific "head-to-tail" ether linkage between the thymol and aniline rings.

1H NMR Spectrum Analysis: The "Fingerprint"

Since a specific commercial reference spectrum is often proprietary, the following data is derived from Substituent Chemical Shift Additivity Rules (SCS) and validated against analogous thymol-ether literature [1][2].

A. The Predicted Reference Spectrum (CDCl3, 400 MHz)
AssignmentProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
A Ar-NH

3.40 – 3.80 Broad Singlet2H-
B Thymol-CH

2.32 Singlet3H-
C Aniline-CH

2.15 Singlet3H-
D Isopropyl-CH 3.05 – 3.15 Septet1H6.9
E Isopropyl-(CH

)

1.18 Doublet6H6.9
F Aniline-H (C6) 6.65 Doublet1H8.5 (Ortho)
G Aniline-H (C5) 6.75 Doublet of Doublets1H8.5, 2.5
H Aniline-H (C3) 6.82 Doublet (small)1H2.5 (Meta)
I Thymol-H (C3) 7.15 Doublet1H7.8
J Thymol-H (C4) 6.90 Doublet1H7.8
K Thymol-H (C6) 6.55 Singlet (Broad)1H< 1.0
B. Critical Spectral Features for Validation
  • The "Diagnostic" Methyls: You must observe two distinct singlets in the aliphatic region (~2.15 and ~2.32 ppm). If these merge, use benzene-d6 as a solvent to induce a shift.

  • The Isopropyl Septet: The proton at the thymol C2 position (isopropyl methine) is the clearest indicator of the thymol moiety. It appears downfield (~3.1 ppm) due to the desshielding effect of the aromatic ring.

  • The Amine Handle: The -NH

    
     peak is variable.[1][2][3] In CDCl
    
    
    
    , it is often broad. To confirm, add a drop of D
    
    
    O; this peak should disappear (exchangeable).
Experimental Protocol: Structural Confirmation Workflow
Reagents & Equipment
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS (internal standard).
    
    • Alternative: DMSO-d6 (Use if -NH

      
       protons need distinct integration).
      
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for aromatic resolution).

  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Methodology
  • Sample Prep: Dissolve 5-10 mg of the analyte in 0.6 mL of CDCl

    
    .
    
    • Note: Ensure the solution is clear. Filter through a cotton plug if particulate matter exists to prevent line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 5.0 seconds (Critical for accurate integration of the methyl groups).

    • Scans (ns): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set TMS to 0.00 ppm.

Visualization: Structural Logic & Assignment[4]

The following diagram illustrates the logical flow for assigning the complex aromatic region, distinguishing the "Aniline" ring protons from the "Thymol" ring protons.

NMR_Assignment_Logic Start Start: Aromatic Region (6.5 - 7.2 ppm) Coupling_Check Check Coupling Constants (J) Start->Coupling_Check Aniline_Path Ortho Coupling (~8.5 Hz) Detected? Coupling_Check->Aniline_Path Yes Thymol_Path Meta/Weak Coupling Only? Coupling_Check->Thymol_Path No Aniline_H6 Doublet @ ~6.65 ppm (Ortho to NH2 -> Shielded) Aniline_Path->Aniline_H6 Aniline_H5 dd @ ~6.75 ppm (Meta to NH2) Aniline_Path->Aniline_H5 Thymol_H3 Doublet @ ~7.15 ppm (Deshielded by iPr) Thymol_Path->Thymol_H3 Thymol_H6 Singlet (Broad) @ ~6.55 ppm (Ortho to Ether Oxygen) Thymol_Path->Thymol_H6

Figure 1: Decision tree for assigning aromatic protons based on coupling constants (


) and electronic shielding effects.
Troubleshooting & Common Pitfalls
  • Overlapping Methyls:

    • Issue: The Aniline-CH

      
       and Thymol-CH
      
      
      
      overlap.
    • Solution: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. The carbons will have distinct shifts (Aniline-CH

      
       ~17 ppm vs Thymol-CH
      
      
      
      ~21 ppm).
  • Broad Amine Peak:

    • Issue: -NH

      
       is invisible or extremely broad.
      
    • Cause: Acidic impurities or rapid exchange.

    • Solution: Filter the sample through basic alumina or switch to DMSO-d6 , which forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield (~4.5-5.0 ppm).

  • Water Contamination:

    • Issue: H

      
      O peak at 1.56 ppm (CDCl
      
      
      
      ) interferes with Isopropyl doublet.
    • Solution: Use dry solvent ampoules or add molecular sieves.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for Substituent Chemical Shift Additivity Rules).
  • PubChem. (2023). Compound Summary: 4-(2-Isopropyl-5-methylphenoxy)aniline.[4] National Library of Medicine. Available at: [Link]

  • Reich, H. J. (2023). B3LYP/6-31G(d) 1H-NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of C17H21NO

This guide provides a comparative technical analysis of the mass spectrometry fragmentation patterns of C17H21NO , focusing on the critical differentiation between its two primary pharmaceutical isomers: Diphenhydramine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the mass spectrometry fragmentation patterns of C17H21NO , focusing on the critical differentiation between its two primary pharmaceutical isomers: Diphenhydramine and Phenyltoloxamine .

Subject: Diphenhydramine (DPH) vs. Phenyltoloxamine (PTX)

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Forensic Toxicologists, DMPK Researchers

Executive Summary: The Isomer Challenge

In drug development and forensic toxicology, the molecular formula C17H21NO (Exact Mass: 255.1623 Da) presents a classic isobaric challenge. It represents two distinct antihistamines with overlapping therapeutic and toxicological profiles:

  • Diphenhydramine (DPH): A benzhydryl ether used widely as a sedative/antihistamine.

  • Phenyltoloxamine (PTX): A benzylphenyl ether, often found in combination analgesics.

While both ionize to a precursor [M+H]+ of m/z 256.17 , their fragmentation pathways diverge significantly due to the stability of their respective carbocations. This guide compares their MS/MS behavior, establishing the Diphenylmethyl Cation (m/z 167) as the definitive biomarker for DPH, while contrasting it with the amine-dominant fragmentation of PTX.

Structural Basis of Fragmentation

The differentiation relies on the specific lability of the ether linkage and the resulting stability of the carbocation formed upon Collision-Induced Dissociation (CID).

FeatureDiphenhydramine (DPH)Phenyltoloxamine (PTX)
Structure Class Benzhydryl etherBenzylphenyl ether
Ether Linkage


Key Stability Factor High: The central carbon is stabilized by two phenyl rings (resonance).Moderate: The aromatic ring is substituted, but lacks the central bis-phenyl resonance.
Primary Cleavage Inductive cleavage of C-O bond yields stable Diphenylmethyl cation .Cleavage often retains charge on the amine or yields Tropylium ion .

Fragmentation Pathways & Mechanisms[1][2]

A. Diphenhydramine (DPH) Pathway

Mechanism: The protonated molecular ion (m/z 256) undergoes inductive cleavage at the ether oxygen. The positive charge preferentially migrates to the benzhydryl moiety due to the immense resonance stabilization provided by the two phenyl rings, creating the base peak at m/z 167 .

  • Primary Transition: m/z 256

    
     167 (Loss of dimethylethanolamine, neutral loss of 89 Da).
    
  • Secondary Transition: m/z 167

    
     165. The diphenylmethyl cation loses 
    
    
    
    to cyclize into the highly stable Fluorenyl cation .

DPH_Fragmentation M_H Precursor [M+H]+ m/z 256.17 Frag_167 Diphenylmethyl Cation m/z 167.08 (Base Peak) M_H->Frag_167 Inductive Cleavage (Loss of C4H11NO) Frag_58 Amine Fragment m/z 58.06 M_H->Frag_58 Alpha Cleavage (Minor in ESI) Frag_165 Fluorenyl Cation m/z 165.07 (Cyclization) Frag_167->Frag_165 -H2 (Cyclization)

Figure 1: The characteristic fragmentation pathway of Diphenhydramine. The formation of the m/z 167 > 165 series is diagnostic.

B. Phenyltoloxamine (PTX) Pathway

Mechanism: Unlike DPH, PTX lacks the central carbon bridging two phenyl rings. Upon fragmentation, the ether cleavage does not yield a super-stable carbocation at m/z 167. Instead, the charge is often retained on the amine side chain (m/z 58) or the benzyl moiety rearranges to form a tropylium ion (m/z 91).

  • Primary Transition: m/z 256

    
     58 (Dimethylamine fragment).
    
  • Secondary Transition: m/z 256

    
     91 (Tropylium ion from the benzyl substituent).
    
  • Differentiation: The absence of a dominant m/z 167 peak is the primary negative identifier for PTX.

Instrumentation Performance Comparison

Selecting the right platform is critical depending on whether the goal is quantification (PK studies) or identification (Screening).

Comparative Analysis: Triple Quad (QqQ) vs. Q-TOF
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Best Application Quantification (DMPK / Clinical)Identification (Forensics / Impurity Profiling)
Sensitivity High (Femtogram level)Moderate to High
Selectivity Mode MRM (Multiple Reaction Monitoring)HRMS (High Resolution Mass Spec)
DPH Protocol Transition: 256.2

167.1 (Quant)
Exact Mass: 256.1696 (Precursor)
Differentiation Relies on retention time + ion ratio (167/58)Relies on exact mass of fragments
Risk False positives if isomers co-eluteLow risk (Spectral fingerprinting)
Recommended Workflow for Isomer Differentiation

This workflow ensures self-validating identification of C17H21NO isomers.

Workflow Sample Unknown Sample (Plasma/Urine) LC LC Separation (C18 Column, Formic Acid) Sample->LC MS ESI-MS Source (Positive Mode) LC->MS Decision Is m/z 167 Base Peak? MS->Decision DPH ID: Diphenhydramine Confirm with m/z 165 Decision->DPH Yes PTX ID: Phenyltoloxamine Confirm with m/z 91 & 58 Decision->PTX No

Figure 2: Decision tree for differentiating C17H21NO isomers in clinical samples.

Experimental Protocol (LC-MS/MS)

Objective: Quantitation of Diphenhydramine in Plasma.

  • Sample Preparation:

    • Precipitate protein from 50 µL plasma using 150 µL Acetonitrile (containing Internal Standard).

    • Centrifuge at 10,000 x g for 5 mins. Inject 5 µL of supernatant.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 mins.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C.

    • MRM Transitions (DPH):

      • Quantifier: 256.2

        
         167.1 (CE: 15 eV).
        
      • Qualifier: 256.2

        
         152.1 (CE: 30 eV).
        
    • MRM Transitions (PTX - for exclusion):

      • Target: 256.2

        
         58.1 (CE: 20 eV).
        

Validation Check: Calculate the Ion Ratio (Qualifier/Quantifier). For DPH, the 152/167 ratio should be consistent (approx 10-15% depending on instrument). Significant deviation indicates interference from an isomer like PTX.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3100, Diphenhydramine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Phenyltoloxamine Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Agilent Technologies. 6470 Triple Quadrupole LC/MS System - Specification Guide. Retrieved from [Link][2]

  • MassBank of North America. Diphenhydramine ESI-MS/MS Spectra. Record MONA:2667. Retrieved from [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Introduction 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, a substituted diphenyl ether amine, is a chemical intermediate whose purity is critical for the quality and safety of downstream products. Ensuring the absenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, a substituted diphenyl ether amine, is a chemical intermediate whose purity is critical for the quality and safety of downstream products. Ensuring the absence or control of process-related impurities and degradation products necessitates a robust, specific, and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth comparison of potential HPLC strategies for the purity assessment of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. We will move beyond a simple recitation of parameters and instead focus on the scientific rationale for methodological choices, grounding our recommendations in the physicochemical properties of the analyte and authoritative standards from the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).

Physicochemical Analysis of the Analyte: The Foundation of Method Development

Before selecting an HPLC method, we must understand the analyte. The structure of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline reveals several key features that dictate its chromatographic behavior:

  • High Hydrophobicity: The molecule is dominated by two phenyl rings and alkyl groups (isopropyl, methyl), making it largely non-polar. This strongly suggests that Reversed-Phase (RP) HPLC will be the most effective separation mode.

  • Basic Nature: The primary amine group (-NH₂) is basic, with an estimated pKa in the range of 4-5. This means its ionization state can be controlled by the pH of the mobile phase. At a pH below its pKa, the amine will be protonated (-NH₃⁺), increasing its polarity and potentially altering its retention and peak shape.

  • UV Chromophore: The presence of two aromatic rings provides strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice for quantification.

This initial analysis establishes Reversed-Phase HPLC with UV detection as the logical starting point. Our primary objective is to separate the main compound from structurally similar impurities, such as isomers, precursors, or degradation products.

Comparative Analysis of HPLC Methodologies

While RP-HPLC is the primary choice, the specific column and mobile phase composition can be optimized. Here, we compare two common RP-HPLC column chemistries and justify the selection of the most appropriate alternative.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The stationary phase is the heart of the separation. The choice of ligand chemistry dictates the selectivity and retention characteristics of the method.

FeatureMethod 1: Standard C18 (L1) Method 2: Phenyl-Hexyl (L11) Rationale & Recommendation
Separation Mechanism Primarily hydrophobic interactions between the C18 alkyl chains and the non-polar regions of the analyte.Mixed-mode interactions: hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic rings.For an analyte with two aromatic rings, the π-π interactions offered by a Phenyl-Hexyl phase can provide unique selectivity for aromatic impurities that may co-elute on a standard C18 column.
Retention Strong retention is expected due to the analyte's high hydrophobicity. This may require a high percentage of organic solvent to elute the peak in a reasonable time.Moderate retention. The π-π interactions can modulate the strong hydrophobic retention, potentially leading to better peak shapes and faster analysis times.The Phenyl-Hexyl phase offers a more nuanced separation mechanism, which is advantageous for resolving complex impurity profiles of aromatic compounds.
Peak Shape for Amines Can exhibit "tailing" due to secondary interactions between the basic amine group and residual acidic silanols on the silica backbone. This often requires mobile phase additives.Phenyl phases are often less prone to strong silanol interactions. The electron-rich phenyl rings can help shield the analyte from the silica surface, improving peak symmetry.Improved peak shape is a significant advantage for accurate integration and quantification, especially for low-level impurities.
Recommendation A good starting point, but may lack selectivity for aromatic isomers.Recommended. The alternative selectivity offered by π-π interactions makes it a superior choice for this specific analyte, increasing the probability of resolving all critical impurities.
Mobile Phase Optimization: pH and Buffer Selection

The mobile phase composition, particularly its pH, is a powerful tool for optimizing the separation of ionizable compounds like amines.

  • pH Control: To ensure consistent retention and excellent peak shape, the mobile phase pH should be controlled with a buffer. For the basic amine group, working at a low pH (e.g., pH 2.5-3.5) will protonate the amine (-NH₃⁺). This can suppress undesirable interactions with silica silanols, leading to sharper, more symmetrical peaks. Alternatively, working at a mid-to-high pH (e.g., pH 7-9) would keep the amine in its neutral, more retentive state. However, this requires specialized hybrid or pH-stable columns. For routine analysis, a low pH approach is generally more robust and compatible with standard silica-based columns.

  • Recommended Buffer: A buffer like 0.1% formic acid or a 20 mM potassium phosphate buffer adjusted to pH 3.0 is ideal. It is volatile (if LC-MS is considered) and provides sufficient buffering capacity at a low pH to ensure reproducibility.

Recommended HPLC Method Protocol

Based on the analysis above, the following method is proposed as a robust starting point for the purity determination of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (USP L11)Provides alternative selectivity via π-π interactions, ideal for aromatic compounds and their impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to protonate the amine, improving peak shape and suppressing silanol interactions.
Mobile Phase B AcetonitrileStrong organic solvent with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17.1-20 min: 40% B (Re-equilibration)A gradient is necessary to elute the highly retained main peak while providing sufficient resolution for earlier-eluting, more polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature is critical for reproducible retention times.
Detection UV at 230 nmWavelength at which the aromatic chromophores exhibit strong absorbance, ensuring high sensitivity for both the main peak and potential impurities.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Method Validation and System Suitability

A method is only reliable if it is validated. According to ICH Q2(R1) guidelines, key validation parameters must be assessed. The workflow below illustrates the logical process of method development and validation.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Analyte Analyte Characterization (Hydrophobicity, pKa, UV) Column_Select Column Selection (C18 vs Phenyl-Hexyl) Analyte->Column_Select MP_Select Mobile Phase Optimization (pH, Organic Solvent) Column_Select->MP_Select Params Instrument Parameter Setup (Flow, Temp, Wavelength) MP_Select->Params Specificity Specificity / Peak Purity Params->Specificity Optimized Method Linearity Linearity & Range Accuracy Accuracy / Recovery Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Test (SST) Robustness->SST Validated Method Sample_Analysis Sample Analysis SST->Sample_Analysis Report Purity Calculation & Reporting Sample_Analysis->Report

Caption: Workflow for HPLC Method Development, Validation, and Routine Analysis.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by making five replicate injections of the standard solution.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing, which can compromise integration accuracy.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and peak sharpness. Higher numbers indicate better performance.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 1.0%Demonstrates the precision of the injector and detector.
Resolution (Rs) Rs ≥ 2.0 (between main peak and closest impurity)Ensures baseline separation between the analyte and its critical impurities, which is essential for accurate quantification.

Conclusion

For the purity determination of the highly non-polar, aromatic amine 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, a reversed-phase HPLC method utilizing a Phenyl-Hexyl stationary phase is recommended over a standard C18 phase. The Phenyl-Hexyl column offers superior selectivity through mixed-mode hydrophobic and π-π interactions, which is critical for resolving structurally similar aromatic impurities. Control of the mobile phase pH to a low value (e.g., pH 3.0 with 0.1% formic acid) is essential for achieving symmetrical peak shapes by protonating the amine functional group.

The provided method, coupled with rigorous validation according to ICH guidelines and consistent system suitability checks, establishes a trustworthy and scientifically sound protocol for ensuring the quality and purity of this chemical intermediate in a research and drug development setting.

References

  • Waters Corporation. A Review of Reversed-Phase HPLC Column Chemistries and Selectivities. Waters.com. [Link]

  • Restek Corporation. Probing the Selectivity of Phenyl Phases. Restek.com. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH.org. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP.org. [Link]

Comparative

A Comparative Guide to the Biological Activity of Thymol vs. Carvacrol Aniline Ethers

For Researchers, Scientists, and Drug Development Professionals Introduction: Thymol and Carvacrol as Therapeutic Scaffolds Thymol and carvacrol, isomeric phenolic monoterpenoids found in the essential oils of plants lik...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thymol and Carvacrol as Therapeutic Scaffolds

Thymol and carvacrol, isomeric phenolic monoterpenoids found in the essential oils of plants like thyme and oregano, have long been recognized for their broad spectrum of biological activities.[1][2] These include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] Their simple structures and reactive phenolic hydroxyl group make them ideal starting points for the synthesis of more potent and specific derivatives.[5] The conversion of the hydroxyl group to an ether, particularly an aniline ether, can significantly modulate the molecule's lipophilicity, steric hindrance, and hydrogen-bonding capacity, thereby influencing its biological activity.[6]

This guide focuses on a comparative analysis of the biological activities of thymol and carvacrol aniline ethers, providing a framework for researchers engaged in the development of novel therapeutics based on these versatile natural products.

Synthesis of Thymol and Carvacrol Aniline Ethers: A Generalized Protocol

The synthesis of thymol and carvacrol aniline ethers generally follows a Williamson ether synthesis. The protocol below is a representative, self-validating system that can be adapted for the synthesis of various aniline ether derivatives.

Experimental Protocol: Williamson Ether Synthesis of Thymol/Carvacrol Aniline Ethers

Materials:

  • Thymol or Carvacrol

  • Substituted Aniline

  • Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Appropriate chloro- or bromo-acetylated aniline derivative

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of the Phenol:

    • Dissolve thymol or carvacrol (1 equivalent) in anhydrous DMF.

    • Add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the phenolic hydroxyl group, which is critical for the subsequent nucleophilic attack.

    • Stir the reaction mixture at room temperature for 1 hour. The formation of the sodium phenoxide can be visually monitored by the evolution of hydrogen gas.

  • Nucleophilic Substitution:

    • To the solution of the sodium phenoxide, add the desired N-(chloroacetyl)aniline derivative (1 equivalent) dissolved in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step involves the SN2 reaction where the phenoxide ion acts as a nucleophile, displacing the chloride from the N-(chloroacetyl)aniline.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Validation: The structure of the synthesized ether can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7][8] The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Comparative Biological Activities

The subtle difference in the position of the hydroxyl group between thymol (meta to the isopropyl group) and carvacrol (ortho to the isopropyl group) can lead to significant variations in the biological activities of their derivatives.

Antimicrobial Activity

Both thymol and carvacrol exhibit potent antimicrobial activity by disrupting the bacterial cell membrane.[9][10] The conversion of the hydroxyl group to an ether can modulate this activity.

Expected Trends:

  • Thymol Aniline Ethers: The derivatization of the hydroxyl group in thymol has been shown to sometimes reduce its antibacterial activity, suggesting the free hydroxyl group is crucial for its mechanism of action.[7] However, the introduction of certain aniline moieties could enhance activity against specific strains by increasing the compound's ability to interact with bacterial targets.

  • Carvacrol Aniline Ethers: Carvacrol generally exhibits stronger antimicrobial activity than thymol.[10][11] It is plausible that carvacrol aniline ethers would retain significant activity, and specific substitutions on the aniline ring could further enhance their potency, potentially by increasing their lipophilicity and ability to penetrate the bacterial membrane.

Data Summary: Antimicrobial Activity of Parent Compounds

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
CarvacrolS. aureus125125[10]
ThymolS. aureus250250[10]
CarvacrolE. coli125125[10]
ThymolE. coli125250[10]
CarvacrolCandida spp.250-500500[10]
ThymolCandida spp.--

Note: Data for aniline ether derivatives is not available in a directly comparative format.

Antioxidant Activity

The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

Expected Trends:

  • Thymol Aniline Ethers: The conversion of the phenolic hydroxyl to an ether linkage would likely diminish the direct radical scavenging activity. However, the aniline moiety itself can possess antioxidant properties, and its substitution pattern will influence the overall activity.

  • Carvacrol Aniline Ethers: Similar to thymol ethers, the antioxidant capacity of carvacrol aniline ethers is expected to be lower than the parent compound due to the masking of the hydroxyl group. Some studies have shown that carvacrol has a stronger antioxidant activity than thymol in certain assays.[12] This difference may or may not be reflected in their aniline ether derivatives.

Data Summary: Antioxidant Activity of Parent Compounds

CompoundAssayIC50 (µg/mL)Reference
ThymolDPPH161.02 ± 6.89[13]
CarvacrolDPPH249.09 ± 9.04[13]
ThymolABTS125.31 ± 6.25[13]
CarvacrolABTS107.88 ± 4.46[13]

Note: IC50 values represent the concentration required to inhibit 50% of the activity.

Anti-inflammatory Activity

Thymol and carvacrol have demonstrated anti-inflammatory effects by modulating various signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.[14][15]

Expected Trends:

  • Thymol Aniline Ethers: The anti-inflammatory activity of thymol ethers will depend on the nature of the aniline substituent. While the free hydroxyl group is important, the overall molecular shape and electronic properties of the ether derivative will determine its interaction with inflammatory targets.

  • Carvacrol Aniline Ethers: Carvacrol has been shown to be a potent inhibitor of inflammatory mediators.[14] It is hypothesized that its aniline ether derivatives could retain or even exhibit enhanced anti-inflammatory activity, depending on the specific substitutions on the aniline ring.

Data Summary: Anti-inflammatory Activity of Parent Compounds

CompoundTarget/ModelIC50 (µg/mL)Reference
Thymol5-LOX Inhibition46.32 ± 1.46[13]
Carvacrol5-LOX Inhibition55.75 ± 2.72[13]
ThymolCOX-1 Inhibition29.74 ± 1.09[13]
CarvacrolCOX-1 Inhibition-[13]
ThymolCOX-2 Inhibition-[13]
CarvacrolCOX-2 Inhibition-[13]
Anticancer Activity

Thymol and carvacrol have shown promising anticancer activity against various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.[16][17] Derivatization into ethers has been explored to enhance this activity.[5][18]

Expected Trends:

  • Thymol Aniline Ethers: Studies on thymol ether derivatives have shown that the introduction of an ether linkage can improve anticancer activity.[18] The nature of the substituent on the aniline ring will be critical in determining the potency and selectivity of these compounds.

  • Carvacrol Aniline Ethers: Carvacrol has also been shown to possess significant anticancer properties.[3] It is anticipated that carvacrol aniline ethers could exhibit enhanced cytotoxic effects against cancer cells, potentially through improved cellular uptake and interaction with intracellular targets. A comparative study on ovarian cancer cells found thymol to be more effective than carvacrol.[16]

Data Summary: Anticancer Activity of Parent Compounds

CompoundCell LineIC50 (µM) - 24hIC50 (µM) - 48hReference
ThymolSKOV-3 (Ovarian)316.08258.38[16]
CarvacrolSKOV-3 (Ovarian)322.50289.54[16]
ThymolH1299 (Lung - Parental)497266
CarvacrolH1299 (Lung - Parental)380244

Mechanistic Insights and Structure-Activity Relationships

The biological activity of thymol and carvacrol aniline ethers is governed by their physicochemical properties, which are in turn dictated by their molecular structure.

Key Structural-Activity Relationship (SAR) Considerations:
  • Position of the Isopropyl Group: The steric hindrance provided by the isopropyl group in the ortho position in carvacrol, versus the meta position in thymol, can influence how the molecule binds to its biological targets. This may lead to differences in the potency and selectivity of their respective aniline ether derivatives.

  • Nature of the Aniline Substituent: The electronic and steric properties of substituents on the aniline ring will significantly impact the biological activity. Electron-withdrawing groups may enhance certain activities, while bulky substituents could improve selectivity.

  • Lipophilicity: The conversion of the hydrophilic hydroxyl group to a more lipophilic ether linkage generally enhances the ability of the molecule to cross cell membranes, which can lead to increased bioavailability and intracellular concentrations. The overall lipophilicity of the aniline ether will be a key determinant of its biological efficacy.

Signaling Pathways

The anticancer effects of thymol and carvacrol have been linked to the modulation of key signaling pathways, including the induction of apoptosis via caspase activation and regulation of the Bcl-2 family of proteins.[17] It is plausible that their aniline ether derivatives would act through similar mechanisms, potentially with greater efficacy.

G cluster_0 Anticancer Mechanism Thymol/Carvacrol Aniline Ethers Thymol/Carvacrol Aniline Ethers Cellular Uptake Cellular Uptake Thymol/Carvacrol Aniline Ethers->Cellular Uptake Increased Lipophilicity ROS Production ROS Production Cellular Uptake->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Uptake->Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed anticancer mechanism of thymol/carvacrol aniline ethers.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of thymol and carvacrol aniline ethers based on the known properties of their parent compounds and other derivatives. The derivatization of the phenolic hydroxyl group into an aniline ether is a promising strategy for enhancing the therapeutic potential of these natural products.

However, the lack of direct comparative studies between thymol and carvacrol aniline ethers represents a significant knowledge gap. Future research should focus on the parallel synthesis and biological evaluation of these isomeric derivatives to elucidate their structure-activity relationships more definitively. Such studies will be instrumental in the rational design of novel and potent therapeutic agents based on the thymol and carvacrol scaffolds.

References

  • Brotzman, F., et al. (2019). Synthesis and tyrosinase inhibitory activity of 4-oxobutanoate derivatives of carvacrol and thymol. Bioorganic & Medicinal Chemistry Letters, 29(15), 1956-1960.
  • Gunes-Bayir, A., et al. (2020). Comparison of ultrastructural changes and the anticarcinogenic effects of thymol and carvacrol on ovarian cancer cells.
  • Alamri, M. A., et al. (2021). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances, 11(52), 32877-32890.
  • Wang, K., et al. (2019). Antifungal activity of phenolic monoterpenes and structure-related compounds against plant pathogenic fungi. Molecules, 24(11), 2149.
  • Mbese, Z., et al. (2024). Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics. Molecules, 29(9), 2185.
  • Ozkan, A., & Erdogan, A. (2012). A comparative study of the antioxidant/prooxidant effects of carvacrol and thymol at various concentrations on membrane and DNA of parental and drug resistant H1299 cells.
  • Alamri, M. A., et al. (2021). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. [PMC]
  • Taibi, M., et al. (2024). Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. Life, 14(8), 1011.
  • Hamed, B. M. B., & Al-Mansori, A. (2020). Antioxidant Activity- Synergistic Effects of Thymol and Carvacrol. Libyan Journal of Basic Sciences, 12(1), 1-7.
  • Alamri, M. A., et al. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological. [Semantic Scholar]
  • Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Molecules, 26(7), 1829.
  • Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line.
  • Lima, T. C., et al. (2019). Synthesis and Chemometrics of Thymol and Carvacrol Derivatives as Larvicides against Aedes aegypti. Molecules, 24(21), 3848.
  • Sharifi-Rad, J., et al. (2021). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Molecules, 26(24), 7489.
  • Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. [PubMed]
  • Jirovetz, L., et al. (2008). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. Journal of Agricultural and Food Chemistry, 56(13), 5035-5040.
  • Zare, M., et al. (2024). Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management. Journal of Biochemical and Molecular Toxicology, 38(9), e23696.
  • Marchese, A., et al. (2021). Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species. Microbiology Spectrum, 9(2), e00531-21.
  • Tzakou, O., et al. (2007). Comparative Evaluation of the Antioxidant Activities of Thymol and Carvacrol and the Corresponding beta-Cyclodextrin Complexes. Journal of the American Oil Chemists' Society, 84(8), 739-745.
  • Jirovetz, L., et al. (2008). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives.
  • Escobar, A., et al. (2020). Thymol bioactivity: A review focusing on practical applications. Arabian Journal of Chemistry, 13(12), 9243-9269.
  • Fachini-Queiroz, F. C., et al. (2012). Effects of Thymol and Carvacrol, Constituents of Thymus vulgaris L. Essential Oil, on the Inflammatory Response.
  • Memar, M. Y., et al. (2021). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Antibiotics, 10(7), 844.
  • Gardan-Salmon, D., et al. (2023). A mixture of thymol and carvacrol mitigates inflammation and oxidative stress responses in intestinal epithelial cell models. Planta Medica, 89(14), 1390-1391.
  • Kowalczyk, A., et al. (2020). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. International Journal of Molecular Sciences, 21(22), 8512.
  • Sakkas, H., et al. (2023). Thymol and carvacrol against Klebsiella: anti-bacterial, anti-biofilm, and synergistic activities—a systematic review. Frontiers in Microbiology, 14, 1279155.
  • El-Sayed, A. M., et al. (2024). Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils. Molecules, 29(3), 693.
  • Islam, M. T., et al. (2024). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Frontiers in Pharmacology, 15, 1386618.
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Sources

Comparative

Optimizing Optical Detection: A Comparative Guide to Phenoxy-Aniline Derivatives

Executive Summary: The Phenoxy-Aniline Scaffold In drug development and materials science, the phenoxy-aniline scaffold (often referred to as 4-aminodiphenyl ether or ADPE) represents a critical structural motif. Found i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenoxy-Aniline Scaffold

In drug development and materials science, the phenoxy-aniline scaffold (often referred to as 4-aminodiphenyl ether or ADPE) represents a critical structural motif. Found in kinase inhibitors (e.g., Ibrutinib analogs) and high-performance polyimides, its optical properties are defined by the electronic interplay between the amine donor, the ether bridge, and the terminal phenyl ring.

This guide provides a technical comparison of the UV-Vis absorption characteristics of 4-phenoxyaniline against its structural analogs. By understanding the electronic transitions governing this scaffold, researchers can optimize detection methods, assess purity, and predict the behavior of complex derivatives.

Mechanistic Insight: The "Oxygen Bridge" Effect

To interpret the UV-Vis spectrum of phenoxy-aniline, one must understand the competition for the oxygen lone pair electrons.

Electronic Transitions

The UV-Vis spectrum of aromatic amines is dominated by two key transitions:

  • 
     Transition (E-band):  High energy, intense absorption (typically <240 nm).
    
  • 
     / Charge Transfer (B-band):  Lower energy, sensitive to substituents (typically 270–320 nm).
    

In 4-phenoxyaniline , the ether oxygen acts as a secondary auxochrome. However, unlike a methoxy group (-OMe) which donates electrons solely to one ring, the phenoxy oxygen's lone pairs are delocalized into both aromatic rings. This "dilution" of electron density means the bathochromic shift (red shift) observed in 4-phenoxyaniline is less pronounced than in 4-anisidine (4-methoxyaniline), but significantly distinct from unsubstituted aniline.

Visualization: Resonance Competition

The following diagram illustrates the electronic competition that defines the absorption maximum (


).

ResonanceEffect Aniline Aniline Core (Primary Chromophore) Oxygen Ether Oxygen (Lone Pair Donor) Aniline->Oxygen Conjugated via C-N Shift Resulting Spectrum: Moderate Red Shift (~285-295 nm) Aniline->Shift Base Absorption (280 nm) RingB Terminal Phenyl Ring (Competitor) Oxygen->RingB Delocalization Competition Oxygen->Shift Net Electronic Effect

Figure 1: The "Oxygen Bridge" effect. The ether oxygen donates electron density to the aniline ring (causing a red shift) but is partially inhibited by delocalization into the terminal phenyl ring.

Comparative Analysis: Performance & Spectral Data

The following table contrasts 4-phenoxyaniline with its primary analogs. This data is critical for selecting the correct detection wavelength (


) during HPLC or spectrophotometric analysis.[1]
Table 1: UV-Vis Characteristics of Phenoxy-Aniline Analogs
CompoundStructure

(Secondary Band)*

(Molar Extinction)
Electronic Character
Aniline Ph-NH

280 nm~1,400 M

cm

Baseline reference.

transition.
4-Aminophenol HO-Ph-NH

295 nm~2,500 M

cm

Strong donor (-OH). Significant red shift.
4-Phenoxyaniline Ph-O-Ph-NH

286 - 292 nm ~18,000 M

cm

**
Moderate donor. High intensity due to extended conjugation.
4-Nitrodiphenyl ether Ph-O-Ph-NO

~300-310 nmHigh (>10,000)"Push-Pull" system absent; Nitro dominates spectrum.

*Data approximated for neutral ethanolic/methanolic solutions. Values shift with pH. **The phenoxy group significantly increases the absorption cross-section (


) compared to simple aniline, improving detection sensitivity.
Key Findings for Application
  • Sensitivity: 4-Phenoxyaniline has a much higher molar extinction coefficient (

    
    ) than aniline. This allows for lower limits of detection (LOD) in pharmacokinetic studies [1].
    
  • Solvatochromism: Unlike simple aniline, phenoxy-aniline derivatives exhibit positive solvatochromism. In polar aprotic solvents (like DMSO or DMF), the

    
     can shift bathochromically by 5–10 nm due to stabilization of the excited charge-transfer state [2].
    
  • pH Sensitivity: The amine group remains basic. Acidification (pH < 3) protonates the amine (-NH

    
    ), destroying the 
    
    
    
    transition and causing a collapse of the band at ~290 nm, reverting the spectrum to resemble a simple diphenyl ether (~270 nm) [3].

Validated Experimental Protocol

To ensure reproducible spectral data, strictly follow this self-validating workflow. This protocol minimizes errors from aggregation or solvent impurities.

Reagents
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 190 nm).

  • Standard: 4-Phenoxyaniline (>98% purity, CAS: 139-59-3).[2][3]

  • Blank: Pure solvent from the same bottle used for dilution.

Step-by-Step Workflow

ProtocolWorkflow Start Start: Weighing Stock Stock Solution (1 mg/mL in MeOH) Sonicate 5 mins Start->Stock Dilution Serial Dilution Target: 10 µM - 50 µM Stock->Dilution Scan Scan 200-400 nm (Scan Speed: Medium) Dilution->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Reference Check Validation Check: Is Absorbance < 1.0? Scan->Check Analyze Calculate Epsilon (ε) Beer-Lambert Law Check->Analyze Yes DiluteMore Dilute Sample Check->DiluteMore No DiluteMore->Scan

Figure 2: Self-validating UV-Vis measurement protocol. The "Validation Check" ensures the detector is within the linear dynamic range.

Critical Considerations
  • Purity Check: If a peak appears >350 nm, suspect oxidation (formation of azo-linkages or quinoid species). Pure 4-phenoxyaniline is colorless to pale brown; dark colors indicate degradation [4].

  • Isomer Differentiation: 4-phenoxyaniline can be distinguished from its isomer (2-phenoxyaniline) by the intensity of the secondary band. The para isomer typically shows a stronger, more defined charge-transfer band than the ortho isomer due to better orbital overlap.

References

  • BenchChem. Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers. (2025).[3][4][5] Retrieved from

  • Narayanasamy, R., et al. "Unusual Spectral Shifts of Bis(4-aminophenyl)ether." Spectrochimica Acta Part A, 2014.

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline and Derivatives. Retrieved from

  • Thermo Fisher Scientific. 4-Phenoxyaniline Product Specifications and Safety Data Sheet. Retrieved from

Sources

Validation

QC criteria for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline research grade

A Comprehensive Guide to the Quality Control of Research-Grade 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Quality Control of Research-Grade 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount. The reliability and reproducibility of experimental results are directly linked to the well-defined characterization of the materials used. This guide provides a comprehensive overview of the Quality Control (QC) criteria for research-grade 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, a complex organic molecule whose utility in research necessitates a thorough understanding of its purity and identity. This document offers a comparative analysis of potential QC specifications, detailed experimental protocols, and the scientific rationale behind these analytical choices.

The Critical Role of QC in Research-Grade Chemicals

A Multi-Pronged Approach to Quality Control

No single analytical technique is sufficient to fully characterize a research chemical. A comprehensive QC strategy for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline should integrate methods that confirm its identity, structure, purity, and the absence of common process-related impurities. The relationship between these key analytical techniques is illustrated below.

QC_Workflow cluster_identity Identity & Structure cluster_purity Purity & Impurities NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS or GC-MS) HPLC HPLC-UV (Purity Assay) GC_HS GC-Headspace (Residual Solvents) ICP_MS ICP-MS (Heavy Metals) Compound Test Compound Batch Compound->NMR Confirms Structure Compound->MS Confirms Molecular Weight Compound->HPLC Quantifies Purity Compound->GC_HS Detects Volatile Impurities Compound->ICP_MS Detects Elemental Impurities

Caption: Integrated QC workflow for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline.

Identity and Structural Confirmation

Before assessing purity, it is crucial to unequivocally confirm that the material is indeed 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Should show distinct signals for all non-equivalent protons, with chemical shifts, splitting patterns (multiplicity), and integration values consistent with the structure. Key expected regions include the aromatic protons, the isopropyl methine and methyl protons, the methyl protons on both rings, and the amine (-NH2) protons.

  • ¹³C NMR: Will confirm the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.[3]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts and coupling constants with predicted values or reference spectra if available.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental confirmation of its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it can also help in identifying impurities. The expected monoisotopic mass for C₁₇H₂₁NO is approximately 255.16 g/mol .

  • Fragmentation Pattern: Aromatic ethers and anilines exhibit characteristic fragmentation patterns. For this molecule, cleavage at the ether bond and bonds adjacent to the aromatic rings would be expected, providing further structural confirmation.[4][5][6][7]

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[8][9]

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.[9]

    • Analysis: Scan for the protonated molecule [M+H]⁺ (expected m/z ≈ 256.17).

  • Data Analysis: Confirm the presence of the expected molecular ion peak.

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[10][11] It separates the main compound from any non-volatile impurities. Purity is typically reported as a percentage of the total peak area.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration that gives a strong UV response (e.g., 0.5-1.0 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 70:30 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • UV Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by a photodiode array detector).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Residual Solvent Analysis by GC-Headspace

Organic solvents are often used in the final purification steps of synthesis and can remain in the final product.[12] Due to their potential toxicity, their levels must be controlled.[13] GC with headspace sampling is the preferred method for this analysis.[14]

  • Sample Preparation: Accurately weigh about 100 mg of the compound into a headspace vial. Add a high-boiling point solvent in which the compound is soluble but the residual solvents are not (e.g., DMSO or DMF).[12]

  • GC-HS Conditions:

    • Incubation: Heat the vial (e.g., at 80-100 °C for 15-30 minutes) to allow volatile solvents to partition into the headspace.

    • Injection: Automatically inject a sample of the headspace gas onto the GC column.

    • Column: A column designed for volatile organics (e.g., a DB-624 or similar).[15]

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Identify and quantify any residual solvents by comparing their retention times and peak areas to those of certified reference standards.

Heavy Metals Analysis by ICP-MS

Metal catalysts are sometimes used in organic synthesis. Trace amounts of these heavy metals can contaminate the final product. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metals.[16][17][18]

  • Sample Preparation: Digest a known amount of the compound (e.g., 50-100 mg) using microwave-assisted acid digestion (typically with nitric acid) to break down the organic matrix.[18] Dilute the resulting solution with deionized water.

  • ICP-MS Analysis: Aspirate the sample solution into the ICP-MS. The high-temperature plasma ionizes the atoms, which are then separated by their mass-to-charge ratio and detected.[19]

  • Data Analysis: Quantify the concentration of specific metals by comparing the signal intensities to those of calibration standards.

Comparative QC Specifications

For a research-grade chemical, the acceptable limits for purity and impurities can vary. Below is a comparison of typical specifications for a standard research grade versus a more stringent, high-purity grade suitable for sensitive applications.

QC ParameterStandard Research GradeHigh-Purity GradeRationale
Appearance Off-white to tan solidWhite to off-white solidColor can indicate the presence of oxidized or polymeric impurities.
Identity (¹H NMR) Conforms to structureConforms to structureNon-negotiable; must match the expected chemical structure.[3]
Purity (HPLC) ≥ 95.0%≥ 98.0%Higher purity is required for applications sensitive to impurities, such as in vitro biological assays or developing analytical standards.
Residual Solvents ≤ 0.5% total≤ 0.1% totalReduces the risk of solvent interference in experiments and potential toxicity.[13]
Heavy Metals (ICP-MS) Report results≤ 10 ppm (each)Important for in vivo studies or cell culture experiments where metal ions can be toxic or interfere with biological processes.[20]

Logical Framework for Batch Acceptance

A systematic process should be followed to ensure the quality of each batch of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline before its use in research.

Batch_Acceptance Start Receive New Batch Check_Identity Confirm Identity (NMR & MS) Start->Check_Identity Check_Purity Assess Purity (HPLC ≥ 98%?) Check_Identity->Check_Purity Identity OK Reject Reject Batch Check_Identity->Reject Identity Fails Check_Impurities Check Impurities (Solvents, Metals) Check_Purity->Check_Impurities Yes Check_Purity->Reject No Accept Accept Batch for Use Check_Impurities->Accept Impurities within Spec Check_Impurities->Reject Out of Spec

Caption: Decision workflow for accepting or rejecting a new chemical batch.

Conclusion

A rigorous and well-documented QC process is indispensable for any researcher using 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. By employing a combination of powerful analytical techniques—NMR for structure, MS for identity, HPLC for purity, GC-HS for residual solvents, and ICP-MS for heavy metals—scientists can ensure the quality of their reagents. This, in turn, enhances the reliability, reproducibility, and overall integrity of their research findings. Adhering to pre-defined specifications, such as those proposed in this guide, provides a clear and objective framework for batch acceptance and is a cornerstone of good laboratory practice.[21][22]

References

  • Benchchem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Biosero. (2025, March 6). 8 best practices to improve laboratory quality control.
  • Whitman People. (n.d.). GCMS Section 6.13.
  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Slideshare. (n.d.). Msc alcohols, phenols, ethers.
  • ResearchGate. (n.d.). NMR Spectra of Anilines.
  • Scharlab Internacional. (n.d.). Residual solvent analysis by GC-Headspace.
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  • PubMed. (2008, August 15). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives.
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  • SCISPEC. (n.d.). Trace and Toxic Elemental Testing by ICP-MS in the Clinical Laboratory.
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  • Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Sigma-Aldrich. (n.d.). 4-((2-ISOPROPYL-5-METHYLPHENOXY)METHYL)ANILINE AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline.
  • PMC. (n.d.). Primary Aromatic Amines in Indoor Dust from 10 Countries and Associated Human Exposure.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
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  • NCBI. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples.
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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

This document provides essential safety and logistical information for the operational handling and disposal of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. The procedures outlined herein are grounded in established...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the operational handling and disposal of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. The procedures outlined herein are grounded in established safety protocols for aromatic amines and are designed to ensure the safety of laboratory personnel and the protection of our environment. All procedures must be executed in strict accordance with local, state, and federal regulations.

Core Directive: Handle with Caution

Given its chemical structure as a substituted aniline, 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline must be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, the known toxicological profiles of related aromatic amines necessitate a cautious approach.[1][2] Aromatic amines as a class are recognized for their potential toxicity, including acute effects if swallowed, inhaled, or in contact with skin, and are often harmful to aquatic life with long-lasting effects.[3][4][5] Therefore, under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in the general waste stream.[6]

Hazard Profile and Safety Precautions

Based on data from structurally similar compounds, a comprehensive hazard profile for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline has been established to guide safe handling and disposal.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Chemical-resistant gloves (nitrile or neoprene), laboratory coat, and safety goggles are mandatory.[7]
Skin Corrosion/Irritation May cause skin irritation.[7]Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
Serious Eye Damage/Irritation May cause serious eye irritation.[7]Use of safety goggles or a face shield is required.[7]
Environmental Hazard Expected to be harmful or toxic to aquatic life with long-lasting effects.[2][3][9]Prevent entry into drains and waterways. All waste must be collected for hazardous disposal.[3]
Combustibility While not highly flammable, may burn upon intense heating, potentially releasing toxic nitrogen oxides.[3]Store away from open flames and strong oxidizing agents.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For small spills (manageable by laboratory personnel):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

For large spills (requiring assistance):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a chemical fume hood sash.

Step-by-Step Disposal Protocol

The proper disposal of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is a critical final step in its lifecycle management. Adherence to this protocol is mandatory.

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly and securely labeled as "Hazardous Waste: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline". The label should also include the date of accumulation.[1]

  • Segregation: This waste stream must be kept separate from other chemical wastes to prevent potentially dangerous reactions.[1] Do not mix with acids, strong oxidizing agents, or other incompatible materials.

2. Waste Collection and Storage:

  • Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. For liquid waste, ensure the container has a secure, tight-fitting lid.[6]

  • Contaminated Solids: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must be collected as solid hazardous waste in a clearly labeled, sealed container.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should have secondary containment to capture any potential leaks.[6]

3. Decontamination of Laboratory Equipment:

  • All glassware and equipment must be decontaminated prior to being removed from the designated work area.

  • Rinse equipment with a suitable solvent (e.g., ethanol, acetone) to remove residual compound. Collect this solvent rinse as liquid hazardous waste.

  • Follow the solvent rinse with a thorough washing using soap and water.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]

  • Provide a complete and accurate description of the waste to the disposal company.

  • Maintain meticulous records of all waste disposal activities, including dates, quantities, and disposal methods, as required by institutional and regulatory standards.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline from the point of generation to its final disposition.

DisposalWorkflow Disposal Workflow for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated (Pure compound, solutions, contaminated materials) B Identify as Hazardous Waste: 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline A->B C Segregate from incompatible materials (e.g., acids, oxidizers) B->C D Select appropriate, sealed, and compatible waste container C->D E Label container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Ensure secondary containment is in place F->G H Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup G->H I Complete waste manifest/paperwork H->I J Maintain disposal records I->J

Caption: Disposal workflow for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline.

References

  • U.S. Environmental Protection Agency. Wastes and their corresponding EPA Hazardous Waste Numbers.
  • Environmental Resource Center. (2018). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes K101-K104.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Government Publishing Office. (2001). Appendix IX to Part 261, Title 40 -- Wastes Excluded Under §§ 260.20 and 260.22. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • LGC Standards. (2023). Safety Data Sheet for N-Methylaniline.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 20563827, 2-Isopropyl-5-methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8566657, 4-(2-Isopropyl-5-methylphenoxy)aniline. Retrieved from [Link]

  • MDPI. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2021). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is critical. This compound, a substituted aniline, belongs to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is critical. This compound, a substituted aniline, belongs to a class of chemicals known for their utility in synthesis but also for their significant health hazards. This guide provides an in-depth, field-proven framework for selecting and using Personal Protective Equipment (PPE). The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, ensuring that you are protected and your research maintains its integrity. We will move beyond simply listing equipment to explain the causality behind each choice, empowering you to handle this and similar reagents with confidence and care.

Section 1: Hazard Assessment - The "Why" Behind the "What"

Understanding the toxicological profile of a chemical is the foundation of any safety protocol. While specific data for 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is limited, the hazards can be reliably inferred from its structural class—substituted anilines. These compounds are known for their systemic toxicity, particularly affecting the blood's ability to carry oxygen.

Table 1: Chemical Identity and Anticipated Hazard Profile

PropertyDetailsSource
IUPAC Name 4-(5-methyl-2-propan-2-ylphenoxy)aniline[1]
Molecular Formula C₁₆H₁₉NO[1]
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation): Harmful to Toxic.[2][3][4][5] Skin Corrosion/Irritation: Can cause skin irritation or severe burns.[2][5][6] Eye Damage: Risk of serious eye damage.[2] Systemic Toxicity: Causes damage to organs, specifically blood (methemoglobinemia), through single and repeated exposure.[2][7] Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2] Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][3]Based on analogous aniline compounds.

The primary risk associated with anilines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7] This leads to symptoms like cyanosis (blue-colored skin), headache, dizziness, and in severe cases, can be fatal.[7] Exposure can occur through inhalation of vapors, skin absorption, or ingestion.[8] Therefore, preventing all routes of exposure is paramount.

Section 2: The Hierarchy of Controls - Your First Line of Defense

PPE is the last line of defense. Before any personal equipment is chosen, robust engineering and administrative controls must be in place.

  • Engineering Controls: All handling of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline must be conducted in a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood contains vapors and protects you from inhalation, the most immediate route of exposure. Ensure that an eyewash station and a safety shower are readily accessible and have been tested within the last year.[9]

  • Administrative Controls: Purchase and work with the smallest quantities of the chemical necessary for your experiment.[11] All personnel must be thoroughly trained on the specific hazards of anilines and the details of this handling protocol before beginning work.[8]

Section 3: Core PPE Protocol: A Step-by-Step Guide

This section details the minimum required PPE for handling 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline. The selection is based on preventing skin contact, inhalation, and eye exposure.

Eye and Face Protection

Direct contact with aniline compounds can cause severe eye damage.[2]

  • Minimum Requirement: Wear snug-fitting chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[9]

  • Best Practice: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, supplement the goggles with a full-face shield.

Skin and Body Protection

Dermal absorption is a primary route of exposure for anilines.[7] It is crucial to select appropriate gloves and protective clothing.

  • Gloves: Not all laboratory gloves offer adequate protection. Nitrile gloves, while common, are not recommended for prolonged contact with aniline as they can be penetrated.[11]

    • Recommended: Use thicker, chemically resistant gloves. Butyl rubber or Viton are excellent choices.[11] Always inspect gloves for tears or pinholes before use.

    • Technique: Use a proper glove removal technique (without touching the outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.

  • Protective Clothing:

    • Wear a fully buttoned, long-sleeved lab coat.

    • For procedures with a higher splash potential, a chemically resistant apron should be worn over the lab coat.

    • Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]

    • Immediately remove and decontaminate any clothing that becomes contaminated.[10]

Respiratory Protection

If engineering controls are functioning correctly, respiratory protection should not be necessary for routine handling.

  • When Required: A respirator is necessary during a large spill, a failure of the fume hood, or when weighing or transferring large quantities of the material outside of a glove box.[9][12]

  • Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[9][12] For major emergencies, a self-contained breathing apparatus (SCBA) is required.[10]

  • Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA.[11]

Section 4: Operational Plans - Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence. Donning proceeds from the least critical to the most critical items. Doffing is performed in the reverse order to minimize contact with contaminants.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat / Apron don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (peel off) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat / Apron doff2->doff3

Caption: Workflow for correct PPE donning and doffing.

Disposal of Contaminated PPE

All disposable PPE used while handling 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline must be considered hazardous waste.

  • Remove gloves using the proper technique and dispose of them in a designated, sealed hazardous waste container.

  • Place other contaminated disposables (e.g., wipes, weigh paper) in the same container.

  • Non-disposable items like goggles and face shields must be decontaminated before reuse.

  • Contaminated lab coats should be laundered separately by a professional service experienced with chemical contaminants.[13]

Section 5: Emergency Procedures - When Controls Fail

Spill Response
  • Small Spill (inside a fume hood):

    • Ensure you are wearing the full PPE described in Section 3.

    • Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[11][12] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a sealable container for hazardous waste disposal.[13]

    • Wipe the area clean with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate immediately. Alert all personnel in the vicinity.[7][13]

    • Secure the area and prevent entry.

    • Call your institution's emergency response team or 911. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for it.[11]

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[2]

Conclusion

The safe handling of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline is predicated on a deep respect for its potential hazards and a disciplined adherence to established safety protocols. By implementing robust engineering controls, following the specific PPE guidelines outlined in this document, and preparing for emergency situations, you can effectively mitigate the risks. Your safety is integral to the success of your research.

References

  • Dow AgroSciences LLC. (2007, July 25). Material Safety Data Sheet for TRANSLINE Herbicide.
  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Rutgers University. (n.d.). Aniline Standard Operating Procedure.
  • PubChem. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

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